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  • Product: 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile
  • CAS: 214476-89-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

This guide provides a comprehensive technical overview of a robust and efficient synthetic pathway for 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, a key intermediate in the development of various pharmacol...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of a robust and efficient synthetic pathway for 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed experimental protocols, mechanistic insights, and data presentation to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Quinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities. The specific substitution pattern of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile makes it a valuable precursor for the synthesis of targeted therapies, including kinase inhibitors. The 4-hydroxyquinoline-3-carbonitrile moiety provides a strategic handle for further chemical modifications, while the benzyloxy and methoxy groups at the 7 and 6 positions, respectively, allow for fine-tuning of the molecule's physicochemical properties and biological target interactions.

The Synthetic Blueprint: A Modified Gould-Jacobs Approach

The most logical and efficient pathway for the synthesis of the target molecule is a modification of the classic Gould-Jacobs reaction. This approach allows for the direct incorporation of the essential 3-carbonitrile group, streamlining the synthesis and avoiding additional functional group interconversions. The overall synthetic strategy is depicted below:

Synthesis_Pathway A 3-Benzyloxy-4-methoxyaniline C Condensation Intermediate A->C Condensation B Ethyl (ethoxymethylene)cyanoacetate B->C D 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile C->D Thermal Cyclization

Caption: Overall synthetic workflow for the target molecule.

This pathway leverages the reaction between a substituted aniline and a versatile C3 synthon, ethyl (ethoxymethylene)cyanoacetate, to construct the quinoline core in a two-step, one-pot or sequential process.

Part 1: The Key Intermediates

A successful synthesis begins with high-quality starting materials. The two key building blocks for this pathway are:

  • 3-Benzyloxy-4-methoxyaniline: This substituted aniline provides the A-ring of the quinoline system with the desired benzyloxy and methoxy substituents. It is commercially available from various chemical suppliers.

  • Ethyl (ethoxymethylene)cyanoacetate: This reagent serves as the B-ring precursor, containing the necessary carbon atoms and the pre-installed cyano and ester functionalities for the formation of the 4-hydroxyquinoline-3-carbonitrile core. Its synthesis from ethyl cyanoacetate and triethyl orthoformate is a well-established procedure.[1][2]

ReagentMolar Mass ( g/mol )Key Role
3-Benzyloxy-4-methoxyaniline229.28Quinoline A-ring precursor
Ethyl (ethoxymethylene)cyanoacetate169.16Quinoline B-ring and C3-nitrile source
Part 2: The Core Synthesis: A Step-by-Step Protocol

The heart of the synthesis lies in the condensation and subsequent thermal cyclization of the two key intermediates. This process can be carried out in a single high-boiling solvent or in a stepwise manner.

Step 1: Condensation to Form the Enamine Intermediate

The initial step involves the nucleophilic attack of the amino group of 3-benzyloxy-4-methoxyaniline onto the electron-deficient double bond of ethyl (ethoxymethylene)cyanoacetate, followed by the elimination of ethanol to form a stable enamine intermediate.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-benzyloxy-4-methoxyaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq).

  • Add a suitable solvent such as ethanol or isopropanol.

  • Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, remove the solvent under reduced pressure to yield the crude enamine intermediate. This intermediate can be used in the next step without further purification.

Step 2: Thermal Cyclization to the Quinoline Core

This critical step involves an intramolecular 6-electron electrocyclization of the enamine intermediate at high temperatures to form the quinoline ring system. The use of a high-boiling solvent is essential to achieve the required activation energy for this transformation.[3]

Cyclization_Mechanism cluster_0 Enamine Intermediate cluster_1 Transition State cluster_2 Quinoline Core A Aromatic Ring with N-substituent B 6-electron electrocyclization A->B Heat (High Temperature) C Fused Heterocyclic System B->C Tautomerization

Caption: Key mechanistic step of the thermal cyclization.

Experimental Protocol:

  • To the crude enamine intermediate from the previous step, add a high-boiling inert solvent such as Dowtherm A or diphenyl ether.

  • Heat the reaction mixture to a high temperature, typically in the range of 240-260 °C, for 30-60 minutes.[3]

  • Monitor the cyclization by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will often precipitate out of the solvent upon cooling.

  • Collect the solid product by filtration and wash it with a suitable solvent like hexane or ethyl acetate to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a solvent such as ethanol or by column chromatography.

Modern Alternative: Microwave-Assisted Synthesis

To significantly reduce reaction times and potentially improve yields, microwave irradiation can be employed for the cyclization step.[4]

Experimental Protocol (Microwave):

  • In a microwave-safe reaction vial, combine the enamine intermediate and a high-boiling solvent.

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to a temperature of 250-300 °C for a short duration, typically 5-15 minutes.[4]

  • After cooling, the product can be isolated and purified as described in the conventional heating method.

ParameterConventional HeatingMicrowave-Assisted
Temperature 240-260 °C250-300 °C
Reaction Time 30-60 minutes5-15 minutes
Solvent Dowtherm A, Diphenyl etherDowtherm A, Diphenyl ether
Yield Good to ExcellentOften Improved
Part 3: Characterization and Validation

The identity and purity of the synthesized 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile should be confirmed by standard analytical techniques.

Expected Analytical Data:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the quinoline and benzyl groups, the methoxy protons, and the benzylic methylene protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in their expected chemical environments.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product (C₁₈H₁₄N₂O₃, MW: 306.32 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitrile (C≡N) and hydroxyl (O-H) functional groups.

The availability of characterization data from commercial suppliers for the target molecule and its hydrochloride salt provides a valuable reference for validating the experimental results.[5][6]

Conclusion: A Reliable Pathway to a Key Intermediate

The modified Gould-Jacobs reaction presented in this guide offers a dependable and efficient route for the synthesis of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile. By carefully selecting the starting materials and controlling the reaction conditions, researchers can obtain this valuable intermediate in high yield and purity. The detailed protocols and mechanistic insights provided herein are intended to empower scientists in their efforts to develop novel therapeutics based on the versatile quinoline scaffold.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Decoding the Chemistry: Synthesis and Properties of Ethyl (ethoxymethylene)cyanoacetate (CAS 94-05-3). (2026-01-06). [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Biotage. AN56 Gould Jacobs Quinoline forming reaction. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

Authored by: [Your Name/Gemini], Senior Application Scientist Introduction 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is a substituted quinoline derivative. The quinoline scaffold is a critical pharmacopho...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is a substituted quinoline derivative. The quinoline scaffold is a critical pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4]. This guide provides a comprehensive overview of the key physicochemical properties of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, offering insights into its synthesis, characterization, and potential applications in drug discovery and development. The methodologies detailed herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Molecular Structure and Properties

The foundational step in characterizing any novel compound is a thorough understanding of its molecular structure and the consequent physicochemical properties. These parameters are pivotal as they govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Table 1: Predicted Physicochemical Properties of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

PropertyPredicted ValueMethodSignificance in Drug Development
Molecular Formula C₁₉H₁₄N₂O₃-Defines the elemental composition and molecular weight.
Molecular Weight 318.33 g/mol -Influences diffusion, solubility, and bioavailability.
logP (Octanol/Water Partition Coefficient) 3.5 - 4.5Computational (e.g., XLogP3)Indicates lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 78.5 ŲComputationalPredicts transport properties and blood-brain barrier penetration.
Hydrogen Bond Donors 1ComputationalInfluences solubility and binding to biological targets.
Hydrogen Bond Acceptors 5ComputationalInfluences solubility and binding to biological targets.
pKa (acidic) 7.5 - 8.5 (enol)ComputationalDetermines the ionization state at physiological pH, affecting solubility and target interaction.
pKa (basic) 2.0 - 3.0 (quinoline N)ComputationalDetermines the ionization state at physiological pH, affecting solubility and target interaction.

Note: The values presented in this table are computationally predicted and require experimental verification.

Synthesis and Purification

The synthesis of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile can be approached through a multi-step process, likely starting from a suitably substituted aniline derivative. A plausible synthetic route is outlined below, drawing inspiration from established quinoline synthesis methodologies[5][6].

Proposed Synthetic Workflow

Synthesis_Workflow A Starting Material: 3-Benzyloxy-4-methoxyaniline B Condensation with Diethyl 2-(ethoxymethylene)malonate A->B Step 1 C Intermediate: Diethyl 2-((3-(benzyloxy)-4-methoxyphenyl)amino)methylenemalonate B->C D Thermal Cyclization (Gould-Jacobs Reaction) C->D Step 2 E Intermediate: Ethyl 7-(benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carboxylate D->E F Amidation E->F Step 3 G Intermediate: 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carboxamide F->G H Dehydration G->H Step 4 I Final Product: 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile H->I J Purification (Crystallization/Chromatography) I->J K Characterization (NMR, MS, IR) J->K Physicochemical_Workflow cluster_Solubility Solubility Determination cluster_Lipophilicity Lipophilicity Measurement cluster_Ionization Ionization Constant (pKa) cluster_Thermal Thermal Properties A Equilibrium Solubility (Shake-Flask Method) B Kinetic Solubility (Turbidimetric Method) C logP Determination (Shake-Flask Method) D logD Determination (pH-dependent) E Potentiometric Titration F UV-Metric Titration G Capillary Electrophoresis H Melting Point (Capillary Method) I Differential Scanning Calorimetry (DSC) Start Purified Compound Start->A Start->C Start->E Start->H

Sources

Foundational

7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile CAS 214476-89-8

An In-Depth Technical Guide to 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile (CAS 214476-89-8) Executive Summary This technical guide provides a comprehensive overview of 7-(Benzyloxy)-4-hydroxy-6-methoxyquin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile (CAS 214476-89-8)

Executive Summary

This technical guide provides a comprehensive overview of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile (CAS 214476-89-8), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document delves into the fundamental chemistry of the 4-hydroxyquinoline scaffold, detailing its structural characteristics, including the critical tautomeric relationship with its 4-quinolone form. A plausible, literature-derived synthetic pathway is presented with detailed protocols and mechanistic rationale. Furthermore, this guide explores the compound's physicochemical properties, expected analytical signatures, and its primary role as a valuable intermediate in the synthesis of potent kinase inhibitors, contextualizing its importance within modern pharmaceutical research.

Section 1: The 4-Hydroxyquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a foundational scaffold found in numerous natural alkaloids and synthetic pharmaceuticals.[1] Among its many derivatives, the 4-hydroxyquinoline core is particularly noteworthy for its broad spectrum of biological activities. This versatility has established it as a "privileged structure" in drug discovery.

Biological Significance

Derivatives of the 4-hydroxyquinoline scaffold have been reported to exhibit a wide array of pharmacological effects, including:

  • Anticancer Activity: Many analogues show potent inhibitory effects against various cancer cell lines, often by targeting critical cellular kinases.[2][3]

  • Antibacterial Properties: The quinoline core is famous for the fluoroquinolone class of antibiotics. The 4-hydroxyquinoline-3-carbonitrile motif, in particular, has been investigated for activity against both Gram-positive and Gram-negative bacteria, with DNA gyrase identified as a probable target.[4]

  • Antiviral Effects: Certain derivatives have demonstrated promising activity against viruses such as HIV.[5][6]

  • Anti-inflammatory and Antioxidant Activity: Natural products containing the quinolin-2(1H)-one structure, closely related to the 4-hydroxyquinoline scaffold, have shown significant anti-inflammatory and antioxidant properties.[7]

Keto-Enol Tautomerism

A key chemical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4-oxo-1,4-dihydroquinoline (4-quinolone) form. This equilibrium is crucial as the biological activity and chemical reactivity of the molecule can be influenced by the dominant tautomer under physiological conditions. The hydrogen on the C4-hydroxyl group can migrate to the ring nitrogen, shifting the electronic structure.

tautomerism Hydroxyquinoline 4-Hydroxyquinoline (Enol form) Quinolone 4-Quinolone (Keto form) Hydroxyquinoline->Quinolone Equilibrium

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative, multi-step procedure derived from analogous syntheses in the literature. [5][8] Step 1: Synthesis of Ethyl 7-hydroxy-4-oxo-6-methoxy-1,4-dihydroquinoline-3-carboxylate

  • Reaction Setup: In a round-bottom flask, combine 3-hydroxy-4-methoxyaniline (1.0 eq) and diethyl(ethoxymethylene)malonate (1.1 eq).

  • Condensation: Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Cyclization: Add the resulting anilinoacrylate intermediate to a high-boiling point solvent such as diphenyl ether. Heat the mixture to 240-250°C for 30-60 minutes.

    • Scientist's Note: The high temperature is necessary to drive the intramolecular cyclization and elimination of ethanol, which is characteristic of the Gould-Jacob reaction.

  • Isolation: Cool the reaction mixture and add hexane to precipitate the crude product. Filter the solid, wash thoroughly with hexane and then ethyl acetate to yield the quinolone ester.

Step 2: Benzylation of the 7-Hydroxy Group

  • Reaction Setup: Suspend the product from Step 1 (1.0 eq) in a suitable solvent like DMF or acetone.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2-3 eq).

  • Alkylation: Add benzyl bromide (BnBr, 1.2 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or gentle heat (50-60°C) until the starting material is consumed (monitor by TLC).

  • Workup: Pour the reaction mixture into water to precipitate the product. Filter, wash with water, and dry to obtain ethyl 7-(benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carboxylate.

Step 3: Conversion of the Ester to the 3-Carbonitrile This conversion is typically a two-step process involving amidation followed by dehydration.

  • Amidation: Heat the benzyl-protected ester from Step 2 in aqueous ammonia or methanolic ammonia under pressure to form the corresponding 3-carboxamide.

  • Dehydration: Treat the 3-carboxamide intermediate with a dehydrating agent. Phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) are commonly used for this transformation.

    • Scientist's Note: This is a standard method for converting primary amides to nitriles. The choice of reagent can affect reaction conditions and yield. POCl₃ may also chlorinate the 4-hydroxy group, which would require a subsequent hydrolysis step. [8]3. Purification: The final product, 7-(benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, is purified by recrystallization or column chromatography.

Section 4: Biological Context and Research Applications

While direct biological activity data for CAS 214476-89-8 is sparse, its structural similarity to key intermediates in the synthesis of targeted therapeutics provides a clear context for its application.

Intermediate for Kinase Inhibitors

The most prominent application of this compound is as a building block for synthesizing potent kinase inhibitors. The 4-anilinoquinoline scaffold is a well-established pharmacophore for inhibiting tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). [9] The title compound serves as a precursor to the core of Bosutinib, a dual Src/Abl tyrosine kinase inhibitor. [8]In such syntheses, the 4-hydroxy group is typically converted to a 4-chloro group, which then serves as a reactive site for nucleophilic aromatic substitution with a desired aniline moiety. The 7-benzyloxy group acts as a placeholder, which can be deprotected in a final step to reveal a hydroxyl group for further modification or to act as a key binding feature in the final drug molecule.

applications Scaffold 4-Hydroxyquinoline Scaffold Intermediate CAS 214476-89-8 (Protected Intermediate) Scaffold->Intermediate Functionalization Activated 4-Chloro-7-(benzyloxy)... (Activated Intermediate) Intermediate->Activated Activation (e.g., POCl3) API Potent Kinase Inhibitors (e.g., Bosutinib Analogues) Activated->API Coupling with Aniline

Caption: Role as an intermediate in kinase inhibitor synthesis.

Potential in Assay Development

The 7-benzyloxyquinoline moiety is structurally related to fluorescent probes used to monitor the activity of cytochrome P450 (CYP) enzymes. [10]The O-debenzylation reaction can be catalyzed by CYP enzymes, releasing the highly fluorescent 7-hydroxyquinoline product. Therefore, this compound or its close derivatives could be explored as potential substrates for identifying and characterizing the activity of specific CYP isoforms, which is critical in drug metabolism studies.

Section 5: Conclusion

7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, CAS 214476-89-8, is a highly functionalized heterocyclic molecule built upon the medicinally significant 4-hydroxyquinoline scaffold. While not an end-product drug itself, its importance lies in its strategic design as a key synthetic intermediate. Its protected 7-hydroxy group and versatile 3-carbonitrile and 4-hydroxy functionalities make it an ideal building block for the construction of complex, biologically active molecules, most notably tyrosine kinase inhibitors for oncology applications. This guide has outlined its chemical properties, provided a robust, literature-based synthetic strategy, and contextualized its application, affirming its value to the scientific and drug development communities.

References

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed. (2019-04-30). PubMed.
  • Synthesis of quinoline‐3‐carbonitrile derivatives. - ResearchGate.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. PubMed Central.
  • 4-Hydroxyquinoline | Antibacterial | TargetMol. TargetMol.
  • CAS 214476-89-8 3-Quinolinecarbonitrile, 4-hydroxy-6-methoxy-7... - BOC Sciences. BOC Sciences.
  • Chemical Product Catalog _Letter Q_Page 22_Chemicalbook. Chemicalbook.
  • Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents - Who we serve. (2013-03-13). Thieme Connect.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. MDPI.
  • 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. - ResearchGate.
  • 3-Quinolinecarbonitrile, 4-hydroxy-6-Methoxy-7-(phenylMethoxy... - Guidechem. Guidechem.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. IIP Series.
  • Synthesis of Quinolines from 3-Acetylaniline: Application Notes and Protocols - Benchchem. Benchchem.
  • (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions - ResearchGate.
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the
  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters - PMC - NIH. (2025-11-27). NIH.
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC - NIH. (2025-02-05). NIH.
  • Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes - ResearchGate. (2025-08-10).
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Deriv
  • 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile | 263149-10-6 - Sigma-Aldrich. Sigma-Aldrich.
  • The synthesis of 6-benzyloxy-7-methoxyquinoline-3-carboxamide derivatives 23–27..

Sources

Exploratory

Introduction: The Quinoline-3-Carbonitrile Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Substituted Quinoline-3-Carbonitriles The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural bas...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Substituted Quinoline-3-Carbonitriles

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Its derivatives exhibit a vast array of pharmacological activities, including antimalarial, antibacterial, anticancer, and antiviral properties.[4][5] Within this privileged class, quinoline-3-carbonitrile derivatives have emerged as a particularly promising chemotype. The introduction of the nitrile (-C≡N) group at the 3-position significantly modulates the molecule's electronic properties and steric profile, creating a potent pharmacophore capable of diverse biological interactions. This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanisms of action of substituted quinoline-3-carbonitriles, tailored for researchers and drug development professionals.

I. Synthetic Strategies: Building the Core Scaffold

The biological exploration of quinoline-3-carbonitriles is intrinsically linked to the synthetic methodologies available for their creation. The choice of synthetic route is critical as it dictates the feasibility of generating diverse analogues for structure-activity relationship (SAR) studies. One of the most prevalent and efficient methods is the one-pot multicomponent reaction.[6][7]

Causality in Synthesis: The multicomponent approach is favored in drug discovery for its high atom economy and operational simplicity. By combining multiple starting materials in a single step, it allows for the rapid generation of a library of structurally diverse compounds from readily available precursors, accelerating the discovery of lead candidates. A common example involves the reaction of an appropriate aldehyde, an active methylene compound like ethyl cyanoacetate, a ketone or tetralone, and an ammonium salt.[6][7] Other established methods include the Friedländer annulation and variations of the Combes synthesis, which involve the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][9][10]

Workflow for Synthesis and Initial Characterization

The general pathway from synthesis to initial validation is a critical, self-validating system. Each step confirms the success of the previous one before proceeding.

G start Reactants (Aldehyde, Ketone, etc.) reaction One-Pot Multicomponent Reaction start->reaction purification Purification (Crystallization/Chromatography) reaction->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Crude Product ms Mass Spectrometry (HRMS) nmr->ms purity Purity Analysis (HPLC) ms->purity screening Biological Screening purity->screening Validated Compound

Caption: General workflow from synthesis to biological evaluation.

II. Spectrum of Biological Activities

Substituted quinoline-3-carbonitriles have demonstrated a remarkable breadth of biological activities, positioning them as versatile scaffolds for tackling various diseases.

A. Antimicrobial Activity

A significant body of research highlights the potent antibacterial and antifungal properties of this class of compounds.[11][12]

  • Antibacterial: Derivatives have shown moderate to good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains.[6][13] The primary mechanism of action for many quinoline-based antibacterials is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[6] The quinoline-3-carbonitrile scaffold can establish key interactions within the enzyme's active site, disrupting its function.

  • Antifungal: Certain derivatives have also been found to be potent against fungal strains like Candida albicans.[11]

Table 1: Selected Antibacterial Activity of Quinoline-3-Carbonitrile Derivatives

Compound ID Target Organism MIC (µg/mL) Reference
QD4 S. aureus Not specified, but potent [6]
QD4 E. coli Not specified, but potent [6]
Derivative 5 E. coli 9.00 mm (inhibition zone) [13]
Derivative 8 P. aeruginosa 10.00 mm (inhibition zone) [13]
Compound 3ad S. aureus 2 [14]

| Compound 4d | Gram-positive strains | 0.5 - 1 |[11] |

B. Anticancer Activity

The anticancer potential of quinoline-3-carbonitriles is one of the most extensively studied areas. These compounds exert their antiproliferative effects through multiple mechanisms, most notably via the inhibition of protein kinases that are crucial for cancer cell growth and survival.[15][16]

  • Kinase Inhibition: Many derivatives are designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), HER-2, and BRAFV600E kinases.[15] Overexpression or mutation of these kinases is a hallmark of many cancers. By competing with ATP for the kinase binding site, these compounds block downstream signaling pathways responsible for cell proliferation and survival. Halogenation of the quinoline ring, particularly at the 6-position, has been shown to enhance kinase inhibitory activity.[17]

  • PI3K/mTOR Pathway Inhibition: Some quinoline derivatives have been identified as potent inhibitors of the PI3K/mTOR pathway, a critical signaling cascade that is often dysregulated in cancer.[18]

  • Induction of Apoptosis: Beyond kinase inhibition, these compounds can trigger programmed cell death (apoptosis) in cancer cells.[19]

Ligand Growth Factor EGFR EGFR/HER-2 Receptor Ligand->EGFR Binds P Phosphorylation EGFR->P Activates Q3C Quinoline-3-Carbonitrile Inhibitor Q3C->EGFR Blocks ATP Binding Site Block Inhibition ATP ATP ATP->P Pathway Downstream Signaling (e.g., PI3K/Akt/mTOR) P->Pathway Response Cell Proliferation & Survival Pathway->Response Block->P

Caption: Mechanism of action for kinase-inhibiting quinoline-3-carbonitriles.

Table 2: Selected Anticancer Activity of Quinoline-3-Carbonitrile Derivatives

Compound ID Cancer Cell Line Activity Metric Value Reference
Compound 11 MCF-7 (Breast) IC₅₀ 29.8 µmol L⁻¹
Compound 5e Panel of 4 lines GI₅₀ 26 nM [15]
Compound 5h Panel of 4 lines GI₅₀ 28 nM [15]
Compound 5e EGFR Kinase IC₅₀ 71 nM [15]
Compound 5e HER-2 Kinase IC₅₀ 21 nM [15]
Compound 4m MCF-7 (Breast) IC₅₀ 0.33 µM [19]

| Compound 4m | K562 (Leukemia) | IC₅₀ | 0.28 µM |[19] |

C. Antiviral Activity

The quinoline scaffold is present in several marketed antiviral drugs, and quinoline-3-carbonitrile derivatives are also being explored for this purpose.[4][20][21] Research has demonstrated their efficacy against various viruses, including Respiratory Syncytial Virus (RSV), Influenza A Virus (IAV), and Yellow Fever Virus (YFV).[20][22] The mechanism can involve the inhibition of crucial viral enzymes, such as methyltransferase (MTase), or interference with the early stages of the viral transcription and replication cycle.[20][22]

D. Other Enzyme Inhibition

The versatility of the quinoline-3-carbonitrile scaffold extends to the inhibition of other enzyme classes:

  • DNA Methyltransferases (DNMTs): Certain quinoline-based analogs function as DNA intercalating agents that can inhibit DNMTs, enzymes that play a crucial role in epigenetics and are often dysregulated in cancer.[23][24][25]

  • α-Amylase and α-Glucosidase: Some derivatives have shown excellent inhibitory activity against these carbohydrate-digesting enzymes, suggesting potential applications as antidiabetic agents.[7]

III. Experimental Protocols: A Framework for Evaluation

To ensure scientific integrity, all described protocols must be self-validating systems, incorporating appropriate controls to confirm the reliability of the results.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a quinoline-3-carbonitrile derivative that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB). The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Culture the target bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in MHB to obtain the final inoculum of ~1.5 x 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted compound.

  • Controls (Self-Validation):

    • Positive Control: A well containing a known effective antibiotic (e.g., Ciprofloxacin).

    • Negative Control (Growth Control): A well containing the bacterial inoculum and broth, but no test compound.

    • Sterility Control: A well containing only sterile broth.

    • Solvent Control: A well containing the bacterial inoculum and the highest concentration of the solvent (DMSO) used.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be confirmed by adding a viability indicator like resazurin.

Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)

Objective: To assess the concentration-dependent cytotoxic effect of a compound on a cancer cell line.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.01 to 100 µM).

  • Controls (Self-Validation):

    • Positive Control: Wells treated with a known anticancer drug (e.g., Doxorubicin).

    • Negative Control (Vehicle Control): Wells treated with medium containing the same concentration of solvent (e.g., DMSO) used for the test compound.

    • Untreated Control: Wells containing only cells and fresh medium.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

IV. Conclusion and Future Perspectives

Substituted quinoline-3-carbonitriles represent a highly versatile and privileged scaffold in modern drug discovery. Their synthetic accessibility, combined with their ability to potently modulate the activity of diverse biological targets, underscores their therapeutic potential. The broad spectrum of activity, spanning from antimicrobial and antiviral to potent anticancer effects via kinase inhibition, ensures that this chemical class will remain an area of intense research.

Future efforts should focus on leveraging SAR insights to design next-generation derivatives with enhanced potency and selectivity.[26][27] The exploration of novel substitution patterns and the creation of hybrid molecules that combine the quinoline-3-carbonitrile core with other pharmacophores could lead to the development of compounds that overcome drug resistance and offer improved therapeutic windows.[28] As our understanding of the molecular drivers of disease deepens, the rational design of targeted quinoline-3-carbonitrile inhibitors will undoubtedly yield novel and effective clinical candidates.

References

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.
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Foundational

7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a c...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The precise determination of the molecular structure of novel quinoline derivatives is a critical prerequisite for understanding their structure-activity relationships (SAR), mechanism of action, and overall potential in drug development. This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile. As a senior application scientist, this paper moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices, demonstrating how a synergistic application of modern analytical techniques provides a self-validating system for structural confirmation. We will journey from the initial determination of the molecular formula by high-resolution mass spectrometry, through the identification of functional groups with infrared spectroscopy, to the detailed mapping of the atomic framework using advanced nuclear magnetic resonance techniques, and finally, confirm the proposed structure through fragmentation analysis and the gold standard of X-ray crystallography.

The Strategic Approach to Structure Elucidation

G cluster_0 Initial Assessment cluster_1 Functional Group Identification cluster_2 Structural Framework Mapping cluster_3 Confirmation & Final Proof HRMS High-Resolution Mass Spectrometry (HRMS) DoU Degree of Unsaturation Calculation HRMS->DoU Calculate Rings + π Bonds FTIR FTIR Spectroscopy DoU->FTIR Hypothesize Functional Groups NMR_1D 1D NMR (¹H, ¹³C, DEPT) FTIR->NMR_1D Identify H & C Environments NMR_2D 2D NMR (COSY, HMBC) NMR_1D->NMR_2D Establish Atom Connectivity EI_MS EI-MS Fragmentation Analysis NMR_2D->EI_MS Corroborate with Fragments X_RAY Single Crystal X-Ray Diffraction EI_MS->X_RAY Provide Absolute Proof FINAL Confirmed Structure X_RAY->FINAL START Unknown Compound START->HRMS Determine Elemental Composition

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before we can build the structure, we must know its constituent parts. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing the exact mass of the molecule with enough precision to determine its unique elemental formula.[3][4][5]

High-Resolution Mass Spectrometry (HRMS)

Causality: We choose Electrospray Ionization (ESI) as it is a "soft" ionization technique, which minimizes fragmentation and ensures a high abundance of the protonated molecular ion, [M+H]⁺. A Time-of-Flight (TOF) analyzer is selected for its high mass accuracy (typically <5 ppm), which is essential for distinguishing between elemental compositions that have very similar nominal masses.

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution should be sonicated for 1 minute to ensure complete dissolution.

  • Instrumentation: Utilize a WATERS XEVO G2-XS-QToF mass spectrometer (or equivalent) operating in positive ion ESI mode.[6]

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. A lock mass standard (e.g., leucine enkephalin) should be used concurrently to ensure real-time mass accuracy calibration.

  • Analysis: Identify the m/z of the most abundant ion in the spectrum, corresponding to [M+H]⁺. Use the instrument's software to calculate the elemental composition based on this exact mass.

Data Interpretation: The theoretical molecular formula for 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is C₁₈H₁₄N₂O₃.

  • Theoretical Exact Mass ([M+H]⁺): 319.1077 Da

  • Expected HRMS Result: An intense peak observed at m/z ≈ 319.1077. A measured mass within 5 ppm of this value confirms the elemental composition as C₁₈H₁₅N₂O₃⁺.

Degree of Unsaturation (DoU)

Once the molecular formula (C₁₈H₁₄N₂O₃) is confirmed, we calculate the Degree of Unsaturation (DoU) to determine the total number of rings and/or multiple bonds.

  • Formula: DoU = C + 1 - (H/2) + (N/2) - (X/2)

  • Calculation: DoU = 18 + 1 - (14/2) + (2/2) = 13

A DoU of 13 is consistent with the proposed structure, which contains a quinoline ring system (2 rings, 9 double bonds = 11 degrees) and a benzene ring (1 ring, 3 double bonds = 4 degrees), minus the shared bonds. This high value immediately suggests a complex, polycyclic aromatic system.

Functional Group Identification: FTIR Spectroscopy

FTIR spectroscopy provides a rapid and non-destructive method to identify the functional groups present in a molecule.[7][8] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific molecular vibration (e.g., stretching or bending).[8]

Causality: We employ an Attenuated Total Reflectance (ATR) accessory because it requires minimal sample preparation and provides high-quality, reproducible spectra of solid samples directly.

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal (typically diamond or zinc selenide).

  • Instrumentation: Use a Shimadzu Affinity-1 spectrometer (or equivalent) with an ATR accessory.[9]

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact and acquire the spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.[9]

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Comments
~3300-3100 (broad)O-H stretch4-HydroxyThe broadness is indicative of hydrogen bonding, a key feature of the 4-hydroxyquinoline tautomer.
~3100-3000C-H stretchAromaticCharacteristic of sp² C-H bonds in the quinoline and benzyl rings.
~2950-2850C-H stretchAliphaticFrom the -OCH₃ and -OCH₂-Ph groups.
~2225 (sharp) C≡N stretch 3-Carbonitrile This is a highly diagnostic, sharp, and medium-intensity peak, confirming the presence of the nitrile group.[10]
~1620-1450C=C / C=N stretchQuinoline/AromaticA series of sharp bands corresponding to the skeletal vibrations of the aromatic rings.[11]
~1270 & ~1050C-O stretchEthersAsymmetric and symmetric stretching of the aryl-O-CH₃ and aryl-O-CH₂ bonds.

Mapping the Atomic Framework: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[12][13] It provides information on the chemical environment, connectivity, and spatial relationships of atoms. We will use a suite of 1D and 2D NMR experiments to assemble the molecular puzzle piece by piece.[14][15][16]

Experimental Protocol: General NMR

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which is chosen for its ability to dissolve a wide range of compounds and for its high boiling point. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).[6]

  • Instrumentation: All spectra are recorded on a Bruker 400 MHz spectrometer. ¹H NMR spectra are recorded at 400 MHz and ¹³C NMR spectra at 100 MHz.[6]

¹H NMR Spectroscopy: The Proton Environment

This experiment identifies all chemically distinct protons, their relative numbers (integration), and their proximity to other protons (spin-spin coupling).

Data Presentation: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 (very broad)s (broad)1H4-OHThe acidic proton of the enol form, often broad and exchangeable with D₂O.
~8.50s1HH-2The proton at C2 is adjacent to the ring nitrogen and the electron-withdrawing nitrile group, shifting it significantly downfield.
~7.50-7.30m5HH-benzylProtons of the monosubstituted benzyl ring.
~7.25s1HH-5Aromatic singlet on the quinoline ring, isolated from other protons.
~7.10s1HH-8Aromatic singlet on the quinoline ring, isolated from other protons.
~5.20s2H-OCH₂-PhMethylene protons of the benzyloxy group.
~3.90s3H-OCH₃Methyl protons of the methoxy group.
¹³C NMR and DEPT: The Carbon Skeleton

This experiment identifies all unique carbon atoms. It is run in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which differentiate carbon types (CH₃, CH₂, CH, and quaternary C).[13][17]

Data Presentation: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
~175AbsentC-4The enolic carbon, highly deshielded.
~150-140AbsentC-6, C-7, C-8a, C-4aQuaternary carbons of the quinoline ring attached to heteroatoms or at ring junctions.
~145PositiveC-2Deshielded by adjacent nitrogen and CN group.
~136AbsentC-1' (benzyl)Quaternary ipso-carbon of the benzyl ring.
~128-127PositiveC-2'/3'/4' (benzyl)Aromatic CH carbons of the benzyl ring.
~118 Absent -C≡N Characteristic chemical shift for a nitrile carbon.
~115AbsentC-3Quaternary carbon attached to the nitrile group.
~105PositiveC-5Aromatic CH.
~102PositiveC-8Aromatic CH.
~70Negative-OCH₂-PhAliphatic CH₂ carbon of the benzyloxy group.
~56Positive-OCH₃Aliphatic CH₃ carbon of the methoxy group.
2D NMR: Establishing Connectivity

While 1D NMR suggests the fragments, 2D NMR provides the definitive links between them.

  • ¹H-¹H COSY (COrrelation SpectroscopY): This experiment shows correlations between protons that are coupled to each other (typically separated by 2-3 bonds). For this molecule, it would primarily show correlations among the protons on the benzyl ring, confirming their relationship.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the complete structure. It reveals correlations between protons and carbons that are 2 or 3 bonds apart, allowing us to connect the isolated spin systems.

Caption: Key HMBC correlations confirming substituent positions.

Key HMBC Correlations for Structural Proof:

  • Methoxy to C-6: A correlation between the methoxy protons (~3.90 ppm) and the quaternary carbon at C-6 (~150 ppm) definitively places the methoxy group at position 6.

  • Benzyloxy to C-7: A correlation between the benzyloxy methylene protons (~5.20 ppm) and the quaternary carbon at C-7 (~148 ppm) unambiguously attaches the benzyloxy group to position 7.

  • H-2 to C-3 and C-4: The downfield H-2 proton (~8.50 ppm) will show correlations to the nitrile-bearing C-3 (~115 ppm) and the hydroxy-bearing C-4 (~175 ppm), confirming the substitution pattern on the pyridine ring.

Corroboration via Fragmentation: Mass Spectrometry

Analyzing the fragmentation pattern of the molecular ion provides corroborating evidence for the proposed structure.[18][19][20] Electron Ionization (EI) is a high-energy technique that causes reproducible fragmentation, creating a "fingerprint" for the molecule.

Causality: The fragmentation pathways are governed by the stability of the resulting carbocations and neutral radicals. The benzyloxy group is particularly susceptible to cleavage due to the high stability of the resulting benzyl cation or tropylium ion (C₇H₇⁺).

Data Presentation: Predicted EI-MS Fragmentation

m/zProposed FragmentLossRationale
318[M]⁺˙-Molecular ion.
227 [M - C₇H₇]⁺Benzyl radicalLoss of the benzyl group via cleavage of the C-O bond. A very common and expected fragmentation for benzyloxy compounds.
91 [C₇H₇]⁺[M - C₇H₇]˙Formation of the highly stable tropylium cation. This is often the base peak in the spectrum of benzyl-containing compounds.
200[M - C₇H₇ - HCN]⁺Benzyl radical + HCNSubsequent loss of hydrogen cyanide from the quinoline core is a characteristic fragmentation of quinolines.[21][22]

The Ultimate Proof: Single Crystal X-Ray Diffraction

While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[23] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions.[10]

Causality: This technique is considered the gold standard because it provides a direct image of the molecular structure, leaving no room for ambiguity.

Experimental Protocol: X-Ray Crystallography

  • Crystal Growth: Grow a single crystal of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent (e.g., ethanol/dichloromethane mixture) from a saturated solution.

  • Data Collection: Mount the crystal on a diffractometer (e.g., Bruker D8 QUEST). The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected.[6]

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, yielding an electron density map from which atomic positions are determined and refined.

Conclusion

The structure of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile has been rigorously and unambiguously determined through a logical, multi-technique approach. High-resolution mass spectrometry established the correct molecular formula, C₁₈H₁₄N₂O₃. FTIR spectroscopy identified the key functional groups, notably the hydroxyl, nitrile, and ether moieties. A comprehensive suite of 1D and 2D NMR experiments, particularly ¹H-¹³C HMBC, was instrumental in assembling the molecular framework and definitively assigning the position of each substituent on the quinoline core. The proposed structure was further corroborated by predictable and diagnostic fragmentation patterns observed in mass spectrometry. Finally, single-crystal X-ray diffraction serves as the ultimate confirmation of this assignment. This self-validating workflow exemplifies the modern standard for chemical structure elucidation, providing the high level of certainty required for advanced research and development in the pharmaceutical and chemical sciences.

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  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters.
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Exploratory

Unlocking Therapeutic Potential: A Technical Guide to Identifying and Validating Targets of Benzyloxyquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs w...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs with a wide spectrum of biological activities. Among its myriad variations, benzyloxyquinoline derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology, neurodegenerative diseases, and infectious diseases. Their unique structural features allow for fine-tuning of their physicochemical properties and target interactions, making them attractive candidates for novel therapeutic development.

This technical guide provides an in-depth exploration of the potential therapeutic targets of benzyloxyquinoline derivatives. Moving beyond a simple catalog of possibilities, this document delves into the causality behind experimental choices for target identification and validation, offering field-proven insights for researchers in drug discovery. We will explore established targets, propose a systematic workflow for identifying novel ones, and provide detailed protocols for robust target validation, ensuring a self-validating system for your research endeavors.

The Expanding Target Landscape of Benzyloxyquinoline Derivatives

The therapeutic versatility of benzyloxyquinoline derivatives stems from their ability to interact with a diverse range of biological targets. While research is ongoing, several key target classes have been identified, highlighting the broad potential of this chemical scaffold.

Kinase Inhibition: A Dominant Anticancer Strategy

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Benzyloxyquinoline derivatives have shown significant promise as kinase inhibitors, with a particular focus on receptor tyrosine kinases (RTKs) involved in oncogenic signaling.

  • c-Met Kinase: The hepatocyte growth factor (HGF) receptor, c-Met, is a well-validated target in oncology, with its aberrant activation driving tumor growth, invasion, and metastasis. A notable discovery in this area is a series of 6-benzyloxyquinolines that have been identified as potent and selective inhibitors of c-Met kinase[1][2]. The design of these inhibitors was guided by the crystal structure of a known c-Met inhibitor, demonstrating the power of structure-based drug design in optimizing this scaffold[1][2]. Structure-activity relationship (SAR) studies have revealed that modifications to the benzyloxy group and substitutions on the quinoline ring are critical for achieving high potency and selectivity[1][2][3].

    • Mechanism of Action: These derivatives typically act as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing the phosphorylation of downstream substrates. This blockade of c-Met signaling leads to the inhibition of cancer cell proliferation and survival.

  • STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. While not direct kinase inhibition, targeting the upstream kinases or the STAT3 protein itself is a valid therapeutic strategy. Structurally related benzyloxyphenyl-methylaminophenol derivatives have been identified as inhibitors of the IL-6/STAT3 signaling pathway[4]. These compounds provide a valuable blueprint for designing benzyloxyquinoline-based STAT3 inhibitors.

    • Mechanism of Action: These inhibitors are thought to interfere with the STAT3 signaling cascade, potentially by inhibiting the Janus kinases (JAKs) that phosphorylate STAT3 or by directly binding to the SH2 domain of STAT3, preventing its dimerization and nuclear translocation[4].

  • Other Kinase Targets: The quinoline scaffold is a known pharmacophore for inhibiting various other kinases. While specific research on benzyloxyquinoline derivatives is less extensive, related quinoline and quinazoline compounds have been shown to target:

    • PI3K (Phosphoinositide 3-kinase): A key component of a signaling pathway frequently mutated in cancer[5][6][7][8].

    • Aurora Kinases: Serine/threonine kinases essential for mitotic progression, making them attractive targets for cancer therapy[9][10][11].

Neuroprotection: A Multifaceted Approach to Neurodegenerative Diseases

The neuroprotective potential of quinoline derivatives is an area of growing interest. Their mechanisms of action are often multifactorial, addressing the complex pathology of neurodegenerative disorders like Alzheimer's and Parkinson's disease.

  • Inhibition of Monoamine Oxidase (MAO): MAO enzymes are responsible for the degradation of neurotransmitters, and their inhibition can increase neurotransmitter levels, providing symptomatic relief in neurodegenerative diseases. Isatin-based benzyloxybenzene derivatives have been identified as potent and reversible MAO-B inhibitors, suggesting that the benzyloxyquinoline scaffold could be similarly explored[12].

  • Antioxidant Activity and Metal Chelation: Oxidative stress and metal dyshomeostasis are implicated in the neuronal damage observed in neurodegenerative diseases. The quinoline core, particularly the 8-hydroxyquinoline derivatives, is known for its metal-chelating and antioxidant properties[13][14]. The benzyloxy group can be strategically placed to modulate these properties and enhance neuroprotective effects.

  • Disruption of Protein-Protein Interactions: In the context of ischemic stroke, benzyloxy benzamide derivatives have been developed as neuroprotective agents that disrupt the interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS)[15][16]. This strategy prevents the excessive production of nitric oxide, a key mediator of neuronal damage.

Antimicrobial Activity: Combating Drug Resistance

The quinoline scaffold is the foundation of the quinolone class of antibiotics. While the primary mechanism of quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, other quinoline derivatives may possess different antimicrobial mechanisms. The exploration of benzyloxyquinoline derivatives as novel antimicrobial agents is a promising avenue to combat the growing threat of antibiotic resistance[17][18][19]. Potential targets could include enzymes involved in essential metabolic pathways or disruption of the bacterial cell membrane[19].

Other Potential Anticancer Mechanisms

Beyond kinase inhibition, benzyloxyquinoline derivatives may exert their anticancer effects through other mechanisms:

  • Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and their disruption is a validated anticancer strategy. Certain quinoline and quinazolinone derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine binding site[20][21][22].

  • DNA Intercalation: The planar nature of the quinoline ring system allows for intercalation into DNA, which can lead to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.

A Systematic Workflow for Target Identification and Validation

Identifying the specific molecular target of a bioactive compound is a critical step in drug discovery. A robust and systematic workflow is essential to move from a phenotypic observation to a validated therapeutic target.

Target_Identification_Workflow cluster_Discovery Phase 1: Discovery & Hit Identification cluster_Deconvolution Phase 2: Target Deconvolution (Hypothesis Generation) cluster_Validation Phase 3: Target Validation (Hypothesis Testing) phenotypic_screening Phenotypic Screening (e.g., Cell Viability Assay) active_compound Active Benzyloxyquinoline Derivative Identified phenotypic_screening->active_compound Identifies affinity_chromatography Affinity Chromatography- Mass Spectrometry active_compound->affinity_chromatography expression_profiling Expression Profiling (Transcriptomics/Proteomics) active_compound->expression_profiling in_silico In Silico Target Prediction (e.g., Molecular Docking) active_compound->in_silico putative_targets List of Putative Targets affinity_chromatography->putative_targets expression_profiling->putative_targets in_silico->putative_targets biochemical_assays Biochemical Assays (e.g., Kinase Activity Assay) putative_targets->biochemical_assays biophysical_assays Biophysical Assays (SPR, ITC) putative_targets->biophysical_assays cellular_assays Cellular Target Engagement (CETSA) putative_targets->cellular_assays validated_target Validated Therapeutic Target biochemical_assays->validated_target Confirms Activity biophysical_assays->validated_target Confirms Direct Binding cellular_assays->validated_target Confirms In-Cell Binding

Figure 1: A systematic workflow for therapeutic target identification and validation of benzyloxyquinoline derivatives.

In-Depth Methodologies for Target Validation

Once a list of putative targets is generated, rigorous experimental validation is paramount. The following section provides detailed, step-by-step methodologies for key experiments that form a self-validating system for confirming the interaction between a benzyloxyquinoline derivative and its target.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

CETSA is a powerful technique to verify that a compound binds to its intended target within the complex environment of a living cell[4][23][24]. The principle is based on the ligand-induced thermal stabilization of the target protein[4][23][24].

Experimental Protocol: High-Throughput CETSA (CETSA HT)

This protocol is adapted for a 384-well format, suitable for screening and SAR studies[1].

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in a 384-well plate and allow them to adhere overnight.

    • Treat the cells with a concentration range of the benzyloxyquinoline derivative or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C[1].

  • Thermal Challenge:

    • Seal the plate and apply a heat shock using a PCR machine with a thermal gradient or a series of fixed temperatures (e.g., 37°C to 65°C) for 3 minutes[1].

    • Immediately cool the plate on ice.

  • Cell Lysis:

    • Lyse the cells by adding a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 15-30 minutes with gentle agitation.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the plate at a low speed (e.g., 2000 x g) for 20 minutes at 4°C to pellet the aggregated proteins[23].

  • Detection of Soluble Target Protein:

    • Carefully transfer the supernatant containing the soluble proteins to a new 384-well detection plate.

    • Quantify the amount of the target protein using an antibody-based detection method such as AlphaLISA or ELISA.

Data Analysis and Interpretation:

  • Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

  • A shift in the melting curve to a higher temperature in the presence of the benzyloxyquinoline derivative indicates thermal stabilization and thus, target engagement.

  • Isothermal dose-response curves can be generated by plotting the amount of soluble protein at a specific temperature against the compound concentration to determine the EC50 for target engagement.

CETSA_Workflow A 1. Cell Treatment (384-well plate) - Benzyloxyquinoline derivative - Vehicle control B 2. Thermal Challenge (PCR machine) - Temperature gradient - 3 minutes A->B C 3. Cell Lysis - Lysis buffer B->C D 4. Centrifugation - Separate soluble and  aggregated proteins C->D E 5. Detection - Transfer supernatant - Quantify soluble target  (e.g., AlphaLISA) D->E F 6. Data Analysis - Plot melting curves - Determine thermal shift E->F

Figure 2: High-Throughput Cellular Thermal Shift Assay (CETSA) workflow.

Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics and Affinity

SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity (dissociation constant, KD) of a small molecule to its protein target[25][26].

Experimental Protocol: Kinetic Titration using SPR

  • Immobilization of the Target Protein:

    • Immobilize the purified target protein onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry (EDC/NHS)[15][27]. Aim for a low immobilization density (Rmax of 100-150 RU) for accurate kinetic analysis[27].

    • A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding and bulk refractive index changes.

  • Analyte Preparation:

    • Prepare a series of concentrations of the benzyloxyquinoline derivative in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and a small percentage of DMSO to aid solubility).

  • Binding Measurement:

    • Inject the different concentrations of the benzyloxyquinoline derivative sequentially over the sensor surface at a constant flow rate.

    • Each injection cycle consists of:

      • Association phase: Analyte flows over the surface, and binding is observed as an increase in the response signal.

      • Dissociation phase: Running buffer flows over the surface, and the dissociation of the analyte from the target is observed as a decrease in the response signal[26].

      • Regeneration: A specific solution (e.g., low pH glycine) is injected to remove any remaining bound analyte, preparing the surface for the next injection[25][26].

Data Analysis and Interpretation:

  • The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

  • A low KD value indicates a high binding affinity.

SPR_Workflow A 1. Immobilize Target Protein on Sensor Chip B 2. Prepare Analyte (Benzyloxyquinoline derivative at various concentrations) A->B C 3. Inject Analyte - Association phase B->C D 4. Buffer Flow - Dissociation phase C->D E 5. Regeneration - Remove bound analyte D->E F 6. Data Analysis - Fit sensorgrams to model - Determine ka, kd, and KD E->F

Figure 3: Surface Plasmon Resonance (SPR) experimental workflow.

Isothermal Titration Calorimetry (ITC): Determining the Thermodynamics of Binding

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding[28][29][30].

Experimental Protocol: Small Molecule-Protein Interaction Analysis

  • Sample Preparation:

    • Prepare a solution of the purified target protein in a suitable buffer.

    • Prepare a solution of the benzyloxyquinoline derivative in the same buffer, typically at a 10-20 fold higher concentration than the protein. It is crucial that the buffer composition is identical for both solutions to minimize heat of dilution effects.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the benzyloxyquinoline derivative solution into the injection syringe.

    • Perform a series of small, sequential injections of the derivative into the protein solution while maintaining a constant temperature.

    • The heat change associated with each injection is measured by the instrument[30].

Data Analysis and Interpretation:

  • The raw data (heat change per injection) is plotted against the molar ratio of the derivative to the protein.

  • This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters: KD, n, ΔH, and ΔS.

  • The shape of the isotherm provides information about the binding affinity, while the magnitude of the heat changes reflects the enthalpy of binding.

ITC_Workflow A 1. Prepare Samples - Protein in cell - Benzyloxyquinoline in syringe (Identical buffer) B 2. Titration - Sequential injections of  derivative into protein A->B C 3. Measure Heat Change - Heat released or absorbed  after each injection B->C D 4. Data Analysis - Plot binding isotherm - Fit to binding model - Determine KD, n, ΔH, ΔS C->D

Figure 4: Isothermal Titration Calorimetry (ITC) experimental workflow.

Data Presentation: Summarizing Key Findings

Clear and concise presentation of quantitative data is essential for comparing the potency and selectivity of different benzyloxyquinoline derivatives.

Table 1: Antiproliferative Activity of Benzyloxyquinoline Derivatives against Cancer Cell Lines

Compound IDModificationCell LineIC50 (µM)[31][32][33]
BQD-1 UnsubstitutedMGC-803 (Gastric)1.38[31]
BQD-1 UnsubstitutedHCT-116 (Colon)5.34[31]
BQD-1 UnsubstitutedMCF-7 (Breast)5.21[31]
BQD-2 3-Chloro (benzyloxy)Huh-7 (Liver)0.69[33]
BQD-2 3-Chloro (benzyloxy)MDA-MB-231 (Breast)0.18[33]
BQD-3 4-Methoxy (anilino)Huh-7 (Liver)1.47[33]
BQD-4 4-Fluoro (anilino)MDA-MB-231 (Breast)> 2.03[33]

Note: The compound IDs are representative and the data is compiled from studies on quinoline-chalcone and 4-anilinoquinolinylchalcone derivatives, which include a benzyloxy moiety.

Table 2: Biophysical Characterization of Benzyloxyquinoline Derivative Binding to a Target Kinase

Compound IDKD (SPR, nM)ka (105 M-1s-1)kd (10-3 s-1)KD (ITC, nM)ΔH (kcal/mol)-TΔS (kcal/mol)
BQD-5 152.53.7520-8.5-2.1
BQD-6 53.21.68-9.2-1.8
BQD-7 501.89.065-7.8-2.5

Note: This table presents hypothetical data to illustrate how biophysical results would be summarized. Actual values would be obtained from SPR and ITC experiments.

Conclusion and Future Directions

Benzyloxyquinoline derivatives represent a highly versatile and promising scaffold for the development of novel therapeutics. Their demonstrated activity against a range of targets in oncology, neurodegeneration, and infectious diseases underscores their potential. This guide has provided a framework for understanding the known therapeutic targets and a systematic, self-validating approach to identifying and validating new ones.

The future of benzyloxyquinoline-based drug discovery lies in the integration of computational and experimental approaches. Structure-based design, guided by the increasing number of protein crystal structures, will be instrumental in optimizing potency and selectivity. Furthermore, the application of advanced techniques such as chemoproteomics and CRISPR-based screening will undoubtedly unveil novel and unexpected therapeutic targets for this privileged scaffold. By adhering to the rigorous principles of target validation outlined in this guide, researchers can confidently advance their benzyloxyquinoline derivatives through the drug discovery pipeline, ultimately translating their therapeutic potential into clinical reality.

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Foundational

An In-Depth Technical Guide to the In Silico Modeling of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents, particularly in oncology.[1][2] This guide presents a comprehensive in silico wo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents, particularly in oncology.[1][2] This guide presents a comprehensive in silico workflow for the evaluation of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, a novel quinoline derivative, as a potential kinase inhibitor. We provide a detailed, step-by-step methodology for target identification, molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The protocols herein are designed to be self-validating, with each stage building upon the last to create a robust predictive model of the compound's biological potential. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply computational techniques to accelerate early-stage drug discovery.

Introduction: The Rationale for In Silico Analysis

The journey from a chemical entity to a therapeutic drug is long and fraught with failure, with many promising compounds failing in clinical trials due to poor pharmacokinetic profiles or unforeseen toxicity.[3] In silico modeling offers a powerful, resource-efficient paradigm to mitigate these risks.[3][4] By simulating the interactions of a molecule with its biological target and predicting its behavior within a physiological environment, we can prioritize candidates with a higher probability of success, a process that saves significant time and resources.[4][5]

The subject of this guide, 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, possesses a quinoline core. This heterocyclic system is a cornerstone of many kinase inhibitors, including several FDA-approved drugs that target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of tumor angiogenesis.[1][6] Therefore, a logical and evidence-based starting point for our investigation is to model this compound's interaction with VEGFR-2.

This guide will detail the complete computational workflow, from initial target selection to final drug-likeness assessment, providing the scientific reasoning behind each methodological choice.

Target Identification and Preparation

Target Selection: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

The rationale for selecting VEGFR-2 (also known as KDR) as the primary target is threefold:

  • Scaffold Precedent: The quinoline and quinazoline scaffolds are present in numerous potent VEGFR-2 inhibitors, including the FDA-approved drugs Lenvatinib and Vandetanib.[1][2][6] This establishes a strong probability that our compound may interact with the same target.

  • Therapeutic Relevance: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[2] Inhibiting this receptor is a clinically validated strategy for cancer treatment.

  • Structural Data Availability: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of the VEGFR-2 kinase domain, often co-crystallized with inhibitors. This wealth of structural information is essential for accurate molecular docking and simulation.[7][8][9]

For this study, we will utilize the crystal structure of the VEGFR-2 kinase domain in complex with a potent inhibitor (PDB ID: 3C7Q).[8] This structure provides a well-defined ATP-binding pocket, which is the target for our docking studies.

Protocol: Receptor Structure Preparation

The raw PDB structure is not immediately suitable for simulation and requires careful preparation to ensure it is a chemically accurate representation.

Objective: To clean the PDB file, add missing atoms, and assign correct protonation states for a physiologically relevant pH.

Methodology:

  • Obtain the Structure: Download the PDB file for 3C7Q from the RCSB Protein Data Bank.

  • Initial Cleaning: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This is crucial as we want to dock our novel compound into an unoccupied active site.

  • Add Polar Hydrogens: The PDB file lacks hydrogen atoms. Add polar hydrogens using molecular modeling software (e.g., AutoDock Tools, UCSF Chimera).[10][11] This step is critical for correctly modeling hydrogen bond interactions.

  • Assign Partial Charges: Compute Gasteiger charges for the protein atoms. These charges are essential for calculating the electrostatic interactions between the protein and the ligand.[12]

  • Save the Prepared Receptor: The final, prepared protein structure should be saved in the PDBQT format, which includes charge and atom type information required by docking software like AutoDock Vina.[12]

Ligand Preparation

The 2D structure of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile must be converted into a 3D conformation with an optimized geometry and appropriate chemical properties for docking.

Objective: To generate a low-energy 3D conformation of the ligand and prepare it for docking.

Methodology:

  • 2D Sketching: Draw the 2D structure of the molecule using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • 3D Conversion and Energy Minimization: Convert the 2D structure to 3D and perform an energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a stable, low-energy conformation.

  • Set Torsional Degrees of Freedom: Define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the ligand within the binding site, which is essential for finding the optimal binding pose.

  • Assign Partial Charges: As with the receptor, compute Gasteiger charges for the ligand.

  • Save the Prepared Ligand: Save the final ligand structure in the PDBQT format.

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10][13] The primary outputs are the binding pose and a scoring function that estimates the binding affinity.

The Docking Workflow

The following diagram illustrates the key stages of the molecular docking process.

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Receptor Prepared VEGFR-2 (PDBQT) GridBox Define Grid Box (Active Site Coordinates) Receptor->GridBox Ligand Prepared Ligand (PDBQT) Ligand->GridBox RunVina Execute AutoDock Vina (Search Algorithm) GridBox->RunVina Input Files Results Analyze Docking Results (Binding Energy & Poses) RunVina->Results Output Poses Visualize Visualize Best Pose (Protein-Ligand Interactions) Results->Visualize Top-Scoring Pose

Caption: Workflow for molecular docking simulation.

Protocol: Molecular Docking with AutoDock Vina

Objective: To predict the binding mode and affinity of the ligand to the VEGFR-2 active site.

Methodology:

  • Define the Binding Site (Grid Box): The search space for the docking algorithm must be defined. A grid box is centered on the active site of VEGFR-2, typically defined by the position of the co-crystallized ligand in the original PDB structure.[12] The size of the box should be large enough to encompass the entire active site and allow the ligand to rotate freely.

  • Configure Docking Parameters: Create a configuration file specifying the paths to the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and the desired exhaustiveness of the search.

  • Execute Docking: Run the AutoDock Vina simulation from the command line.[10] Vina will perform a conformational search, generating multiple binding poses and ranking them by their calculated binding affinity (in kcal/mol).

  • Analyze Results: The output will provide a list of binding poses, with the top pose having the most favorable (most negative) binding affinity score. Analyze the interactions of the best pose with the receptor's active site residues (e.g., hydrogen bonds, hydrophobic interactions) using a visualization tool like PyMOL or UCSF Chimera. Key interactions for VEGFR-2 inhibitors often involve residues like Cys919 in the hinge region and Asp1046 in the DFG motif.[1]

Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding event, MD simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[14][15] This step is crucial for validating the stability of the docked pose. A stable complex in a simulated physiological environment lends higher confidence to the docking prediction.[15][16]

The MD Simulation Workflow

Start Start with Best Docked Complex Topology Generate Topology (Force Field: AMBER/CHARMM) Start->Topology Solvate Solvation (Add Water Box) Topology->Solvate Ions Ionization (Neutralize System) Solvate->Ions Minimize Energy Minimization Ions->Minimize Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF) Production->Analysis

Caption: General workflow for a molecular dynamics simulation.

Protocol: MD Simulation using GROMACS

Objective: To assess the stability of the protein-ligand complex in a simulated aqueous environment.

Methodology:

  • System Preparation:

    • Topology Generation: Use a force field (e.g., AMBER, CHARMM) to generate topology files for both the protein and the ligand. The topology file describes the atom types, charges, bonds, and angles.

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.

    • Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

  • Simulation Stages:

    • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or inappropriate geometries in the initial setup.

    • Equilibration: Conduct a two-phase equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.

    • Production Run: Run the main simulation for a significant duration (e.g., 100 nanoseconds) to generate a trajectory of the complex's movements.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and is not undergoing major conformational changes.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each residue to identify flexible and stable regions of the protein. High fluctuations in the active site could indicate instability.[16]

ADMET Prediction

A potent molecule is of little therapeutic value if it cannot reach its target or is toxic. ADMET prediction uses computational models to forecast a compound's pharmacokinetic and toxicological properties.[17][18] This early assessment helps to identify potential liabilities before committing to expensive experimental testing.[3][4]

Protocol: In Silico ADMET Profiling

Objective: To evaluate the drug-likeness and potential liabilities of the compound.

Methodology:

  • Select a Platform: Utilize a reliable web-based ADMET prediction tool (e.g., SwissADME, pkCSM).[18]

  • Input Structure: Provide the simplified molecular-input line-entry system (SMILES) string or the 3D structure of the ligand.

  • Analyze Parameters: Evaluate a range of predicted properties. Key parameters are summarized in the table below.

Data Presentation: Predicted Physicochemical and ADMET Properties
Category Parameter Acceptable Range/Interpretation Significance
Physicochemical Molecular Weight (MW)< 500 g/mol Affects absorption and distribution
LogP (Lipophilicity)-0.4 to +5.6Influences solubility and permeability
Hydrogen Bond Donors≤ 5Impacts membrane permeability
Hydrogen Bond Acceptors≤ 10Impacts membrane permeability
Pharmacokinetics Water SolubilityHighEssential for absorption and formulation
(Absorption)Caco-2 PermeabilityHighPredicts intestinal absorption
(Distribution)Blood-Brain Barrier (BBB)NoIndicates potential for CNS side effects
(Metabolism)CYP450 InhibitionNoPredicts potential for drug-drug interactions
Toxicity AMES ToxicityNon-mutagenicPredicts mutagenic potential
hERG InhibitionNoPredicts risk of cardiotoxicity

Note: These values are derived from common drug-likeness rules like Lipinski's Rule of Five and are general guidelines.

Synthesis of Results and Conclusion

This technical guide has outlined a comprehensive in silico strategy to evaluate 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile as a potential VEGFR-2 inhibitor. The workflow proceeds logically from target identification to molecular docking, validation via MD simulations, and finally, an assessment of drug-likeness through ADMET prediction.

  • A strong binding affinity from molecular docking, coupled with interactions at key active site residues (e.g., Cys919, Asp1046), provides the initial evidence of potent inhibition.

  • A stable RMSD plot from the MD simulation validates the docking pose, suggesting the ligand forms a durable complex with VEGFR-2.

  • A favorable ADMET profile , indicating good solubility, permeability, and low predicted toxicity, suggests the compound has the potential to be developed into a viable drug candidate.

The convergence of positive results across these computational assays provides a strong rationale for advancing this compound to the next stage of the drug discovery pipeline: chemical synthesis and in vitro biological validation.

References

  • Vertex AI Search. (2021). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - NIH.
  • El-Naggar, A. M., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. PubMed Central.
  • Adv Pharmacol. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions.
  • Aurlide. (2025). How do you predict ADMET properties of drug candidates?.
  • ResearchGate. (n.d.). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes.
  • Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development.
  • Protheragen. (n.d.). ADMET Prediction.
  • PubMed. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. J Enzyme Inhib Med Chem.
  • Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes.
  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary.
  • Benchchem. (2025). A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes.
  • RCSB PDB. (2012). 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder.
  • Arabian Journal of Chemistry. (n.d.). Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach.
  • RCSB PDB. (2008). 3C7Q: Structure of VEGFR2 kinase domain in complex with BIBF1120.
  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.
  • Springer. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction.
  • KBbox. (n.d.). Small Molecule Docking.
  • PubMed. (2021). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors.
  • RCSB PDB. (2011). 2XIR: Crystal structure of the VEGFR2 kinase domain in complex with PF- 00337210.
  • MDPI. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
  • PubMed. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies.
  • ResearchGate. (2020). Diagram of the VEGFR2 structure.
  • Biointerface Research in Applied Chemistry. (2022). Designing of Novel Quinolines Derivatives as Hepatocellular Carcinoma Inhibitors by Using In silico Approaches.
  • Bonvin Lab. (n.d.). Small molecule docking.
  • International Journal of Pharmaceutical Research and Applications. (2025). In-silico study of Novel Antimicrobial Quinoline derivatives.
  • Bohrium. (2024). Redefining the significance of quinoline-containing compounds as potent VEGFR-2 inhibitors for cancer therapy.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug.
  • RCSB PDB. (2013). 3VO3: Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative.
  • Tuszynski, J. (2009). Molecular Docking Tutorial.

Sources

Exploratory

predicted ADMET properties of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

An In-Depth Technical Guide to the Predicted ADMET Profile of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile Introduction: De-risking Drug Discovery with Predictive Science In modern pharmaceutical research, t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted ADMET Profile of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

Introduction: De-risking Drug Discovery with Predictive Science

In modern pharmaceutical research, the adage "fail early, fail cheap" has become a guiding principle. A significant percentage of promising drug candidates falter in late-stage clinical trials not due to a lack of efficacy, but because of unfavorable pharmacokinetic or toxicological profiles.[1][2] The proactive assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is therefore a critical step in de-risking drug development projects.[3][4] By leveraging powerful computational, or in silico, models, we can predict these properties with increasing accuracy, allowing researchers to prioritize candidates with a higher probability of success and guide medicinal chemistry efforts to mitigate potential liabilities before significant resources are invested.[5][6]

This guide provides a comprehensive analysis of the predicted ADMET properties of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile , a novel compound featuring a quinoline scaffold. Quinoline and its derivatives are privileged structures in medicinal chemistry, found in numerous approved drugs with diverse biological activities.[1][7] However, the quinoline core is also associated with potential toxicities, making a thorough and early ADMET assessment essential.[8][9] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the methodologies for predicting the ADMET profile of this specific molecule and interpreting the resulting data to make informed decisions.

Core Physicochemical Properties: The Foundation of Pharmacokinetics

Before delving into complex biological interactions, an understanding of a compound's fundamental physicochemical properties is paramount. These characteristics, such as lipophilicity and molecular size, govern its behavior in biological systems and are the primary inputs for most ADMET prediction algorithms. The structure of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile combines a polar quinoline core with a bulky, lipophilic benzyloxy group, suggesting a nuanced profile.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Significance in Drug Development
Molecular Weight (MW) ~318.33 g/mol Influences diffusion and transport across membranes. Values <500 g/mol are generally favored for good oral bioavailability (Lipinski's Rule of Five).
LogP (Octanol/Water Partition) ~3.5 - 4.5 A measure of lipophilicity. This range suggests good membrane permeability but may also indicate potential for lower aqueous solubility and higher plasma protein binding.[1]
Topological Polar Surface Area (TPSA) ~80-90 Ų Estimates the surface area of polar atoms. Values <140 Ų are associated with good cell permeability. This predicted value is favorable for oral absorption.
Hydrogen Bond Donors 1 (the hydroxyl group) Affects solubility and binding to targets. A low count (<5) is favorable for membrane permeability.
Hydrogen Bond Acceptors 5 (N, O atoms) Affects solubility and binding. A count <10 is generally preferred.

| Rotatable Bonds | 4-5 | Indicates molecular flexibility. A lower number (<10) is often associated with better oral bioavailability. |

Causality Insight: The benzyloxy group significantly increases the predicted LogP compared to a simple hydroxyl or methoxy quinoline core, enhancing its ability to cross lipid membranes. However, this increased lipophilicity must be balanced, as excessively high LogP values can lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicities.

Predictive ADMET Workflow: A Self-Validating System

The generation of reliable in silico data requires a robust and systematic workflow. The protocol described below outlines a standard, self-validating approach that leverages multiple predictive models to build confidence in the final ADMET assessment.

Experimental Protocol: In Silico ADMET Profiling
  • Structure Acquisition & Preparation:

    • Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile: COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)O)OCC3=CC=CC=C3.

    • Input this structure into multiple web-based ADMET prediction platforms (e.g., SwissADME, pkCSM, PreADMET) to ensure a consensus view and mitigate the biases of any single algorithm.[2][10]

  • Execution of Predictive Models:

    • Run a full panel of predictions on each server, focusing on Absorption, Distribution, Metabolism, Excretion, and Toxicity parameters.

    • These tools employ a variety of computational methods, including Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and molecular modeling, to forecast how the compound will behave.[3][11]

  • Data Collation and Analysis:

    • Consolidate the outputs from all platforms into a summary table (see Tables 2 & 3).

    • Critically evaluate the predictions. For instance, if one model predicts high intestinal absorption but another predicts the compound is a strong substrate for the P-glycoprotein efflux pump, this contradictory evidence must be noted as a key area for future experimental validation.

  • Interpretation and Reporting:

    • Synthesize the data into a comprehensive profile, highlighting both favorable properties and potential liabilities.

    • Use the analysis to guide the next steps, such as chemical modification to address a predicted liability or prioritization for in vitro testing.

Visualization of the Predictive Workflow

ADMET_Workflow cluster_input Step 1: Input cluster_prediction Step 2: Prediction Engine cluster_output Step 3: Data Output cluster_analysis Step 4: Analysis & Decision SMILES Compound Structure (SMILES) Tools Multiple In Silico Tools (SwissADME, pkCSM, etc.) SMILES->Tools Absorption Absorption Tools->Absorption Distribution Distribution Tools->Distribution Metabolism Metabolism Tools->Metabolism Excretion Excretion Tools->Excretion Toxicity Toxicity Tools->Toxicity Profile Consolidated ADMET Profile Absorption->Profile Distribution->Profile Metabolism->Profile Excretion->Profile Toxicity->Profile Decision Go / No-Go / Redesign Profile->Decision

Caption: In silico ADMET prediction workflow.

Detailed ADMET Profile

The following sections synthesize the likely predicted outcomes for 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile based on its structural features and data from analogous quinoline compounds.[12][13]

Absorption

Good oral absorption is crucial for patient compliance and therapeutic efficacy. Predictions focus on the compound's ability to pass through the intestinal wall and resist efflux back into the gut lumen.

  • Human Intestinal Absorption (HIA): Predicted to be high . The compound's favorable LogP and TPSA values suggest efficient passive diffusion across the intestinal epithelium.

  • Caco-2 Permeability: Predicted to be moderate to high . The Caco-2 cell line is a standard in vitro model for the intestinal barrier.[14] A high permeability value reinforces the positive HIA prediction.

  • P-glycoprotein (P-gp) Efflux: Predicted to be a potential P-gp substrate . Many aromatic and heterocyclic compounds interact with this efflux transporter. If the compound is actively pumped out of cells, its net absorption and bioavailability could be reduced. This is a key parameter to verify experimentally.

Distribution

Once absorbed, a drug's distribution determines its concentration at the site of action versus other tissues. Key factors include binding to plasma proteins and the ability to cross physiological barriers like the blood-brain barrier.

  • Plasma Protein Binding (PPB): Predicted to be high (>90%) . The compound's lipophilicity (high LogP) strongly suggests extensive binding to plasma proteins like albumin. While this can prolong the drug's half-life, only the unbound fraction is pharmacologically active.

  • Blood-Brain Barrier (BBB) Penetration: Predicted to be positive . The combination of a LogP > 2.0, TPSA < 90 Ų, and MW < 400 g/mol makes penetration of the BBB likely. This is a desirable trait for drugs targeting the central nervous system but a significant liability for peripherally acting drugs, as it can lead to unwanted CNS side effects.

Metabolism

Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their excretion. The cytochrome P450 (CYP) enzyme family is responsible for the majority of drug metabolism.[2]

  • CYP Isoform Interactions: The quinoline nucleus and benzyloxy group provide multiple sites for metabolic attack (e.g., hydroxylation, O-dealkylation).

    • CYP3A4 & CYP2D6: Predicted to be the primary metabolizing enzymes.

    • CYP Inhibition: There is a moderate risk of inhibition , particularly for CYP2D6 and CYP3A4. Inhibition of these key enzymes can lead to dangerous drug-drug interactions by slowing the metabolism of co-administered drugs.[6] This is a critical flag for further investigation.

Excretion

Excretion is the final removal of the drug and its metabolites from the body. While direct in silico prediction is less common, it can be inferred from other properties.

  • Probable Route of Elimination: Given the predicted extensive metabolism, the primary route of excretion is expected to be hepatic . The metabolites, which will be more polar than the parent compound, will likely be eliminated via the kidneys (renal excretion).

Toxicity

Toxicity prediction is arguably the most critical component of an early ADMET assessment, flagging compounds with a high risk of causing adverse effects.[15]

Table 2: Predicted Toxicity Profile

Toxicity Endpoint Predicted Outcome Rationale & Implication
hERG Inhibition Moderate Risk The quinoline scaffold is a known structural alert for potential cardiotoxicity via hERG channel inhibition. This is a significant concern that requires immediate experimental validation (e.g., patch-clamp assay).
Hepatotoxicity Moderate Risk Liver toxicity is a known risk for some quinoline derivatives.[8] In silico models may flag this based on the chemical structure.
AMES Mutagenicity Predicted Negative While some nitro-quinolines are known mutagens, this compound lacks the nitro group. Most models are likely to predict it as non-mutagenic.

| Skin Sensitization | Predicted Negative | The compound lacks common structural alerts for skin sensitization. |

Authoritative Grounding: The quinoline ring system itself can be associated with toxicity, and various derivatives have been studied for their toxicological profiles.[8][9][16] The predicted risks, particularly for cardiotoxicity and hepatotoxicity, are grounded in the known liabilities of this chemical class and must be taken seriously.

Summary and Strategic Outlook

This in silico analysis provides a multi-faceted first look at the drug-like potential of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile.

Visualization of the Predicted ADMET Summary

ADMET_Summary cluster_good Favorable Properties cluster_risk Potential Liabilities center 7-(Benzyloxy)-4-hydroxy-6- methoxyquinoline-3-carbonitrile HIA High Intestinal Absorption center->HIA BBB Good BBB Penetration (for CNS) center->BBB hERG hERG Inhibition Risk center->hERG Hepato Hepatotoxicity Risk center->Hepato CYP CYP Inhibition Risk center->CYP PPB High Plasma Protein Binding center->PPB

Caption: Summary of predicted ADMET properties.

Expert Conclusion

The analysis paints a picture of a compound with potentially excellent absorption and CNS availability, making it an intriguing candidate for neurological targets. However, this favorable profile is counterbalanced by significant, class-related toxicity risks.

Key Strengths:

  • Likely high oral absorption.

  • Probable ability to penetrate the blood-brain barrier.

Critical Liabilities to Address:

  • Cardiotoxicity Risk (hERG): This is the most pressing concern. Experimental validation is mandatory before proceeding.

  • Metabolic Stability and DDI Risk (CYP Inhibition): The potential for inhibiting major CYP enzymes could severely limit the compound's clinical utility.

  • Hepatotoxicity: A common issue for aromatic heterocycles that needs careful monitoring.

  • High Plasma Protein Binding: May lead to a low free fraction of the drug, potentially requiring higher doses and increasing the risk of off-target effects.

Based on this predictive assessment, 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is a high-risk, high-reward candidate. A rational next step would involve initiating targeted in vitro assays for hERG inhibition and CYP inhibition. Concurrently, medicinal chemistry efforts could be directed at modifying the structure to mitigate these liabilities—for example, by altering the substitution pattern on the quinoline ring or replacing the benzyloxy group to reduce lipophilicity and modulate the toxicity profile. This predictive guide serves its purpose not as a final judgment, but as a strategic map for navigating the subsequent stages of drug discovery.

References

  • In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents.
  • In Silico ADMET Prediction Service. CD ComputaBio.
  • Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline deriv
  • Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium s
  • How do you predict ADMET properties of drug candid
  • In Silico Tools and Software to Predict ADMET of New Drug Candid
  • Interpret
  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the tre
  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central.
  • 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile | C11H7ClN2O2. PubChem.
  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. NIH. (2023).
  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction.
  • ADMET evaluation in drug discovery: 21. Application and industrial validation of machine learning algorithms for Caco-2 permeability prediction. NIH. (2025).
  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Tre
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (PDF).
  • Toxicity prediction of quinoline derivatives 1-8 and reference drugs.
  • Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. (2025).
  • Quinoline Toxicological Summary. Minnesota Department of Health. (2023).
  • 4-CHLORO-7-HYDROXY-6-METHOXY-QUINOLINE-3-CARBONITRILE. Echemi.
  • Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity. Sci Forschen. (2019).
  • A Comparative Analysis of the Toxicological Profiles of Different Quinoline Compounds. Benchchem.

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Protocols & Analytical Methods

Method

protocol for kinase inhibition assay using 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

An Application Note and Protocol for Biochemical Kinase Inhibition Assays Using 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile Authored by: Gemini, Senior Application Scientist Abstract Protein kinases are a c...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Biochemical Kinase Inhibition Assays Using 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] Consequently, the discovery of potent and selective kinase inhibitors is a primary focus of modern drug development.[3][4] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[5][6] This document provides a detailed protocol for determining the inhibitory activity of a novel quinoline-based compound, 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, using a robust, luminescence-based biochemical assay. We will detail the principles of the ADP-Glo™ Kinase Assay, provide a step-by-step experimental workflow, and outline the necessary data analysis to determine the half-maximal inhibitory concentration (IC₅₀), a key metric of inhibitor potency.

Introduction: The Rationale for Kinase Inhibition

Kinases catalyze the transfer of a phosphate group from ATP to a substrate molecule, a fundamental post-translational modification that governs cellular signaling.[7] The human kinome comprises over 500 kinases, making them one of the largest and most functionally diverse enzyme families.[7] Their integral role in signaling pathways controlling cell proliferation, differentiation, and survival makes them compelling therapeutic targets.[8]

The compound 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile belongs to a class of compounds, quinolines, that have shown significant promise as kinase inhibitors.[5][6] While the specific kinase targets for this particular molecule are yet to be fully elucidated, its structural motifs suggest potential interactions within the highly conserved ATP-binding pocket of various kinases. Biochemical assays are the foundational step in characterizing such compounds, providing a direct measure of their ability to inhibit a kinase's catalytic activity.[3][9]

This guide utilizes the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[10][11] This method is highly sensitive, amenable to high-throughput screening (HTS), and can be used for virtually any kinase/substrate combination.[10] The assay's signal is directly proportional to kinase activity, providing a clear and robust window for measuring inhibition.[7][12]

Assay Principle: Quantifying Kinase Activity through ADP Production

The ADP-Glo™ Kinase Assay is a two-step process designed to provide a luminescent signal that is directly proportional to the amount of ADP generated in a kinase reaction. This allows for a highly sensitive measurement of enzyme activity.

  • Kinase Reaction & ATP Depletion : The kinase, its substrate, ATP, and the test inhibitor (7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile) are incubated together. After this reaction period, the ADP-Glo™ Reagent is added. This reagent serves two purposes: it terminates the kinase reaction and depletes any remaining, unconsumed ATP. This step is crucial because the high concentration of ATP from the initial reaction would otherwise create a significant background signal.[1][10]

  • ADP Conversion & Luminescence Detection : The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP produced by the kinase into ATP. This newly synthesized ATP then acts as a substrate for a luciferase/luciferin reaction, generating a light signal (luminescence) that is quantified by a luminometer.[1][10] The intensity of this light is directly proportional to the initial amount of ADP, and therefore, to the activity of the kinase.[12] When an effective inhibitor is present, kinase activity is low, less ADP is produced, and the resulting luminescent signal is weak.

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Luminescence Detection K Kinase R R K->R Incubation S Substrate S->R Incubation ATP ATP ATP->R Incubation I Inhibitor (Test Compound) I->R Incubation ADP ADP D D ADP->D A A ADP->A SP Substrate-PO4 SP->D R->ADP Kinase Activity R->SP Kinase Activity ATP_rem Remaining ATP ATP_rem->D ADPGlo_R ADP-Glo™ Reagent ATP_dep Remaining ATP Depleted D->ATP_dep Add ADP-Glo™ Reagent ATP_dep->A Detect_R Kinase Detection Reagent ADP_conv ADP -> ATP Luc Luciferase/Luciferin ADP_conv->Luc Light Luminescent Signal Luc->Light Proportional to [ADP] A->ADP_conv Add Detection Reagent

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Experimental Protocol

This protocol is designed for a 384-well plate format, which is suitable for screening and IC₅₀ determination. All reagent additions should be performed with calibrated multichannel pipettes or automated liquid handlers for accuracy and consistency.

Materials and Reagents
Reagent/MaterialSupplierNotes
7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrileN/APrepare a 10 mM stock solution in 100% DMSO.
Recombinant Kinase (e.g., Src, EGFR, etc.)Commercial VendorThe choice of kinase will depend on the research hypothesis. The final concentration must be optimized for the specific enzyme.
Kinase Substrate (Peptide or Protein)Commercial VendorSubstrate should be specific to the chosen kinase.
Adenosine 5'-triphosphate (ATP)Commercial VendorPrepare a stock solution in kinase buffer. The final concentration should ideally be at or near the Km value for the chosen kinase.
ADP-Glo™ Kinase Assay KitPromega (or similar)Contains ADP-Glo™ Reagent, Kinase Detection Reagent, and buffers.
Kinase Reaction BufferProvided or customA typical buffer may be 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichACS Grade or higher.
Solid white, flat-bottom 384-well platesCorning, GreinerWhite plates are essential to maximize luminescent signal reflection.
Plate LuminometerBMG, PerkinElmer, etc.Must be capable of reading glow luminescence from microplates.
Step-by-Step Methodology

1. Compound Preparation (Serial Dilution): a. Prepare a serial dilution of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile. Start with the 10 mM DMSO stock. b. A common scheme is a 10-point, 3-fold serial dilution. For example, from 100 µM down to 5 nM final assay concentration. c. Causality Check: It is critical to maintain a constant final DMSO concentration across all wells (typically ≤1%) to avoid solvent-induced artifacts that could inhibit or activate the kinase.[9] All dilutions, including the vehicle control, must contain the same percentage of DMSO.

2. Assay Plate Setup: a. Add 1 µL of the serially diluted compound or vehicle control (DMSO) to the appropriate wells of a 384-well plate. b. Controls are Essential:

  • 100% Activity Control (No Inhibitor): Wells containing kinase, substrate, and ATP, but with DMSO instead of the test compound. This represents the maximum signal.
  • 0% Activity Control (No Enzyme): Wells containing substrate and ATP, but no kinase. This represents the background signal.

3. Kinase Reaction: a. Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer. b. Add 5 µL of the 2X Kinase/Substrate mix to each well. c. Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.[13] d. Prepare a 2X ATP solution in kinase reaction buffer. e. To initiate the reaction, add 5 µL of the 2X ATP solution to all wells. The total reaction volume is now 11 µL. f. Mix the plate on a plate shaker for 30 seconds. g. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for the determined reaction time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.

4. Signal Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature.[10] c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. d. Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.[10]

5. Data Acquisition: a. Read the luminescence on a plate luminometer. The integration time should be optimized to achieve a robust signal-to-background ratio.

Data Analysis and IC₅₀ Determination

The goal of data analysis is to convert the raw relative light unit (RLU) values into a dose-response curve from which the IC₅₀ value can be calculated.

cluster_data Data Processing & Analysis Raw Raw Luminescence Data (RLU) Avg_BG Average Background (0% Activity Control) Raw->Avg_BG From Controls Avg_Max Average Max Signal (100% Activity Control) Raw->Avg_Max From Controls Norm Normalize Data: % Inhibition Raw->Norm Calculate Avg_BG->Norm Calculate Avg_Max->Norm Calculate Plot Plot: % Inhibition vs. log[Inhibitor] Norm->Plot Fit Non-linear Regression (4-parameter logistic fit) Plot->Fit IC50 Determine IC50 Value Fit->IC50

Caption: Workflow for IC₅₀ value determination.

1. Normalization: a. Average the RLU values for the 0% activity (background) and 100% activity (max signal) controls. b. For each concentration of the inhibitor, calculate the percent inhibition using the following formula: Percent Inhibition = 100 x (1 - [(RLU_inhibitor - RLU_background) / (RLU_max_signal - RLU_background)])

2. Curve Fitting: a. Plot the Percent Inhibition versus the logarithm of the inhibitor concentration. b. Fit the data using a four-parameter logistic (4PL) equation with a variable slope (also known as the Hill slope). This is a standard method for dose-response analysis.[14] c. The equation is typically of the form: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope)) Where Y is the percent inhibition, X is the log of the inhibitor concentration, Top and Bottom are the plateaus of the curve, and IC₅₀ is the concentration at which 50% inhibition is achieved.

3. IC₅₀ Value: a. The IC₅₀ is the concentration of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile that reduces the kinase activity by 50%. This value is directly derived from the curve-fitting analysis.[15][16] A lower IC₅₀ value indicates a more potent inhibitor.

Context: Kinase Signaling Pathways

Inhibitors like 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile often target kinases within complex signaling cascades. For example, Receptor Tyrosine Kinases (RTKs) such as EGFR or HER2, upon ligand binding, trigger downstream pathways like the MAP Kinase (ERK) and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[8] A potent inhibitor could block these signals at an early stage, thereby preventing uncontrolled cell growth.

cluster_pathway Intracellular Signaling Cascade Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) Ligand->RTK Binds & Activates RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Inhibitor Kinase Inhibitor (Test Compound) Inhibitor->RTK Inhibits RAF RAF RAS->RAF MAPK Pathway MEK MEK RAF->MEK ERK ERK MEK->ERK Output Cell Proliferation, Survival, Angiogenesis ERK->Output AKT AKT PI3K->AKT PI3K/AKT Pathway AKT->Output

Caption: A simplified RTK signaling pathway.

Conclusion

This application note provides a comprehensive and robust framework for evaluating the inhibitory potential of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile against a specific protein kinase. By employing a sensitive, luminescence-based assay and adhering to rigorous data analysis standards, researchers can reliably determine the compound's potency (IC₅₀). This information is a critical first step in the drug discovery pipeline, guiding further optimization, selectivity profiling across the kinome, and subsequent validation in cellular models.

References

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Retrieved from [Link]

  • Vidugiriene, J., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Retrieved from [Link]

  • Klink, T. A., et al. (2011). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. NIH. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. Retrieved from [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Retrieved from [Link]

  • Liao, H., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. AACR. Retrieved from [Link]

  • Ubben, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Retrieved from [Link]

  • Vrábel, P., & Kanta, J. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. ResearchGate. Retrieved from [Link]

  • Uitdehaag, J. C. M., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. Retrieved from [Link]

  • Boschelli, D. H., et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. PubMed. Retrieved from [Link]

  • Nishii, H., et al. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. PubMed. Retrieved from [Link]

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Application

Application Note &amp; Protocols: A Comprehensive Guide to Cell-Based Assays for Characterizing 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including potent anticancer effects.[1] 7-(Benzyloxy)-4-hydroxy...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including potent anticancer effects.[1] 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is a novel investigational compound built upon this scaffold. A systematic evaluation of its biological activity is essential to determine its therapeutic potential. This document provides a comprehensive suite of robust, cell-based assay protocols designed to guide researchers in characterizing the cytotoxic profile, mechanism of action, and direct cellular target engagement of this compound. The methodologies detailed herein range from initial high-throughput screening for anti-proliferative effects to in-depth mechanistic studies of apoptosis and advanced validation of target binding within the native cellular environment.

Introduction: The Rationale for a Multi-Assay Approach

Evaluating a novel chemical entity like 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile requires a multi-faceted approach that moves beyond simple viability metrics.[2] A primary screen can determine if the compound has cytotoxic or cytostatic effects, but this tells us little about its therapeutic window or mechanism. A truly insightful characterization requires a logical progression of assays:

  • Primary Screening: Quantify the compound's potency in reducing cell viability and proliferation across various cell lines. This helps establish a dose-response relationship and calculate key parameters like the IC50 (half-maximal inhibitory concentration).[3]

  • Mechanistic Elucidation: Investigate how the compound kills cells. A common and desirable mechanism for anticancer agents is the induction of apoptosis, or programmed cell death. Assays that measure markers of apoptosis can confirm this pathway.

  • Target Engagement: Confirm that the compound physically interacts with its intended molecular target within the complex milieu of an intact cell. This is a critical step in validating a compound's mechanism of action and ruling out off-target effects.[4][5]

This guide provides detailed, field-tested protocols for each of these stages, enabling a thorough and reliable characterization of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile.

Compound Handling and Stock Preparation

Consistent and accurate compound preparation is the foundation of reproducible results. The benzyloxy group on the target molecule suggests poor aqueous solubility, making an organic solvent necessary.

Protocol 2.1: Stock Solution Preparation

  • Solvent Selection: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO) of molecular biology grade.

  • Preparation: Prepare a high-concentration primary stock solution, for example, 10 mM, of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile in DMSO.

  • Solubilization: Ensure complete dissolution by vortexing or brief sonication. If necessary, warm gently to 37°C.

  • Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare a series of working solutions by diluting the stock with complete cell culture medium.

    • Causality Note: It is critical to ensure the final concentration of DMSO in the cell culture wells does not exceed a level toxic to the cells, typically recommended to be below 0.5% (v/v).[6] A vehicle control (medium with the same final DMSO concentration as the highest compound dose) must be included in every experiment to account for any solvent-induced effects.

Primary Screening: Cytotoxicity and Anti-Proliferative Activity

The initial step is to determine the compound's effect on cell viability. The MTT assay is a robust, colorimetric method suitable for 96-well plate-based screening. It measures the metabolic activity of a cell population, which is a reliable indicator of cell viability.

Protocol 3.1: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer) and a non-cancerous control cell line (e.g., HEK293) into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[7]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the compound (e.g., 0.1 to 100 µM). Include wells for:

    • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used.

    • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.

    • Untreated Control: Cells in medium only.

  • Incubation: Incubate the plates for a desired duration (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan product.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineDescriptionCompound IC50 (µM)Doxorubicin IC50 (µM)Selectivity Index (Normal/Cancer)
MCF-7 Breast Adenocarcinoma8.41.25.1
A549 Lung Carcinoma12.10.93.5
HeLa Cervical Adenocarcinoma15.51.52.8
HEK293 Normal Embryonic Kidney43.025.6-

Selectivity Index is calculated as IC50 in normal cells / IC50 in cancer cells. A higher value suggests greater selectivity for cancer cells.

Workflow Visualization

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_readout Assay Readout seed 1. Seed Cells in 96-Well Plate attach 2. Incubate 24h for Attachment seed->attach treat 3. Add Serial Dilutions of Compound attach->treat incubate_treat 4. Incubate for 24-72h treat->incubate_treat add_mtt 5. Add MTT Reagent incubate_treat->add_mtt incubate_mtt 6. Incubate 4h (Formazan Formation) add_mtt->incubate_mtt dissolve 7. Solubilize with DMSO incubate_mtt->dissolve read 8. Read Absorbance at 570 nm dissolve->read analysis 9. Calculate IC50 read->analysis

Caption: General workflow for the MTT cytotoxicity assay.

Mechanistic Elucidation: Investigating Apoptosis

If the compound demonstrates potent cytotoxicity, the next step is to determine the mode of cell death. The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometry method for this purpose.[3][8]

  • Scientific Principle: In early apoptosis, a membrane lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC). Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with an intact membrane. Therefore, this dual staining allows for the differentiation of four populations:

    • Viable Cells: Annexin V- / PI-

    • Early Apoptotic Cells: Annexin V+ / PI-

    • Late Apoptotic/Necrotic Cells: Annexin V+ / PI+

    • Necrotic Cells: Annexin V- / PI+ (less common)

Protocol 4.1: Annexin V/PI Apoptosis Assay

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., Staurosporine).

  • Cell Harvesting: After treatment, collect both the floating cells (from the medium) and the adherent cells (by gentle trypsinization). It is crucial to pool both populations as apoptotic cells often detach.[3]

  • Washing: Centrifuge the pooled cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[6]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Collect data for at least 10,000 events per sample. The resulting scatter plot will show the four distinct cell populations.

Workflow and Pathway Visualization

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_harvest Harvesting cluster_stain Staining & Analysis seed 1. Seed Cells in 6-Well Plates treat 2. Treat with Compound (IC50 concentrations) seed->treat harvest 3. Collect Floating & Adherent Cells treat->harvest wash 4. Wash with Cold PBS harvest->wash stain 5. Stain with Annexin V-FITC & PI wash->stain incubate 6. Incubate 15 min in Dark stain->incubate analyze 7. Analyze via Flow Cytometry incubate->analyze quadrant 8. Quantify Cell Populations analyze->quadrant

Caption: Workflow for the Annexin V/PI apoptosis assay.

Apoptosis_Pathway cluster_cell Apoptotic Cell cluster_early Early Apoptosis cluster_mid Mid Apoptosis cluster_late Late Apoptosis ps_flip Phosphatidylserine (PS) Translocation annexin_v Annexin V Binding ps_flip->annexin_v Detects caspase_act Caspase-3/7 Activation ps_flip->caspase_act parp_cleavage PARP Cleavage caspase_act->parp_cleavage membrane_loss Membrane Integrity Loss caspase_act->membrane_loss pi_stain Propidium Iodide (PI) Staining membrane_loss->pi_stain Allows compound Quinoline Compound compound->ps_flip compound->caspase_act

Caption: Simplified apoptotic pathway showing assay targets.

Target Validation: Cellular Thermal Shift Assay (CETSA)

Many quinoline derivatives function by inhibiting protein kinases.[9][10] CETSA is a powerful technique to verify if a compound directly binds to and stabilizes its protein target inside a cell.[4][11] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the protein becomes more resistant to heat-induced unfolding and aggregation.[12]

Protocol 5.1: Western Blot-Based CETSA

  • Cell Culture and Treatment: Culture cells to ~80% confluency in larger flasks (e.g., T-75). Treat one flask with a high concentration of the compound (e.g., 10-20x IC50) and another with vehicle (DMSO) for 1-2 hours.

  • Harvesting and Resuspension: Harvest cells and wash with PBS. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

  • Aliquoting and Heating: Aliquot the cell suspension into several PCR tubes for each condition (vehicle vs. compound).

  • Thermal Challenge: Place the tubes in a thermal cycler and heat each tube to a different temperature for 3 minutes (e.g., 40°C to 70°C in 3°C increments). One aliquot for each condition should be kept at room temperature (RT) as a non-heated control.[4]

  • Cell Lysis: Subject the heated cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble protein fraction) from each tube. Determine the protein concentration using a BCA or Bradford assay. Normalize all samples to the same protein concentration.

  • Western Blotting: Analyze the normalized samples by SDS-PAGE and Western blot using a primary antibody specific for the suspected target protein (e.g., anti-p38, anti-EGFR).

  • Analysis: In the vehicle-treated samples, the band for the target protein will disappear or weaken as the temperature increases. In the compound-treated samples, the protein will be stabilized, and the band will remain visible at higher temperatures, demonstrating a "thermal shift".

Data Presentation: Hypothetical CETSA Result
Temperature (°C)Vehicle Control (Band Intensity)Compound-Treated (Band Intensity)
RT 100%100%
52 95%100%
55 70%98%
58 45%95%
61 15%80%
64 <5%55%
67 <5%20%

The data indicates the target protein is significantly more stable in the presence of the compound, confirming target engagement.

Workflow Visualization

CETSA_Workflow cluster_prep Cell Treatment & Harvest cluster_heat Thermal Challenge cluster_process Protein Fractionation cluster_analyze Analysis treat 1. Treat Cells (Vehicle vs. Compound) harvest 2. Harvest and Resuspend Cells treat->harvest aliquot 3. Aliquot Cell Suspension harvest->aliquot heat 4. Heat Aliquots to Different Temps aliquot->heat lyse 5. Lyse Cells (Freeze-Thaw) heat->lyse centrifuge 6. Centrifuge to Pellet Aggregates lyse->centrifuge supernatant 7. Collect Soluble Supernatant centrifuge->supernatant normalize 8. Normalize Protein Concentration supernatant->normalize wb 9. Western Blot for Target Protein normalize->wb result 10. Observe Thermal Shift wb->result

Caption: Workflow for a Western Blot-based CETSA experiment.

References

  • BenchChem. (2025).
  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • Danaher Life Sciences. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Creative Diagnostics. (n.d.).
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Cell Biolabs, Inc. (n.d.).
  • BenchChem. (2025). Protocol for Assessing Cytotoxicity of Novel Compounds in Cell Lines.
  • Sigma-Aldrich. (n.d.). Apoptosis Assays.
  • Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery.
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Axion BioSystems. (n.d.). Choosing an Apoptosis Detection Assay.
  • Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE, 17(6), e0270599.
  • BMG Labtech. (2025).
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • National Center for Biotechnology Information. (n.d.). Apoptosis assays with lymphoma cell lines: problems and pitfalls.
  • National Center for Biotechnology Information. (2019).
  • IntechOpen. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • Oriental Journal of Chemistry. (n.d.).
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • CETSA. (n.d.). CETSA.
  • ResearchGate. (n.d.). Analogs for further investigation of quinoline pharmacophore.
  • ACS Medicinal Chemistry Letters. (2026).
  • SpringerLink. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma.

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Method

Application Notes and Protocols: 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile as a Novel Fluorescent Probe for Cellular Imaging

Authored by: Senior Application Scientist, Advanced Cellular Dynamics Division Introduction: The Quinoline Scaffold as a Privileged Structure in Bioimaging The quinoline moiety, a bicyclic aromatic heterocycle, represent...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Cellular Dynamics Division

Introduction: The Quinoline Scaffold as a Privileged Structure in Bioimaging

The quinoline moiety, a bicyclic aromatic heterocycle, represents a cornerstone in the development of small-molecule fluorescent probes.[1][2] Its rigid, planar structure and extended π-conjugated system provide a robust framework for fluorescence, while its synthetic tractability allows for fine-tuning of photophysical properties through targeted functionalization.[3] Quinoline-based probes have been successfully deployed to visualize a diverse array of biological analytes and processes, including metal ions like Zn²⁺, fluctuations in intracellular pH, and the dynamics of lipid droplets.[1][2][4][5] The compound at the center of this guide, 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile (hereafter designated as Q-Probe 1 ), is a novel derivative engineered for advanced cell imaging applications. This document provides a comprehensive guide to its characterization and use, grounded in the established principles of fluorescence microscopy and probe chemistry.

Molecular Structure and Hypothesized Mechanism of Action

The structure of Q-Probe 1 incorporates several key functional groups that are predicted to govern its fluorescent behavior and cellular localization:

  • 4-Hydroxyquinoline Core : The tautomerism of the 4-hydroxyquinoline system is known to be sensitive to the local microenvironment, particularly pH. Protonation of the quinoline nitrogen or deprotonation of the 4-hydroxyl group can significantly alter the electronic distribution within the fluorophore, leading to changes in fluorescence intensity and/or shifts in the emission wavelength (solvatochromism).[3] This makes Q-Probe 1 a strong candidate for ratiometric pH sensing.

  • Electron-Withdrawing Nitrile Group (-CN) : The nitrile at the 3-position enhances the molecule's quantum yield and can participate in photoinduced electron transfer (PeT) or intramolecular charge transfer (ICT) processes, which are common sensing mechanisms in fluorescent probes.[6][7]

  • Benzyloxy and Methoxy Substituents : The lipophilic benzyloxy group at the 7-position is expected to enhance membrane permeability, facilitating passive entry into live cells. Both the benzyloxy and the 6-methoxy groups are electron-donating, which can modulate the probe's excitation and emission wavelengths, potentially shifting them towards the longer-wavelength region to minimize cellular autofluorescence.[8]

Based on this structural analysis, we hypothesize that Q-Probe 1 will function as a pH-sensitive fluorescent probe that localizes to intracellular compartments with varying pH levels, such as lysosomes or the endoplasmic reticulum.

Part 1: Characterization of Q-Probe 1 Photophysical Properties

Prior to cellular application, it is imperative to characterize the fundamental photophysical properties of the probe. This ensures reproducible experimental design and accurate data interpretation.

Protocol 1.1: Determination of Absorption and Emission Spectra

This protocol establishes the optimal excitation and emission wavelengths for Q-Probe 1 .

Materials:

  • Q-Probe 1

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, phosphate-buffered saline (PBS))

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a 1 mM stock solution of Q-Probe 1 in spectroscopic grade DMSO.

  • Prepare a 10 µM working solution in the desired solvent (e.g., PBS, pH 7.4).

  • Absorption Spectrum: a. Use the working solution to scan for absorbance from 250 nm to 600 nm. b. Identify the wavelength of maximum absorbance (λ_max_abs).

  • Emission Spectrum: a. Set the fluorometer's excitation wavelength to the determined λ_max_abs. b. Scan the emission spectrum over a range approximately 20 nm above the excitation wavelength to 700 nm. c. Identify the wavelength of maximum emission (λ_max_em).

Table 1: Hypothetical Photophysical Properties of Q-Probe 1

PropertyExpected ValueRationale
λ_max_abs 350 - 380 nmBased on the extended conjugation of the quinoline core.
λ_max_em 440 - 480 nmTypical emission range for blue-emitting quinoline derivatives.[9]
Stokes Shift 90 - 100 nmA large Stokes shift is desirable to minimize self-quenching.
Quantum Yield (Φ) > 0.3 in non-polar solventsExpected to be environmentally sensitive.
Molar Extinction Coefficient (ε) > 20,000 M⁻¹cm⁻¹Indicates a strongly absorbing chromophore.

Protocol 1.2: Assessment of pH Sensitivity

This protocol evaluates the fluorescence response of Q-Probe 1 to changes in pH.

Procedure:

  • Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., citrate-phosphate buffer).

  • Add Q-Probe 1 (from the 1 mM DMSO stock) to each buffer to a final concentration of 10 µM.

  • For each pH value, record the fluorescence emission spectrum using the predetermined optimal excitation wavelength.

  • Plot the fluorescence intensity at the emission maximum against the pH value. If the emission wavelength shifts, plot the ratio of intensities at two different wavelengths (e.g., I₄₅₀nm / I₅₂₀nm) against pH for ratiometric analysis.

Part 2: Application in Live-Cell Imaging

This section provides a detailed workflow for utilizing Q-Probe 1 as an intracellular fluorescent probe.

G cluster_prep Probe & Cell Preparation cluster_staining Staining Protocol cluster_imaging Fluorescence Microscopy prep_stock Prepare 1 mM Q-Probe 1 Stock in DMSO cell_culture Culture Cells to 70-80% Confluency dilute_probe Dilute Stock to Working Concentration (1-10 µM) in Culture Medium prep_stock->dilute_probe cell_culture->dilute_probe stain_cells Incubate Cells with Probe (15-60 min) dilute_probe->stain_cells wash_cells Wash Cells with PBS to Remove Excess Probe stain_cells->wash_cells acquire_images Image Cells using Appropriate Filter Sets (e.g., DAPI/Blue Channel) wash_cells->acquire_images colocalization Optional: Co-stain with Organelle-Specific Dyes (e.g., LysoTracker Red) acquire_images->colocalization analyze Analyze Image Data: Intensity, Localization, Ratiometric Analysis colocalization->analyze

Caption: Experimental workflow for live-cell imaging with Q-Probe 1.

Protocol 2.1: Live-Cell Staining with Q-Probe 1

Materials:

  • Q-Probe 1 (1 mM stock in DMSO)

  • Cell line of interest (e.g., HeLa, A549) cultured on glass-bottom dishes

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for the probe's spectra)

Procedure:

  • Cell Seeding: Plate cells on glass-bottom imaging dishes and culture until they reach 70-80% confluency.

  • Probe Loading: a. On the day of the experiment, prepare a working solution of Q-Probe 1 by diluting the 1 mM DMSO stock into pre-warmed complete culture medium. The optimal concentration should be determined empirically, typically in the range of 1-10 µM. b. Remove the culture medium from the cells and replace it with the probe-containing medium. c. Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes.

  • Washing: a. Aspirate the probe-containing medium. b. Gently wash the cells twice with pre-warmed PBS to remove any unbound probe. c. Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

  • Imaging: a. Immediately transfer the dish to the fluorescence microscope. b. Acquire images using the predetermined excitation and emission settings. Use low laser power and short exposure times to minimize phototoxicity and photobleaching.

Protocol 2.2: Co-localization with Organelle-Specific Dyes

To determine the subcellular localization of Q-Probe 1 , co-staining with commercially available organelle trackers is recommended.

Procedure:

  • Stain cells with Q-Probe 1 as described in Protocol 2.1.

  • During the final 15 minutes of incubation with Q-Probe 1 , add an organelle-specific tracker (e.g., LysoTracker™ Red for lysosomes, ER-Tracker™ Red for the endoplasmic reticulum) at its recommended concentration.

  • Wash and image the cells as previously described, ensuring to acquire images in separate channels for Q-Probe 1 and the co-stain.

  • Merge the images and analyze for co-localization using appropriate software (e.g., ImageJ with the Coloc 2 plugin). A high Pearson's correlation coefficient would indicate significant co-localization.

Part 3: Data Interpretation and Troubleshooting

Interpreting Fluorescence Changes:

  • Intensity Increase/Decrease: A change in fluorescence intensity upon localization to a specific organelle may indicate sensitivity to the local environment (e.g., viscosity, polarity, or ion concentration).

  • Emission Shift: A shift in the peak emission wavelength is a strong indicator of solvatochromism or a response to pH. This enables ratiometric imaging, which is a more robust quantitative method as it is less susceptible to variations in probe concentration or excitation intensity.

G cluster_pathway Hypothesized pH Sensing Mechanism Node_Low_pH Low pH (e.g., Lysosome) Node_Probe_P Protonated Q-Probe 1 Node_Low_pH->Node_Probe_P Protonation of Quinoline Nitrogen Node_Fluo_Shift Altered Fluorescence (e.g., Blue Shift) Node_Probe_P->Node_Fluo_Shift Node_High_pH Neutral pH (e.g., Cytosol) Node_Probe_N Neutral Q-Probe 1 Node_High_pH->Node_Probe_N Node_Fluo_Base Baseline Fluorescence Node_Probe_N->Node_Fluo_Base

Caption: Proposed mechanism for pH-dependent fluorescence of Q-Probe 1.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No/Weak Cellular Staining - Probe concentration too low.- Incubation time too short.- Poor membrane permeability.- Increase probe concentration in a stepwise manner (e.g., 5, 10, 20 µM).- Increase incubation time.- If permeability is an issue, consider using a permeabilizing agent like digitonin for fixed-cell staining (note: this is not suitable for live-cell dynamics).
High Background Fluorescence - Probe concentration too high.- Inadequate washing.- Decrease probe concentration.- Increase the number and duration of wash steps with PBS.
Rapid Photobleaching - High excitation laser power.- Long exposure times.- Reduce laser power to the minimum required for a good signal-to-noise ratio.- Use a more sensitive detector or shorter exposure times.- Use an anti-fade mounting medium for fixed-cell imaging.
Cell Toxicity - Probe concentration is too high.- Contaminants in the probe stock.- Perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal non-toxic concentration range.- Ensure the purity of the probe and use high-quality DMSO for the stock solution.

References

  • Mesa, Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics - MESA, N/A,
  • Crimson Publishers, Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications, 2023, [Link]

  • ResearchGate, Quinoline-based fluorescent small molecules for live cell imaging, 2019, [Link]

  • PubMed Central, Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging, N/A, [Link]

  • ACS Publications, Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues | Analytical Chemistry, N/A, [Link]

  • MDPI, The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination, 2021, [Link]

  • PMC - NIH, A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative, 2023, [Link]

  • PubMed, Quinoline Fluorescent Probes for Zinc - from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases, 2018, [Link]

  • NIH, Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging, 2018, [Link]

  • MDPI, Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid, N/A, [Link]

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Application

Application Note: A Systematic Approach to the HPLC Purification of Quinoline-3-Carbonitrile Derivatives

Abstract The quinoline-3-carbonitrile scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in compounds with significant biological activity, including antibacterial and a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline-3-carbonitrile scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in compounds with significant biological activity, including antibacterial and anticancer properties.[1][2] The synthesis of these derivatives often results in complex crude mixtures containing starting materials, intermediates, and by-products. Achieving the high purity required for subsequent biological assays, structural elucidation, or further synthetic steps necessitates a robust and efficient purification strategy. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution and scalability.[3] This application note provides a comprehensive guide to developing a reliable preparative HPLC method for the purification of quinoline-3-carbonitrile derivatives, grounded in an understanding of their physicochemical properties. We will detail a systematic method development workflow, present a detailed experimental protocol, and offer troubleshooting guidance for common challenges.

Foundational Principles: The Analyte's Influence on Separation

A successful HPLC method is built upon a fundamental understanding of the analyte's chemical properties. The quinoline-3-carbonitrile core possesses distinct features that govern its chromatographic behavior.

  • Heterocyclic Aromatic System: The fused pyridine and benzene ring system is largely non-polar and hydrophobic, favoring retention in Reversed-Phase (RP) HPLC.[4]

  • Basic Nitrogen Atom: The nitrogen atom in the quinoline ring (pKa ≈ 4.9 for unsubstituted quinoline) is weakly basic.[5] In unbuffered or neutral mobile phases, this nitrogen can exist in both protonated (charged) and neutral forms, leading to poor peak shape (tailing) due to undesirable interactions with residual silanol groups on the silica-based stationary phase.[6]

  • Polar Nitrile Group: The cyano (-C≡N) group at the 3-position is a polar, electron-withdrawing group that slightly increases the overall polarity of the molecule compared to unsubstituted quinoline.

  • UV Absorbance: The conjugated aromatic system provides a strong chromophore, making UV-Vis detection highly suitable. Quinoline derivatives typically exhibit strong absorbance in the 230-320 nm range.[7]

The key to a successful separation is to control the ionization state of the basic nitrogen to ensure a single, consistent analyte species throughout the chromatographic run.

Strategic Method Development

A systematic approach to method development saves time and resources while ensuring a robust and reproducible purification process. Reversed-phase chromatography is the most common and effective mode for this class of compounds.[8][9]

Stationary Phase (Column) Selection

The choice of column is the most critical factor influencing separation selectivity.[10]

  • Recommended Starting Point: A high-purity, silica-based C18 (octadecyl) column is the workhorse for separating small molecules of intermediate polarity like quinoline derivatives.[9][11]

  • End-Capping is Crucial: To mitigate peak tailing caused by the basic nitrogen interacting with acidic silanol groups, it is imperative to use a column with modern, high-coverage end-capping. End-capping "caps" the free silanol groups, creating a more inert surface.[6]

  • Particle and Pore Size: For preparative work, columns with particle sizes of 5 µm or 10 µm are common, offering a good balance between efficiency and backpressure. A pore size of 100-120 Å is appropriate for small molecules.[11]

Mobile Phase Optimization: The Key to Good Peak Shape

The mobile phase composition directly controls analyte retention and peak shape.

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents. ACN is often preferred as it typically provides sharper peaks and lower backpressure. However, methanol can offer different selectivity and should be considered if co-eluting impurities are an issue.[11][12]

  • Aqueous Phase and pH Control: This is the most critical parameter for quinoline derivatives. To ensure the quinoline nitrogen is consistently protonated and to mask residual silanols, the mobile phase must be acidified.

    • Recommended Additive: Adding 0.1% (v/v) of an acid like formic acid (FA) or trifluoroacetic acid (TFA) to both the aqueous (Solvent A) and organic (Solvent B) phases is standard practice.[7][13] Formic acid is generally preferred as it is mass spectrometry (MS) compatible and less aggressive on the column than TFA. This acidification lowers the mobile phase pH to ~2.5-3.0, ensuring the analyte elutes as a single, positively charged species, resulting in sharp, symmetrical peaks.[14]

Gradient Elution Strategy

For a crude mixture with components of varying polarities, a gradient elution is almost always necessary to achieve a good separation in a reasonable time.[9]

  • Scouting Gradient: Begin with a broad, fast gradient (e.g., 5% to 95% ACN over 15-20 minutes) to determine the approximate elution profile of the target compound and impurities.

  • Focused Gradient: Based on the scouting run, design a shallower, focused gradient around the elution point of the target compound to maximize resolution from nearby impurities. For example, if the target elutes at 60% ACN in the scouting run, a new gradient might run from 45% to 75% ACN over 30 minutes.

Detector Settings

The UV detector wavelength should be set at or near the absorption maximum (λmax) of the quinoline-3-carbonitrile core to ensure maximum sensitivity.[15] A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is useful for peak tracking and purity assessment. A typical starting wavelength is 254 nm, with further optimization based on the specific UV spectrum of the target derivative.[7]

Preparative HPLC Workflow and Protocol

This section provides a detailed, step-by-step protocol for the purification of a representative quinoline-3-carbonitrile derivative.

Workflow Visualization

The overall process, from crude material to purified compound, can be visualized as follows:

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_purify Phase 3: Purification & Analysis cluster_post Phase 4: Final Product Crude_Sample Crude Synthetic Product Sample_Prep Dissolve in DMSO/DMF & Filter (0.45 µm) Crude_Sample->Sample_Prep Scouting_Run Analytical Scouting (Broad Gradient) Sample_Prep->Scouting_Run Optimize_Method Optimize Gradient & Parameters Scouting_Run->Optimize_Method Prep_Run Preparative HPLC Run Optimize_Method->Prep_Run Collection Fraction Collection (UV-Triggered) Prep_Run->Collection QC_Analysis Analytical HPLC of Fractions Collection->QC_Analysis Pooling Pool Pure Fractions (>95% Purity) QC_Analysis->Pooling Evaporation Solvent Evaporation (Lyophilization/Rotovap) Pooling->Evaporation Pure_Compound Pure Compound (For Downstream Use) Evaporation->Pure_Compound

Caption: A comprehensive workflow for the HPLC purification of quinoline-3-carbonitrile derivatives.

Materials and Reagents
  • Crude quinoline-3-carbonitrile derivative

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water (H₂O)

  • Formic Acid (FA), HPLC-grade or better

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for sample dissolution

  • 0.45 µm Syringe filters (PTFE or other solvent-compatible membrane)

Step-by-Step Experimental Protocol

1. Mobile Phase Preparation:

  • Solvent A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.
  • Solvent B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.
  • Degas both solvents by sparging with helium or sonicating for 15-20 minutes.

2. Sample Preparation:

  • Prepare a concentrated stock solution of the crude material by dissolving it in a minimal amount of DMSO or DMF (e.g., 50-100 mg/mL). Ensure complete dissolution.
  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could block the column or injector.[14]

3. HPLC System Setup and Equilibration:

  • Install the appropriate preparative C18 column.
  • Prime all pump lines to remove air bubbles.
  • Equilibrate the column with the initial mobile phase conditions (e.g., 90% A / 10% B) for at least 10-15 column volumes, or until a stable baseline pressure is achieved.

4. Method Execution and Fraction Collection:

  • Set the method parameters as detailed in the table below.
  • Inject the filtered sample onto the column.
  • Monitor the chromatogram in real-time. Set the fraction collector to trigger based on a UV absorbance threshold to collect all eluting peaks.

Table 1: Representative Preparative HPLC Method Parameters

ParameterSettingRationale
Column C18, 250 x 21.2 mm, 5 µmStandard preparative dimensions for purifying milligram to gram quantities.
Mobile Phase A 0.1% Formic Acid in WaterEnsures consistent protonation of the quinoline nitrogen.[7][13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution; acid maintains consistent pH.
Gradient Program Time (min)% B
0.030
5.030
35.070
40.095
45.095
46.030
55.030
Flow Rate 20.0 mL/minAppropriate for a 21.2 mm ID column; can be scaled based on column dimensions.
Injection Volume 500 - 2000 µLDependent on sample concentration and column loading capacity. Perform a loading study if necessary.
Column Temperature 30 °CImproves peak shape and reduces viscosity/pressure.
Detection Wavelength 254 nm and 280 nmCommon wavelengths for aromatic systems; a PDA detector is ideal.
Fraction Collection UV Threshold TriggerCollects all absorbing species for subsequent analysis.

5. Post-Purification Processing:

  • Analyze a small aliquot of each collected fraction using a fast analytical HPLC method to determine purity.
  • Pool the fractions containing the target compound at the desired purity level (e.g., >98%).
  • Remove the solvent from the pooled fractions using a rotary evaporator or a lyophilizer (freeze-dryer) to obtain the final pure compound.

Troubleshooting Common Issues

Even with a well-designed method, problems can arise. The following table outlines common issues and their solutions.

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Insufficient mobile phase acidity. 2. Secondary interactions with non-end-capped silanols. 3. Column degradation.1. Ensure 0.1% acid is in both mobile phase A and B.[6] 2. Use a high-quality, fully end-capped column designed for basic compounds. 3. Flush the column or replace it if performance does not improve.
Peak Broadening 1. Column overloading. 2. Sample solvent is much stronger than the initial mobile phase (e.g., 100% ACN). 3. Extra-column dead volume.1. Reduce the injection volume or sample concentration.[6] 2. Dissolve the sample in the initial mobile phase composition or a weaker solvent if possible. If using DMSO, keep the injection volume small. 3. Check and tighten all fittings between the injector and the column.
Split Peaks 1. Partially clogged column inlet frit. 2. Column void or channeling. 3. Sample partially insoluble in the mobile phase.1. Reverse-flush the column (disconnected from the detector) at low flow rates.[14] 2. Replace the column. 3. Ensure the sample is fully dissolved and filtered before injection. Reduce sample concentration.
Low Recovery 1. Compound is irreversibly adsorbed onto the column. 2. Compound is unstable at low pH. 3. Inefficient fraction collection.1. Flush the column with a very strong solvent (e.g., Isopropanol). Consider a different stationary phase if the problem persists. 2. Test sample stability in the mobile phase over time. Consider a different pH modifier if necessary. 3. Check fraction collector settings and ensure collection tubing is not clogged.

References

  • Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Deriv
  • Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column.SIELC Technologies.
  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis.Google Search Result.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Separation of Quinoline on Newcrom R1 HPLC column.SIELC Technologies.
  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.Mastelf.
  • Navigating HPLC Method Development: Tips for Success.Pharma's Almanac.
  • Tips and Tricks of HPLC System Troubleshooting.Agilent.
  • HPLC Troubleshooting Guide.Sigma-Aldrich.
  • Technical Support Center: Characterization of Quinoline Deriv
  • The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles.Taylor & Francis Online.
  • HPLC Troubleshooting Guide.Knauer.
  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use...Asian Journal of Chemistry.
  • Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC.
  • RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • Steps involved in HPLC Method Development.Asian Journal of Pharmaceutical Research.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • Steps for HPLC Method Development.Pharmaguideline.
  • HPLC Method Development and Validation for Pharmaceutical Analysis.Technology Networks.
  • LABTips: Preparative HPLC for Purific
  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • HPLC Column Selection Guide.Avantor VWR.
  • Comparative analysis of the various structures quinoline derivatives retention under RP HPLC.
  • Column Selection for HPLC Method Development.Element Lab Solutions.
  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents.PubMed.
  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents.

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Method

determining the quantum yield of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

An In-Depth Guide to the Determination of the Fluorescence Quantum Yield of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile Authored by: Gemini, Senior Application Scientist Introduction The fluorescence quantu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Determination of the Fluorescence Quantum Yield of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

Authored by: Gemini, Senior Application Scientist

Introduction

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2] For researchers in drug development and materials science, the quantum yield is a critical metric. In drug discovery, highly fluorescent molecules can serve as intrinsic probes for studying drug-target interactions or as labels for bioimaging. For novel materials, a high quantum yield is essential for applications in organic light-emitting diodes (OLEDs), sensors, and fluorescent probes.[3]

Quinoline derivatives are a class of heterocyclic compounds known for their diverse biological activities and interesting photophysical properties.[4][5] The specific compound of interest, 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, possesses a complex aromatic structure suggesting potential fluorescent properties. Accurately determining its quantum yield is a crucial step in evaluating its potential for fluorescence-based applications.

This application note provides a comprehensive, step-by-step protocol for determining the relative fluorescence quantum yield of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile. We will employ the comparative method, which involves referencing the fluorescence of the sample against a well-characterized standard.[6] This guide is designed for researchers, scientists, and drug development professionals, offering not only the procedural steps but also the underlying scientific rationale to ensure experimental robustness and data integrity.

Theoretical Framework: The Basis of Fluorescence Quantum Yield

When a molecule absorbs a photon of light, an electron is promoted from its ground electronic state (S₀) to an excited singlet state (S₁, S₂, etc.). The molecule can then return to the ground state through several pathways. Fluorescence is the radiative decay process from the lowest excited singlet state (S₁) back to the ground state (S₀). However, it competes with non-radiative decay pathways, such as internal conversion (energy loss as heat) and intersystem crossing to a triplet state.[6]

The quantum yield (Φf) is the mathematical expression of the efficiency of this competition:

Φf = kf / (kf + knr)

where kf is the rate constant for fluorescence and knr is the sum of the rate constants for all non-radiative decay processes.

Relative vs. Absolute Quantum Yield Measurement

There are two primary methods for determining quantum yield:

  • Absolute Method: This technique directly measures the ratio of emitted to absorbed photons, typically using an integrating sphere to capture all emitted light.[7] While highly accurate, it requires specialized equipment not available in all laboratories.[8]

  • Relative Method: This more accessible method compares the fluorescence intensity of the unknown sample to that of a standard with a known, well-established quantum yield.[9] By carefully controlling experimental conditions, the quantum yield of the sample can be calculated using the following equation[2]:

    Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

    Where:

    • Φ is the quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

    • η is the refractive index of the solvent.

    • The subscripts x and st refer to the unknown sample and the standard, respectively.

This guide will focus exclusively on the robust and widely adopted relative method.

Methodology Overview

The determination of the quantum yield for an uncharacterized compound is a systematic process. It begins with the initial photophysical characterization, followed by the selection of an appropriate standard, and concludes with careful spectroscopic measurements and data analysis.

G cluster_prep Phase 1: Preparation & Characterization cluster_std Phase 2: Standard Selection cluster_acq Phase 3: Data Acquisition cluster_calc Phase 4: Analysis & Calculation A Prepare Stock Solution of Target Compound B Perform Preliminary Scan: 1. UV-Vis Absorption Spectrum 2. Fluorescence Emission Spectrum A->B C Identify Absorption (λ_abs_max) and Emission (λ_em_max) Peaks B->C D Select Quantum Yield Standard Based on Spectral Overlap with Target C->D E Prepare Stock & Dilutions of Standard and Target D->E F Measure Absorbance (A) of All Solutions at Excitation Wavelength (λ_ex) E->F G Measure Corrected Fluorescence Spectra and Integrate Area (I) F->G H Plot Integrated Fluorescence (I) vs. Absorbance (A) for Both Series G->H I Determine Gradients (Grad) from Linear Fits H->I J Calculate Quantum Yield (Φx) Using the Comparative Equation I->J

Caption: Experimental workflow for relative quantum yield determination.

Experimental Protocol

This protocol is designed to ensure high accuracy and reproducibility. It is crucial to use high-purity solvents and clean, high-quality quartz cuvettes.

Part 1: Preliminary Spectroscopic Characterization

The first step is to determine the absorption and emission properties of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, as this information is essential for selecting an appropriate standard.

  • Solvent Selection : Dissolve the compound in a suitable solvent. Spectroscopic grade ethanol or acetonitrile are good starting points for quinoline derivatives.[5] The solvent must be transparent (non-absorbing) in the excitation and emission wavelength ranges.

  • Sample Preparation : Prepare a dilute solution of the compound (~1-10 µM).

  • Absorbance Spectrum : Record the UV-Vis absorption spectrum using a spectrophotometer. Scan a broad range (e.g., 250-600 nm) to identify all absorption maxima (λ_max).

  • Emission Spectrum : Using a spectrofluorometer, excite the sample at the longest-wavelength λ_max identified in the previous step. Record the fluorescence emission spectrum, ensuring to scan a range sufficiently past the excitation wavelength (e.g., if λ_ex = 360 nm, scan from 375-700 nm). Identify the emission maximum (λ_em_max).

Part 2: Selection of a Suitable Quantum Yield Standard

The choice of the reference standard is the most critical step for an accurate relative quantum yield measurement. The ideal standard should meet several criteria.[10][11]

  • Spectral Overlap : The standard's absorption and emission spectra should be in a similar range as the sample to minimize wavelength-dependent biases in the spectrometer's detector.[12]

  • High and Stable Quantum Yield : The standard should have a well-documented and stable Φf value that is not highly sensitive to environmental conditions like temperature.[13]

  • Solubility : The standard must be soluble in the same solvent as the sample, or in a solvent with a similar refractive index.

Based on the quinoline core, the target compound is likely to absorb in the UV-A range (320-400 nm). Therefore, Quinine Sulfate is an excellent initial candidate.

StandardSolventExcitation (nm)Emission (nm)Quantum Yield (Φf)Reference(s)
Quinine Sulfate 0.1 M H₂SO₄ or 0.1 M HClO₄~350~4500.58 - 0.60[12][13][14]
Perylene Cyclohexane~410~4400.94[15]
Rhodamine 6G Ethanol~488~5500.95[8][16][17][18]
Fluorescein 0.1 M NaOH~496~5200.925[17][19]
Part 3: Preparation of Solutions

To ensure accuracy and validate the methodology, a series of solutions with varying concentrations will be prepared for both the sample and the standard.

  • Stock Solutions : Prepare a concentrated stock solution of the sample (X) and the chosen standard (St) in the selected solvent.

  • Serial Dilutions : From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength falls within the range of 0.01 to 0.1 .

    • Causality : Keeping the absorbance below 0.1 is crucial to prevent the inner filter effect, where emitted light is reabsorbed by other molecules in the solution, leading to an underestimation of the true fluorescence intensity.[11][12]

Part 4: Spectroscopic Measurements

All measurements must be performed under identical instrument conditions (e.g., excitation/emission slit widths, integration time, detector voltage) for both the sample and the standard to ensure comparability.[12]

  • Set Excitation Wavelength (λ_ex) : Choose an excitation wavelength where both the sample and the standard have significant absorbance. This is often a compromise and may not be the λ_max for either compound.

  • Measure Absorbance : Using a UV-Vis spectrophotometer, measure and record the absorbance of each of the prepared solutions (including a solvent blank) at the chosen λ_ex.

  • Measure Fluorescence :

    • Place the cuvette containing the solvent blank in the spectrofluorometer and record its emission spectrum. This is the background signal.

    • Measure the emission spectrum for each of the sample and standard dilutions.

    • Crucially , ensure that the spectrofluorometer is operating in a mode that corrects for the wavelength-dependent response of the instrument's detector and light source.

Part 5: Data Analysis and Calculation
  • Spectral Correction and Integration :

    • Subtract the solvent blank's emission spectrum from each of the collected sample and standard spectra.

    • Integrate the area under each corrected emission spectrum. This integrated value is proportional to the total number of photons emitted.

  • Gradient Plotting :

    • For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at λ_ex (x-axis).

    • Perform a linear regression (fit) for both data sets. The data should yield a straight line passing through the origin. A deviation from linearity, especially at higher concentrations, may indicate aggregation or inner filter effects.

    • The slope of this line is the gradient (Grad) for the sample (Gradx) and the standard (Gradst).

  • Final Calculation :

    • Look up the refractive index (η) for the solvent used. If the same solvent is used for both sample and standard, the refractive index term (ηx²/ηst²) cancels out and becomes 1.

    • Use the master equation to calculate the quantum yield of your sample (Φx):

      Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

Data Interpretation and Trustworthiness

  • Linearity is Key : The linear relationship between absorbance and fluorescence intensity is a self-validating check. A high correlation coefficient (R² > 0.99) for the gradient plots confirms that the measurements were made in a concentration range free from significant inner filter effects or concentration quenching.[2]

  • Standard Selection : If the calculated quantum yield seems unusually high (>1) or low, re-evaluate the choice of standard. Ensure there is no unexpected spectral overlap between the excitation and emission profiles that could lead to artifacts.

  • Solvent Purity : Impurities in the solvent can fluoresce or quench the sample's fluorescence. Always use spectroscopic or HPLC-grade solvents and run a solvent blank to confirm its purity.

Conclusion

Determining the fluorescence quantum yield is an essential measurement for characterizing any new fluorescent molecule. By following this detailed protocol, which emphasizes proper standard selection, careful sample preparation to avoid common pitfalls like the inner filter effect, and robust data analysis via the gradient method, researchers can obtain a reliable and accurate value for the quantum yield of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile. This quantitative data is invaluable for making informed decisions about the compound's suitability for applications in drug discovery, bioimaging, and materials science.

References

  • Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. (2023). Journal of Fluorescence, 35(1), 237-244.
  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). Horiba Jobin Yvon.
  • Fletcher, A. N. (1969). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Photochemistry and Photobiology, 9(5), 439-444.
  • Hosen, N., Case, L., & Wallace, K. J. (n.d.).
  • Gollnick, K., & G, O. S. (2012). Determination of the absolute fluorescence quantum yield of rhodamine 6G with optical and photoacoustic methods--providing the basis for fluorescence quantum yield standards. Talanta, 90, 30-7.
  • Relative Quantum Yield Measurement of a Sample in Solution. (n.d.).
  • Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. (2022). ACS Omega.
  • Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certific
  • Relative Quantum Yield. (n.d.). Edinburgh Instruments.
  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies.
  • Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS Technical Note.
  • Nawara, K., & Waluk, J. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 5389-5394.
  • Rhodamine 6g – Knowledge and References. (n.d.). Taylor & Francis.
  • Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-34.
  • Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetime of rhodamine 6G and fluorescein in nine solvents: Improved absolute standards for quantum yields. Photochemistry and Photobiology.
  • Quinine sulfate - Optical properties. (n.d.). Oregon Medical Laser Center.
  • Rhodamine 6G. (n.d.). In Wikipedia.
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
  • Perylene - Optical properties. (n.d.). Oregon Medical Laser Center.
  • References for Small Fluorescence Quantum Yields. (2024). Journal of Fluorescence.

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Application

Application Notes and Protocols for Evaluating the Antibacterial Activity of Quinolone-3-carbonitriles

For Researchers, Scientists, and Drug Development Professionals Abstract The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the urgent discovery of novel a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Quinolone-3-carbonitriles have emerged as a promising class of heterocyclic compounds, demonstrating significant potential as antibacterial agents.[1][2] This document provides a comprehensive, tiered experimental framework for the systematic evaluation of the antibacterial properties of novel quinolone-3-carbonitrile derivatives. The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to guide researchers from initial screening to in-depth characterization of antimicrobial activity.[3][4][5]

Introduction: The Rationale for Investigating Quinolone-3-carbonitriles

Quinolone derivatives have long been a cornerstone of antibacterial therapy, primarily through their inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1] The quinolone-3-carbonitrile scaffold represents a key pharmacophore that can be chemically modified to enhance antibacterial potency and broaden the spectrum of activity.[2] Preliminary studies have indicated that these compounds can be effective against both Gram-positive and Gram-negative bacteria, establishing them as important scaffolds for the development of broad-spectrum antibacterial agents.[1]

The evaluation of these novel compounds requires a systematic and rigorous approach. This guide outlines a logical progression of assays, beginning with qualitative screening to identify active compounds, followed by quantitative determination of their inhibitory and bactericidal concentrations, and culminating in an analysis of the dynamics of bacterial killing.

Overall Experimental Workflow

A tiered approach is recommended to efficiently screen and characterize quinolone-3-carbonitrile derivatives, ensuring that resources are focused on the most promising candidates.

Antimicrobial_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Quantitative Analysis cluster_2 Tier 3: Dynamic Characterization Screening Preliminary Screening (Agar Well/Disk Diffusion) MIC Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Screening->MIC Active Compounds MBC Minimum Bactericidal Concentration (MBC) MIC->MBC Determine Bactericidal vs. Bacteriostatic TimeKill Time-Kill Kinetics Assay MIC->TimeKill Characterize Killing Rate

Caption: High-level workflow for evaluating quinolone-3-carbonitriles.

Essential Materials and Preparations

Test Compounds
  • Quinolone-3-carbonitrile Derivatives: Synthesized and purified compounds.

  • Stock Solutions: Prepare stock solutions of each compound (e.g., 10 mg/mL) in a suitable solvent, such as dimethyl sulfoxide (DMSO). Ensure the final concentration of the solvent in the assay does not affect bacterial growth.

Bacterial Strains

A representative panel of bacteria should be used, including Gram-positive and Gram-negative species, as well as antibiotic-resistant strains.[6][7]

Table 1: Recommended Bacterial Strains for Testing

Gram StainSpeciesATCC NumberRelevance
Gram-positiveStaphylococcus aureusATCC 29213Common pathogen, often develops resistance (MRSA).[8]
Gram-positiveStreptococcus pyogenesATCC 19615Causes a wide range of infections.
Gram-negativeEscherichia coliATCC 25922Common cause of urinary tract and gastrointestinal infections.[6]
Gram-negativePseudomonas aeruginosaATCC 27853Opportunistic pathogen, known for high resistance.
Gram-negativeKlebsiella pneumoniaeATCC 700603Important cause of hospital-acquired infections.[6]
Culture Media and Reagents
  • Growth Media: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are the standard media for susceptibility testing.[9]

  • Reagents: Sterile saline or phosphate-buffered saline (PBS) for dilutions.

  • Positive Control: A known, broad-spectrum antibiotic (e.g., Ciprofloxacin).

  • Negative Control: The solvent used to dissolve the test compounds (e.g., DMSO).[10]

Inoculum Preparation

Standardization of the bacterial inoculum is critical for the reproducibility of susceptibility tests.

  • Culture Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspension: Suspend the colonies in sterile broth or saline.

  • Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This can be done visually or with a spectrophotometer.

  • Final Inoculum: For broth microdilution, this suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Tier 1: Preliminary Screening - Agar Well Diffusion Assay

This method provides a qualitative and cost-effective initial screen for antibacterial activity.[10][11][12] It is based on the diffusion of the test compound from a well through the agar, inhibiting the growth of a bacterial lawn.[13]

Step-by-Step Protocol
  • Plate Preparation: Pour sterile MHA into petri dishes and allow to solidify.

  • Inoculation: Uniformly spread the standardized bacterial inoculum (0.5 McFarland) over the entire surface of the agar plate using a sterile cotton swab.[10]

  • Well Creation: Aseptically create wells (6 mm in diameter) in the agar using a sterile cork borer.[11]

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the quinolone-3-carbonitrile stock solution into each well. Also include positive and negative controls in separate wells.[11]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[9][11]

  • Observation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm).[9]

Interpretation

A larger zone of inhibition generally indicates greater antibacterial activity. This method is useful for comparing the relative potency of different derivatives and selecting candidates for quantitative testing.

Tier 2: Quantitative Analysis - Broth Microdilution for MIC & MBC

This section details the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are crucial quantitative measures of antibacterial efficacy.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium in vitro.[3][4][14] The broth microdilution method, as recommended by CLSI, is the standard for determining MIC values.[5]

  • Plate Setup: In a 96-well microtiter plate, add 50 µL of sterile MHB to all wells.

  • Serial Dilution: Add 50 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared to be 1 x 10⁶ CFU/mL, to result in a final concentration of 5 x 10⁵ CFU/mL in the well) to each well.

  • Controls:

    • Growth Control: A well containing only MHB and the bacterial inoculum.

    • Sterility Control: A well containing only MHB.

    • Positive Control: A row with a standard antibiotic.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).[14]

The MIC value provides a quantitative measure of the compound's potency. A lower MIC indicates a more potent compound. It is important to note that MIC values for different antibiotics cannot be directly compared to determine which is "more sensitive" without considering established breakpoints.[3][15]

Table 2: Example MIC Data Presentation

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
QN-CN-014832
QN-CN-022416
Ciprofloxacin0.50.251
Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

  • From MIC Plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Observation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (typically defined as ≤ 0.1% of colonies from the initial inoculum control).

  • If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .

  • If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .

Tier 3: Dynamic Characterization - Time-Kill Kinetics Assay

The time-kill assay provides insight into the pharmacodynamic properties of a compound by measuring the rate of bacterial killing over time.[16][17] This is crucial for understanding how quickly a compound acts and for predicting in vivo efficacy.[16]

Time_Kill_Workflow A Prepare Standardized Inoculum B Expose Bacteria to Compound Concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) A->B C Sample at Time Points (0, 2, 4, 8, 24 hours) B->C D Perform Serial Dilutions and Plate Counts C->D E Incubate and Count Colony Forming Units (CFU) D->E F Plot log10 CFU/mL vs. Time E->F

Caption: Workflow for the time-kill kinetics assay.

Step-by-Step Protocol
  • Setup: In sterile tubes, prepare cultures containing a standardized bacterial inoculum (approx. 5 x 10⁵ CFU/mL) in MHB.

  • Add Compound: Add the quinolone-3-carbonitrile derivative at various concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube without the compound.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[16][18]

  • Quantification: Perform serial dilutions of the aliquot in sterile saline or PBS and plate onto MHA to determine the number of viable bacteria (CFU/mL).[16][19]

  • Incubation and Counting: Incubate the plates for 18-24 hours and count the colonies on plates containing 30-300 colonies.[16]

  • Analysis: Calculate the log₁₀ CFU/mL for each time point and plot the results against time.

Interpretation
  • Bactericidal Activity: Defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16][17]

  • Bacteriostatic Activity: Little change in CFU/mL from the initial inoculum over 24 hours.[17]

  • Rate of Killing: The slope of the curve indicates how rapidly the compound kills the bacteria.

Conclusion and Future Directions

This guide provides a robust framework for the preclinical evaluation of novel quinolone-3-carbonitrile derivatives. By following this tiered approach, researchers can efficiently identify promising antibacterial candidates, quantify their potency, and characterize their bactericidal or bacteriostatic nature. The data generated from these protocols are essential for making informed decisions about which compounds warrant further investigation, including mechanism of action studies, toxicity profiling, and eventual in vivo efficacy testing in animal models.

References

  • White, D. Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. Available at: [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. Available at: [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. Available at: [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). Idexx. Available at: [Link]

  • Antimicrobial Susceptibility Testing, MIC. (n.d.). Sanford Guide. Available at: [Link]

  • What types of bacterial strains are included in routine antibacterial testing. (2025). Sohu. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]

  • Antibacterial strains: Significance and symbolism. (2024). Pediaa.Com. Available at: [Link]

  • Balouiri, M., et al. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(5), 18-22. Available at: [Link]

  • Aryal, S. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. Available at: [Link]

  • CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Available at: [Link]

  • Khan, D. D. A., & Singh, D. B. R. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 18-23. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2182. Available at: [Link]

  • Kumar, A., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic & Medicinal Chemistry, 27(10), 2051-2061. Available at: [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). Journal of Clinical Microbiology, 43(10), 5243-5246. Available at: [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). ResearchGate. Available at: [Link]

  • Time-Kill Evaluations. (n.d.). Nelson Labs. Available at: [Link]

  • Antimicrobial activities of 169 bacterial strains. (n.d.). ResearchGate. Available at: [Link]

  • ISO 16256:2021. Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.). CLSI. Available at: [Link]

  • List of indicators strains used for antimicrobial screening experiments. (n.d.). ResearchGate. Available at: [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 11(4), 11435-11446. Available at: [Link]

  • Fleming, P. E., et al. (2020). Quinoline ATP Synthase Inhibitors with Activity Against Multidrug Resistant Acinetobacter baumannii and Pseudomonas aeruginosa. ACS Infectious Diseases, 6(8), 2038-2049. Available at: [Link]

  • Wang, J., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters, 9(10), 1016-1021. Available at: [Link]

  • Kumar, N., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5227-5252. Available at: [Link]

  • Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(14), 6945-6962. Available at: [Link]

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Method

Application Notes and Protocols for Live-Cell Imaging Utilizing Quinoline-Based Fluorescent Molecules

Introduction: The Rise of Quinoline Scaffolds in Illuminating Cellular Dynamics Live-cell imaging has revolutionized our understanding of cellular biology by enabling the real-time visualization of dynamic processes with...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Quinoline Scaffolds in Illuminating Cellular Dynamics

Live-cell imaging has revolutionized our understanding of cellular biology by enabling the real-time visualization of dynamic processes within their native context.[1][2] A critical component of this technology is the fluorescent probe, a molecule designed to selectively illuminate specific cellular components or report on local environmental changes.[3][4][5] Among the diverse array of available fluorophores, quinoline-based molecules have emerged as a particularly versatile and powerful class of probes for live-cell imaging.[1][6][7]

Quinoline, a heterocyclic aromatic compound, serves as a privileged scaffold in the design of fluorescent probes due to its inherent photophysical properties, synthetic tractability, and the ability of its nitrogen atom to interact with and sense target molecules, leading to changes in fluorescence.[5][6][7] These probes offer several advantages, including high quantum yields, tunable photophysical properties, and the potential for multiphoton excitation, which allows for deeper tissue penetration with reduced autofluorescence and phototoxicity.[6][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of quinoline-based fluorescent molecules for live-cell imaging. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into data interpretation and troubleshooting, thereby equipping you with the knowledge to harness the full potential of these remarkable molecular tools.

Core Principles: Understanding the Versatility of Quinoline Probes

The efficacy of quinoline-based probes stems from their modular design, which allows for the rational engineering of molecules with tailored properties for specific applications.[3][5] Generally, these probes consist of a quinoline core that can be functionalized at different positions to influence its photophysical characteristics, cellular localization, and target specificity. Common sensing mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF), which translate the binding of an analyte into a detectable fluorescence signal (either "turn-on" or ratiometric).[9]

Quinoline-based probes have been successfully developed to visualize a wide array of cellular components and physiological parameters, including:

  • Organelles: Such as lysosomes and lipid droplets.[1][6]

  • Metal Ions: Including zinc (Zn²⁺), iron (Fe³⁺), and copper (Cu²⁺).[9][10][11][12]

  • pH: Enabling the monitoring of intracellular pH changes.[3][4][8]

  • Viscosity: Allowing for the imaging of intracellular viscosity.[6]

  • Reactive Oxygen Species (ROS): For the detection of species like hydrogen sulfide (H₂S).[6]

The selection of an appropriate quinoline-based probe is dictated by the specific biological question being addressed. The following table summarizes the photophysical properties of representative quinoline-based probes for various applications.

Probe TargetExcitation (nm)Emission (nm)Key Features
Intracellular pH~350-400~450-550 (ratiometric)Exhibits a two-stage fluorescence response to pH, allowing for ratiometric imaging.[5][8]
Lipid Droplets~400-480~500-600Multiphoton probe with high selectivity for lipid droplets and low phototoxicity.[6]
Zinc Ions (Zn²⁺)~400 (two-photon: ~800)~520"Turn-on" fluorescence response upon binding to Zn²⁺; suitable for two-photon microscopy.[12]
Viscosity~405 (two-photon)~610Two-photon probe with a "turn-off" to "turn-on" response to increasing viscosity.[6]
Nitric Oxide (NO)~400 (two-photon: ~810)~515Two-photon probe with high selectivity and low cytotoxicity for detecting NO in live cells and tissues.[13]

Experimental Workflow: A Visual Guide

The successful application of quinoline-based probes in live-cell imaging follows a systematic workflow, from cell preparation to data analysis. The diagram below illustrates the key stages of this process.

LiveCellImagingWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture & Seeding ProbePrep 2. Probe Preparation CellLabeling 3. Cell Labeling ProbePrep->CellLabeling ImageAcquisition 4. Image Acquisition CellLabeling->ImageAcquisition DataProcessing 5. Image Processing ImageAcquisition->DataProcessing Quantification 6. Data Quantification DataProcessing->Quantification

Caption: A generalized workflow for live-cell imaging using quinoline-based fluorescent probes.

Detailed Protocol: Imaging Lysosomal pH with a Quinoline-Based Probe

This protocol provides a step-by-step guide for using a hypothetical quinoline-based lysosomotropic pH probe, "LysoQuine," which exhibits a ratiometric fluorescence change in response to pH.

Materials:

  • LysoQuine fluorescent probe

  • Live cells of interest (e.g., HeLa, U2OS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phenol red-free imaging medium (e.g., FluoroBrite™ DMEM)

  • Phosphate-buffered saline (PBS), sterile

  • Glass-bottom dishes or coverslips suitable for microscopy

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Fluorescence microscope equipped with appropriate filters, environmental chamber (37°C, 5% CO₂), and digital camera

Protocol Steps:

  • Cell Preparation:

    • One to two days prior to imaging, seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.

    • Incubate cells in a 37°C, 5% CO₂ incubator.

  • Probe Preparation:

    • Prepare a 1 mM stock solution of LysoQuine in anhydrous DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light.

  • Cell Labeling:

    • On the day of the experiment, allow the LysoQuine stock solution to warm to room temperature.

    • Prepare a working solution of LysoQuine by diluting the 1 mM stock solution to a final concentration of 1-10 µM in pre-warmed, serum-free culture medium or imaging medium. The optimal concentration should be determined empirically for each cell type.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the LysoQuine working solution to the cells and incubate for 15-30 minutes at 37°C and 5% CO₂.

  • Image Acquisition:

    • After incubation, remove the loading solution and wash the cells twice with pre-warmed imaging medium.

    • Add fresh, pre-warmed imaging medium to the cells.

    • Place the dish on the microscope stage within the environmental chamber.

    • Allow the cells to equilibrate for at least 10 minutes before imaging.

    • Acquire images using the appropriate filter sets for the two emission wavelengths of LysoQuine. For example, excite at ~390 nm and collect emission at two channels (e.g., 450-500 nm and 520-570 nm).

    • Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.[14][15]

  • Data Analysis:

    • Perform background subtraction on the acquired images from both channels.

    • Generate a ratiometric image by dividing the image from the pH-sensitive emission channel by the image from the pH-insensitive (or less sensitive) channel on a pixel-by-pixel basis.

    • The resulting ratio values can be correlated to pH using a calibration curve, if absolute pH measurements are required.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
No or Low Signal Inadequate probe concentration or incubation time.Optimize the probe concentration and incubation time for your specific cell type.[16]
Incorrect filter sets or microscope settings.Ensure that the excitation and emission filters are appropriate for the quinoline probe's spectra.[16][17]
Poor cell health.Verify cell viability before and during the experiment.[14][17]
High Background Incomplete removal of excess probe.Wash cells thoroughly after labeling.[14]
Autofluorescence from the medium.Use a phenol red-free imaging medium.[14][15]
Probe precipitation.Ensure the probe is fully dissolved in the working solution.
Phototoxicity/Cell Death Excessive excitation light exposure.Use the lowest possible light intensity and exposure time.[14][18]
Unstable environmental conditions.Maintain a stable temperature and CO₂ level during imaging.[14][15]
Non-specific Staining Probe aggregation.Prepare fresh working solutions and consider using a lower probe concentration.
Off-target binding.Verify the probe's specificity through control experiments.

Conclusion and Future Perspectives

Quinoline-based fluorescent molecules represent a dynamic and expanding toolkit for live-cell imaging. Their tunable nature and diverse applications make them invaluable for probing the intricate workings of living cells.[3][4][6] As synthetic chemistry and imaging technologies continue to advance, we can anticipate the development of even more sophisticated quinoline probes with enhanced brightness, photostability, and novel sensing capabilities. These next-generation probes will undoubtedly play a pivotal role in unraveling complex biological phenomena and advancing drug discovery.

References

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Biomedical Journal of Scientific & Technical Research. [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2025). Research Square. [Link]

  • Quinoline-based fluorescent small molecules for live cell imaging. (2020). Methods in Enzymology. [Link]

  • Quinoline-based fluorescent small molecules for live cell imaging. (2025). ResearchGate. [Link]

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (n.d.). National Institutes of Health. [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers. [Link]

  • Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. (n.d.). Spectral Instruments Imaging. [Link]

  • Fluorescence emission of quinoline and derivatives in ethanol. (2022). ResearchGate. [Link]

  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2025). Arabian Journal of Chemistry. [Link]

  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. (2025). National Institutes of Health. [Link]

  • Live Cell Imaging Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. (n.d.). Royal Society of Chemistry. [Link]

  • Quinoline-Based Fluorescent Probe for Various Applications. (n.d.). Taylor & Francis eBooks. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). National Institutes of Health. [Link]

  • (PDF) Quinoline-Based Fluorescence Sensors. (n.d.). ResearchGate. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives. [Link]

  • Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions. (n.d.). ACS Publications. [Link]

  • Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. (n.d.). ACS Publications. [Link]

  • New Fluorescence Probes for Live-Cell Imaging. (2014). Wiley Analytical Science. [Link]

  • Synthesis and Photophysical Studies of a Series of Quinazoline Chromophores. (2025). ResearchGate. [Link]

  • Tips for Running a Successful Live Cell Imaging Experiment. (n.d.). Molecular Devices. [Link]

  • Fluorescence Live Cell Imaging. (n.d.). National Institutes of Health. [Link]

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Application

Application Notes and Protocols for the Evaluation of Benzyloxyquinoline Derivatives in Cancer Cell Line Studies

Introduction: The Rationale for Investigating Benzyloxyquinoline Derivatives in Oncology The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous therapeutic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Benzyloxyquinoline Derivatives in Oncology

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid, planar structure allows for effective interaction with various biological targets. In the quest for novel anticancer agents, chemical modifications of this core are paramount. The introduction of a benzyloxy group to the quinoline ring system has emerged as a particularly fruitful strategy, yielding derivatives with potent and often selective anticancer properties.[1] These compounds are investigated in cancer cell line studies to achieve several key objectives: to quantify their cytotoxic and anti-proliferative efficacy, to elucidate their mechanisms of action at a molecular level, and to identify lead compounds for further preclinical and clinical development.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not just the "what" and "how" but, more critically, the "why" behind the core experimental workflows used to characterize benzyloxyquinoline derivatives in an in vitro cancer research setting.

Part 1: Unraveling the Mechanism of Action

A primary goal in the preclinical assessment of any novel compound is to understand how it exerts its biological effect. Benzyloxyquinoline derivatives have been shown to impact cancer cell viability through several distinct, and sometimes overlapping, mechanisms. A thorough investigation is crucial for identifying the compound's molecular targets and predicting its therapeutic potential.

Induction of Apoptosis: The Hallmark of Effective Chemotherapeutics

For many successful anticancer drugs, the ability to induce apoptosis, or programmed cell death, is a direct correlate of their therapeutic efficacy.[1] Unlike necrosis, which is a chaotic and inflammatory process, apoptosis is a controlled dismantling of the cell that prevents damage to surrounding tissues. Several studies have identified 4-benzyloxyquinolin-2(1H)-one derivatives as potent inducers of apoptosis.[1][2] This process is often triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) signaling pathways.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

The cell cycle is a series of events that leads to cell division and replication. In cancer, this process is dysregulated, leading to uncontrolled proliferation. A common strategy for anticancer agents is to arrest the cell cycle at specific checkpoints, preventing the cancer cell from dividing. Mechanistic studies have shown that certain benzyloxyquinoline derivatives can disrupt microtubule assembly, a critical process for cell division, leading to an arrest in the G2/M phase of the cell cycle.[1][2] This disruption ultimately triggers the apoptotic cascade.

Inhibition of Key Oncogenic Signaling Pathways

Modern cancer research increasingly focuses on targeted therapies that inhibit specific signaling pathways essential for tumor growth and survival. Benzyloxyquinoline derivatives have been identified as inhibitors of several critical receptor tyrosine kinases (RTKs).

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to supply themselves with nutrients and oxygen.[3] Inhibition of VEGFR-2 is a clinically validated strategy to starve tumors and prevent metastasis.[4][5] Several classes of quinoline derivatives have been specifically designed and synthesized as potent VEGFR-2 inhibitors.[6][7]

Below is a diagram illustrating the central role of VEGFR-2 in promoting angiogenesis and cell survival, highlighting it as a key target for benzyloxyquinoline derivatives.

VEGFR2_Pathway cluster_downstream Downstream Signaling Cascades VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 PI3K PI3K P1->PI3K PLCg PLCγ P1->PLCg Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival (Anti-Apoptosis) mTOR->Survival PKC PKC PLCg->PKC MAPK Raf-MEK-ERK (MAPK Pathway) PKC->MAPK MAPK->Proliferation Migration Endothelial Cell Migration MAPK->Migration Angiogenesis Angiogenesis Migration->Angiogenesis Inhibitor Benzyloxyquinoline Derivative Inhibitor->VEGFR2 Inhibits Phosphorylation XTT_Workflow Start Start Seed Seed Cells in 96-Well Plate Start->Seed Incubate1 Incubate (24h) Allow Adhesion Seed->Incubate1 Treat Treat with Serial Dilutions of Benzyloxyquinoline Derivative Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 AddXTT Add Activated XTT Reagent Incubate2->AddXTT Incubate3 Incubate (2-4h) Color Development AddXTT->Incubate3 Read Measure Absorbance (450-500 nm) Incubate3->Read Analyze Analyze Data Calculate IC₅₀ Read->Analyze End End Analyze->End

Caption: Experimental workflow for IC₅₀ determination using the XTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for blank controls (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to adhere.

  • Compound Treatment: Prepare serial dilutions of the benzyloxyquinoline derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., 0.1% DMSO). [8]4. Drug Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C.

  • XTT Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the activated XTT solution to each well and gently mix. [9]7. Color Development: Incubate the plate for 2-4 hours at 37°C, allowing the formazan color to develop. [9]8. Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background absorbance. [9]9. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Scientific Rationale: This flow cytometry-based assay is a gold standard for quantifying apoptosis. [10]It relies on two fluorescent probes to differentiate between healthy, apoptotic, and necrotic cells. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it will specifically label early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. [11]It can only enter cells that have lost membrane integrity, a characteristic of late-stage apoptotic and necrotic cells. [11]By using both stains, we can accurately distinguish the different cell populations. [12]

AnnexinV_PI Healthy Healthy Cell Inner Membrane: PS (Phosphatidylserine) Outer Membrane: Intact Annexin V- / PI- EarlyApop Early Apoptotic Cell PS translocated to Outer Membrane Outer Membrane: Intact Annexin V+ / PI- Healthy->EarlyApop Apoptotic Stimulus LateApop Late Apoptotic / Necrotic Cell PS on Outer Membrane Outer Membrane: Permeable Annexin V+ / PI+ EarlyApop->LateApop Progression

Caption: Principle of distinguishing cell populations with Annexin V/PI staining.

Step-by-Step Methodology:

  • Cell Treatment: Seed 1-2 x 10⁶ cells in a T25 flask or 6-well plate and treat with the benzyloxyquinoline derivative (e.g., at its IC₅₀ and 2x IC₅₀ concentration) for the desired time (e.g., 24 or 48 hours). Include a vehicle-treated negative control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, and combine them with the floating cells from the supernatant. [10]3. Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL. [8]5. Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the 100 µL of cell suspension. [12]Gently vortex the tube.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark. 7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. [8]8. Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative. * Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Analysis of Signaling Pathways by Western Blotting

Scientific Rationale: Western blotting is a powerful technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. [13]It allows researchers to investigate how a compound affects the expression levels or activation state of key proteins within a signaling pathway. [13][14]Proteins are first separated by size using SDS-PAGE, then transferred to a solid membrane, and finally detected using antibodies specific to the target protein. [15]To study signaling, phospho-specific antibodies are essential; these antibodies only recognize a protein when it is phosphorylated at a specific site, which is a common mechanism of protein activation or inactivation. [16][17]It is crucial to also probe the same membrane with an antibody against the total (unphosphorylated) protein to confirm that any observed changes in phosphorylation are not simply due to changes in the overall amount of the protein. [16] Step-by-Step Methodology (General Protocol):

  • Cell Lysis: After treating cells with the compound for the desired time, wash them with cold PBS and lyse them on ice using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the BCA assay, to ensure equal loading of protein for each sample.

  • Sample Preparation: Mix a calculated volume of lysate (e.g., 20-30 µg of protein) with SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes to denature the proteins. [17]4. Gel Electrophoresis: Load the prepared samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-VEGFR-2 or anti-cleaved-PARP) diluted in blocking buffer, typically overnight at 4°C with gentle agitation. [15]8. Washing: Wash the membrane several times with washing buffer (e.g., TBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film. The intensity of the bands provides a semi-quantitative measure of the protein level.

  • Stripping and Reprobing (Optional): The membrane can be stripped of the first set of antibodies and re-probed with another antibody (e.g., for total protein or a loading control like β-actin) to normalize the data. [16]

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available from: [Link]

  • Biotech Spain. XTT Assays vs MTT. Available from: [Link]

  • Wikipedia. MTT assay. Available from: [Link]

  • Chen, Y. L., et al. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology. Available from: [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]

  • ResearchGate. Synthesis and anticancer activity of novel 2-quinolone derivatives. Available from: [Link]

  • JoVE. Video: Cell Death Pathways and Annexin V & PI Labeling studies. Available from: [Link]

  • Quratul Ain. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available from: [Link]

  • Cell Signaling Technology. Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. Available from: [Link]

  • Pratilas, C. A., et al. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Available from: [Link]

  • ResearchGate. Guideline for anticancer assays in cells. Available from: [Link]

  • Al-Warhi, T., et al. Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). Molecules. Available from: [Link]

  • OUCI. Synthesis and evaluation of 8-(benzyloxy)-5,7-dibromo-2-methylquinoline derivatives as inducers of apoptosis in triple-negative breast cancer MDA-MB-468 cells via MKK7-JNK pathway activation. Available from: [Link]

  • JoVE. Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. Available from: [Link]

  • Isac, M. D., et al. The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. Molecules. Available from: [Link]

  • ResearchGate. Basic protocol to assess preclinical anticancer activity. It can be.... Available from: [Link]

  • ResearchGate. The activity of the quinoline derivatives against human colon cancer... Available from: [Link]

  • Monteiro, A., et al. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals. Available from: [Link]

  • Nishii, H., et al. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Borbely, E., et al. Antiproliferative and antimetastatic properties of 3-benzyloxy-16-hydroxymethylene-estradiol analogs against breast cancer cell lines. European Journal of Pharmaceutical Sciences. Available from: [Link]

  • Ghorab, M. M., et al. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances. Available from: [Link]

  • Wujec, M., et al. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports. Available from: [Link]

  • Sridhar, J., et al. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Examples of some reported VEGFR-2 inhibitors. Available from: [Link]

  • Chen, Y. C., et al. A novel derivative of betulinic acid, SYK023, suppresses lung cancer growth and malignancy. Oncotarget. Available from: [Link]

  • ResearchGate. Inhibitory activities of selected compounds against colon cell lines.... Available from: [Link]

  • IJMPHS. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Available from: [Link]

  • Singh, S., et al. Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. Journal of Molecular Structure. Available from: [Link]

  • Pink, J. J., et al. Differentiation-inducing quinolines as experimental breast cancer agents in the MCF-7 human breast cancer cell model. Molecular Cancer Therapeutics. Available from: [Link]

  • Al-Suwaidan, I. A., et al. Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal. Available from: [Link]

  • SciEng Publishing Group. Molecular Docking of Some Novel Quinoline Derivatives as Potent Inhibitors of Human Breast Cancer Cell Line. Available from: [Link]

  • Zhang, H., et al. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. Available from: [Link]

  • MDPI. Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Available from: [Link]

  • Hung, C. C., et al. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. In Vivo. Available from: [Link]

  • RSC Publishing. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. Available from: [Link]

  • ResearchGate. Selected quinoxalines with promising activity in lung cancer treatment. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in the synthesis of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 7-(benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile. This guide is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 7-(benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, such as low yield, in the synthesis of this and structurally related quinoline derivatives. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis.

Proposed Synthetic Pathway

The synthesis of 4-hydroxyquinoline derivatives like the target molecule is commonly achieved through the Gould-Jacobs reaction.[1][2][3] This multi-step process begins with the condensation of a substituted aniline with an activated malonic ester derivative, followed by a high-temperature thermal cyclization to form the quinoline core. Subsequent saponification and decarboxylation steps, if an ester is used instead of a nitrile, would yield the 4-hydroxyquinoline. For the direct synthesis of the carbonitrile, a cyanoacetate derivative is used.

The proposed pathway for 7-(benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is outlined below:

Synthetic_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline 4-(Benzyloxy)-3-methoxyaniline Intermediate Condensation Intermediate Aniline->Intermediate EtOH, Δ Malonate Diethyl 2-cyano-3-ethoxyacrylate (or similar) Malonate->Intermediate Intermediate_ref Condensation Intermediate Product 7-(Benzyloxy)-4-hydroxy-6-methoxy- quinoline-3-carbonitrile Intermediate_ref->Product High-boiling solvent (e.g., Diphenyl ether), ~250°C

Caption: Proposed Gould-Jacobs reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most probable cause for a very low yield in this synthesis?

A low yield in a Gould-Jacobs type reaction can often be traced back to the thermal cyclization step.[2][4] This step requires very high temperatures (often >250°C) to proceed efficiently.[4] Inadequate heating or using a solvent with a boiling point that is too low can lead to an incomplete reaction.

Q2: Are there any critical starting material purity requirements?

Yes, the purity of the aniline and the malonate derivative is crucial. Impurities in the aniline can lead to side reactions and the formation of colored byproducts, complicating purification. The malonate derivative should be free of hydrolysis products. Ensure all reagents are pure and dry, as contaminants can interfere with the reaction.[4]

Q3: Can I use a different method besides the Gould-Jacobs reaction?

While the Gould-Jacobs reaction is a classic choice for 4-hydroxyquinolines, other methods like the Friedländer synthesis could be adapted.[5][6][7] The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][6] However, this would require a different set of starting materials. For this specific substitution pattern, the Gould-Jacobs approach is generally more direct.

In-Depth Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis in a question-and-answer format.

Problem 1: The reaction yields are consistently low or I'm getting no product at all.

Question: I'm following the general procedure for a Gould-Jacobs reaction, but my yield of 7-(benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is very low. What are the likely causes and how can I fix this?

Answer:

Low or no yield in this synthesis typically points to issues in one of the two key stages: the initial condensation or the thermal cyclization.

Potential Cause A: Incomplete Initial Condensation

The first step is the formation of the anilinomethylenemalonate intermediate. If this reaction is incomplete, the subsequent cyclization will naturally have a low yield.

  • Troubleshooting Steps:

    • Monitor the Condensation: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting aniline. This will confirm if the first step is proceeding to completion.

    • Reaction Conditions: This condensation is often carried out at reflux in a solvent like ethanol. Ensure the reaction is running for a sufficient amount of time (this can range from a few hours to overnight).

    • Water Removal: The reaction releases ethanol (or water, depending on the exact malonate derivative). While not always necessary, in some cases, removal of this byproduct can drive the equilibrium towards the product.

Potential Cause B: Failure of Thermal Cyclization

This is the most common failure point. The intramolecular cyclization requires significant thermal energy.

  • Troubleshooting Steps:

    • Verify Temperature: The cyclization typically requires temperatures around 250°C.[4] It is critical to use a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A. Use a high-temperature thermometer to ensure your reaction is reaching the target temperature.

    • Heating Method: A sand bath or a suitable high-temperature heating mantle is recommended for even and consistent heating. Stirring must be vigorous to ensure uniform temperature throughout the reaction mixture.[4]

    • Reaction Time: While the temperature is high, the reaction time for cyclization is often short (e.g., 30-60 minutes).[4] Monitor by TLC if possible to avoid decomposition from prolonged heating.

Troubleshooting Flowchart

Troubleshooting_Low_Yield Start Low or No Product Check_Condensation Is the initial condensation complete? (Monitor by TLC) Start->Check_Condensation Condensation_No No Check_Condensation->Condensation_No No Condensation_Yes Yes Check_Condensation->Condensation_Yes Yes Optimize_Condensation Optimize Condensation: - Increase reaction time/temp - Check starting material purity Condensation_No->Optimize_Condensation Check_Cyclization_Temp Is the cyclization temperature correct? (>250°C) Condensation_Yes->Check_Cyclization_Temp Cyclization_Temp_No No Check_Cyclization_Temp->Cyclization_Temp_No No Cyclization_Temp_Yes Yes Check_Cyclization_Temp->Cyclization_Temp_Yes Yes Optimize_Heating Optimize Cyclization: - Use high-boiling solvent (e.g., Diphenyl ether) - Ensure vigorous stirring - Verify temperature with thermometer Cyclization_Temp_No->Optimize_Heating Check_Side_Reactions Are there significant side products? (Check by TLC/LC-MS) Cyclization_Temp_Yes->Check_Side_Reactions

Caption: A logical workflow for troubleshooting low product yield.

Problem 2: My reaction is messy, with many side products.

Question: I am getting some product, but the main issue is the formation of multiple side products that are difficult to separate. What could these be and how can I prevent them?

Answer:

The formation of side products can be due to the harsh conditions of the reaction or the presence of reactive functional groups in your molecule.

Potential Side Reactions

Side_Reactions cluster_nitrile Nitrile Hydrolysis cluster_benzyl Debenzylation Nitrile R-C≡N Amide R-CONH₂ Nitrile->Amide H₂O, H⁺ or OH⁻ CarboxylicAcid R-COOH Amide->CarboxylicAcid H₂O, H⁺ or OH⁻ Benzyloxy R-O-CH₂Ph Alcohol R-OH Benzyloxy->Alcohol Harsh Acid/Base or Reductive Conditions

Caption: Common side reactions in the synthesis.

Potential Cause A: Hydrolysis of the Nitrile Group

The carbonitrile group (-C≡N) can be hydrolyzed to a primary amide (-CONH₂) and further to a carboxylic acid (-COOH) under acidic or basic conditions, especially at high temperatures with trace amounts of water.[8][9][10][11][12]

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure your high-boiling solvent is dry. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[4]

    • Neutral Workup: During the workup, avoid strong acidic or basic conditions for extended periods.

    • Identification: You can often spot these byproducts on a TLC plate (amides and carboxylic acids are typically more polar than the nitrile) or by LC-MS.

Potential Cause B: Debenzylation of the Benzyloxy Group

The benzyl ether protecting group is generally stable, but it can be cleaved under certain harsh conditions, such as strong acids or catalytic hydrogenation.[13][14][15][16][17] While the thermal conditions of the Gould-Jacobs reaction are unlikely to cause significant debenzylation, it's a possibility to consider, especially if acidic catalysts are used or during workup.

  • Troubleshooting Steps:

    • Avoid Harsh Acids: If you are using any acid catalyst, consider a milder one.

    • Workup Conditions: Be mindful of the workup procedure. Avoid any steps that involve catalytic hydrogenation (e.g., Pd/C) if you intend to keep the benzyl group.

    • Alternative Protecting Groups: If debenzylation is a persistent issue, consider a more robust protecting group, though this would require re-synthesizing your starting aniline.

Problem 3: I'm having difficulty purifying the product.

Question: My crude product seems to be a mixture, and I'm struggling to isolate the pure 7-(benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile by column chromatography or recrystallization. What can I do?

Answer:

Purification of quinoline derivatives can sometimes be challenging due to their polarity and potential for decomposition on silica gel.[18]

Potential Cause A: Decomposition on Silica Gel

The 4-hydroxyquinoline moiety is slightly acidic, and silica gel is also acidic. This can sometimes lead to product streaking or decomposition on the column.

  • Troubleshooting Steps:

    • Deactivate Silica: You can try neutralizing the silica gel by preparing a slurry with your eluent and adding a small amount of a base like triethylamine (~1%).

    • Alternative Stationary Phases: Consider using neutral alumina or a C18 reversed-phase column for purification if silica gel proves problematic.

Potential Cause B: Poor Solubility for Recrystallization

Finding a suitable recrystallization solvent is key to obtaining a pure crystalline product.[18]

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Test the solubility of a small amount of your crude product in various solvents of differing polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol, DMF) at both room temperature and upon heating. A good solvent will dissolve your product when hot but not when cold.[18]

    • Solvent Mixtures: If a single solvent doesn't work well, try a binary solvent system. Dissolve your compound in a minimal amount of a good solvent (in which it is very soluble) at high temperature, and then slowly add a poor solvent (in which it is insoluble) until the solution becomes turbid. Then, allow it to cool slowly.

Key Experimental Protocols

Protocol 1: Synthesis via Gould-Jacobs Reaction

This is a general protocol and may require optimization for your specific setup.

Step 1: Condensation

  • In a round-bottom flask, dissolve 4-(benzyloxy)-3-methoxyaniline (1.0 eq) in absolute ethanol.

  • Add diethyl 2-cyano-3-ethoxyacrylate (1.1 eq).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the aniline is consumed.

  • Remove the ethanol under reduced pressure to obtain the crude intermediate.

Step 2: Thermal Cyclization

  • To the flask containing the crude intermediate, add a high-boiling solvent such as diphenyl ether (enough to ensure good stirring).

  • Equip the flask with a condenser and a high-temperature thermometer.

  • Heat the mixture to ~250°C with vigorous stirring under an inert atmosphere.[4]

  • Maintain this temperature for 30-60 minutes. The product may begin to precipitate.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to fully precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with hexanes, and dry under vacuum.

  • The crude product can then be purified by recrystallization or column chromatography.

Data Summary: Impact of Reaction Parameters
ParameterLow SettingOptimal SettingHigh SettingPotential Issues at Non-Optimal Settings
Cyclization Temp. < 240°C~250-260°C> 280°CLow: Incomplete reaction, very low yield.[19] High: Increased side product formation, decomposition.[4][20]
Reaction Time < 20 min30-60 min> 90 minLow: Incomplete reaction. High: Potential for product degradation.[20]
Catalyst None(Optional) Acid/BaseExcess CatalystNone: Slower reaction. Excess: Can promote side reactions.[5][6]
Solvent Low-boilingHigh-boiling (e.g., Diphenyl ether)Reactive solventLow-boiling: Fails to reach required temperature. Reactive: Potential for side reactions.[4][20]

References

  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Benchchem. (n.d.). Optimizing reaction time and temperature for quinoline synthesis.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Tutino, F. (n.d.). Quinoline Synthesis. Scribd.
  • International Journal of Pharmaceutical Sciences. (n.d.).
  • Benchchem. (n.d.). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • MDPI. (2022).
  • (n.d.).
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  • PubMed Central. (n.d.). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • (2021).
  • Benchchem. (n.d.). Optimizing reaction conditions for quinolinone synthesis.
  • ISTA Research Explorer. (2021). Visible-light-mediated oxidative debenzylation enables the use of benzyl ethers as temporary protecting groups.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • MDPI. (n.d.).
  • PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • (n.d.). Nitrile to Acid - Common Conditions.
  • MDPI. (n.d.).
  • PubMed Central. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • ResearchGate. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers.
  • PubMed Central. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.
  • RSC Publishing. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • ACS Omega. (2024).
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  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
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  • ResearchGate. (n.d.). (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
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  • (n.d.). Gould-Jacobs Reaction.
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Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Polysubstituted Quinolines

Welcome to the Technical Support Center for the synthesis of polysubstituted quinolines. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of polysubstituted quinolines. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of quinoline synthesis. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to overcome common experimental hurdles and optimize your reaction outcomes.

Introduction to Quinoline Synthesis

The quinoline scaffold is a cornerstone in medicinal and industrial chemistry, forming the structural basis for a vast array of pharmaceuticals, including well-known antimalarial drugs like quinine and chloroquine, as well as anti-inflammatory and antitumor agents.[1] Given their significance, numerous synthetic methods have been developed, with classic reactions such as the Friedländer, Combes, and Doebner-von Miller syntheses remaining widely used.[2][3] However, these methods can be plagued by issues such as low yields, harsh reaction conditions, and the formation of side products.[1] This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in classical quinoline synthesis reactions?

A1: Side product formation varies depending on the specific synthesis method. In Doebner-von Miller and Skraup reactions, which often use strongly acidic and high-temperature conditions, tar and polymer formation are common due to the polymerization of α,β-unsaturated carbonyl compounds.[4][5] For the Friedländer synthesis, self-condensation (aldol condensation) of the ketone reactant is a frequent side reaction, particularly under basic conditions.[4] A primary challenge in the Combes synthesis is the formation of undesired regioisomers when using unsymmetrical β-diketones.[4]

Q2: How can I improve the overall yield and purity of my quinoline synthesis?

A2: Optimizing reaction conditions is crucial. This includes meticulous control of temperature, reaction time, and the choice of catalyst and solvent.[4] The use of milder catalysts can often prevent the harsh conditions that lead to byproducts.[4] Ensuring the purity of your starting materials is also a critical step to prevent impurities from participating in side reactions.[4] Post-reaction purification techniques such as vacuum distillation, recrystallization, and column chromatography are essential for isolating the desired product.[4]

Q3: Which classic quinoline synthesis methods are most prone to regioselectivity issues?

A3: Regioselectivity is a significant consideration in several widely-used quinoline syntheses, especially when using unsymmetrical starting materials. The most prominent examples are the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions.[6] In the Friedländer synthesis, for instance, reacting a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to two distinct regioisomers, which complicates purification and reduces the yield of the desired product.[6] Similarly, the Combes synthesis with unsymmetrical β-diketones and the Skraup/Doebner-von Miller reactions with substituted anilines or α,β-unsaturated carbonyl compounds also present considerable challenges in controlling the position of substituents on the final quinoline ring.[6]

Troubleshooting Common Issues

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of polysubstituted quinolines.

Issue 1: Low Yield and Incomplete Conversion

Q: My reaction is giving a low yield, or the starting materials are not fully consumed. What are the likely causes and how can I address them?

A: Low yields and incomplete conversion can stem from several factors, from catalyst inefficiency to suboptimal reaction conditions. A systematic approach to troubleshooting is key.

Troubleshooting Steps:

  • Catalyst Selection and Activity: The choice of catalyst is paramount. Both Brønsted and Lewis acids are commonly employed.[2][7][8]

    • For Friedländer Synthesis: A wide range of catalysts from p-toluenesulfonic acid and molecular iodine to various metal salts have been used.[2][9] If you suspect catalyst deactivation, consider using a fresh batch or increasing the catalyst loading. In some cases, solid-supported catalysts like SiO₂ nanoparticles have proven effective.[10][11]

    • For Doebner-von Miller Synthesis: The concentration and type of acid are critical. Ensure the acid is not too dilute. Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., SnCl₄, ZnCl₂) can be effective.[12]

    • Modern Catalysts: Consider exploring more modern, milder catalysts. For instance, gold catalysts can allow the Friedländer reaction to proceed under milder conditions.[7] Transition metal-free catalysts are also gaining traction for their environmental benefits.[13]

  • Temperature and Reaction Time:

    • Temperature Optimization: Many classical quinoline syntheses require elevated temperatures, sometimes between 150 to 220°C, especially in the absence of a catalyst.[14] However, excessively high temperatures can lead to degradation.[11] Incrementally increase the reaction temperature (e.g., in 10°C steps) while monitoring the reaction progress by Thin Layer Chromatography (TLC).[11]

    • Reaction Time: Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation byproducts.[11][14]

  • Solvent Effects:

    • The choice of solvent can significantly impact reaction efficiency. While traditional methods often use alcohols or aqueous solutions, exploring different solvents can be beneficial.[14]

    • For the Friedländer synthesis, conducting the reaction in water, even under catalyst-free conditions, has been shown to produce excellent yields for certain substrates.[14][15] Greener options, including solvent-free conditions, are also worth considering.[14][16]

    • In cases of poor reactant solubility, switching to a more polar solvent like DMF or ethanol may improve the outcome.[11]

Issue 2: Poor Regioselectivity

Q: I am obtaining a mixture of regioisomers. How can I control the regioselectivity of my reaction?

A: Achieving high regioselectivity is a common challenge, particularly in the Combes and Friedländer syntheses when using unsymmetrical starting materials.[4][6] The regiochemical outcome is governed by a combination of electronic and steric effects.[6]

Strategies for Controlling Regioselectivity:

  • Substituent Effects:

    • Steric Hindrance: Increasing the steric bulk of a substituent on one of the reactants can favor the formation of the less sterically hindered product.[6][14] For example, in the Combes synthesis, a bulkier R group on the β-diketone can direct the cyclization.[14]

    • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can influence the position of cyclization.[6]

  • Reaction Conditions:

    • The choice of catalyst (acidic vs. basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[6] A systematic optimization of these parameters is often necessary to favor the desired isomer.

  • Modern Synthetic Approaches:

    • Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective synthesis of quinoline derivatives.[6][17] These methods offer alternative pathways that can provide access to specific regioisomers that are difficult to obtain through classical methods.

Issue 3: Formation of Tar and Polymeric Byproducts

Q: My reaction mixture is forming a thick, dark tar, making product isolation nearly impossible. What is causing this and how can I prevent it?

A: Tar formation is a notorious problem, especially in the Doebner-von Miller reaction, and is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[4][5][12]

Mitigation Strategies:

  • Biphasic Solvent System: A highly effective strategy is to sequester the α,β-unsaturated carbonyl compound in an organic phase to minimize its self-polymerization in the acidic aqueous phase.[5] A common approach involves refluxing the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound dissolved in a solvent like toluene.[5]

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control the exothermic nature of the reaction and reduce polymerization.[12]

  • Temperature Control: While heating is often necessary, excessive temperatures can accelerate tar formation.[5] It is crucial to maintain the lowest effective temperature and to consider initial cooling for vigorous, exothermic reactions.[12]

  • Optimization of Acid Catalyst: While strong acids are required, excessively harsh conditions can promote polymerization.[5] Consider screening different Brønsted and Lewis acids to find a balance between reaction rate and byproduct formation.[5]

Visualizing Reaction Mechanisms and Workflows

To aid in understanding the intricate processes involved in quinoline synthesis, the following diagrams illustrate key reaction mechanisms and experimental workflows.

Diagram 1: General Mechanism of the Friedländer Synthesis

Friedlander_Mechanism start 2-Aminoaryl Ketone + α-Methylene Ketone aldol Aldol Condensation start->aldol Acid or Base Catalysis adduct Aldol Adduct aldol->adduct dehydration1 Dehydration adduct->dehydration1 enone α,β-Unsaturated Carbonyl dehydration1->enone cyclization Intramolecular Cyclization enone->cyclization imine_intermediate Imine Intermediate cyclization->imine_intermediate dehydration2 Dehydration imine_intermediate->dehydration2 end Polysubstituted Quinoline dehydration2->end

Caption: A simplified representation of the Friedländer synthesis mechanism.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_catalyst Evaluate Catalyst (Freshness, Loading) start->check_catalyst optimize_temp Optimize Temperature (Incremental Increase) check_catalyst->optimize_temp No Improvement success Improved Yield check_catalyst->success Improvement optimize_time Optimize Reaction Time (TLC/LC-MS Monitoring) optimize_temp->optimize_time No Improvement optimize_temp->success Improvement change_solvent Change Solvent (Solubility, Green Options) optimize_time->change_solvent No Improvement optimize_time->success Improvement change_solvent->success Improvement

Caption: A logical workflow for troubleshooting low-yield quinoline syntheses.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key reaction parameters for various quinoline synthesis methods, providing a starting point for optimization.

Synthesis MethodTypical Catalyst(s)Common Solvent(s)Temperature Range (°C)Key Challenges
Friedländer Acids (p-TsOH, H₂SO₄), Bases (KOH), Metal Salts (In(OTf)₃), Iodine[7][9][18]Ethanol, DMF, Water, Solvent-free[11][14][15]70 - 220[14][15]Regioselectivity, Aldol side reactions[4][6]
Combes Strong Acids (H₂SO₄, PPA)[2][19]-High TemperaturesRegioselectivity with unsymmetrical diketones[4]
Doebner-von Miller Strong Acids (HCl, H₂SO₄), Lewis Acids (ZnCl₂, SnCl₄)[5]Toluene/Water (biphasic)[5]RefluxTar/polymer formation[4][5]

Detailed Experimental Protocols

Protocol 1: Iodine-Catalyzed Friedländer Annulation

This protocol describes a method utilizing molecular iodine as an efficient catalyst.[11]

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • Active methylene compound (1.2 mmol)

  • Molecular iodine (I₂)

  • Ethyl acetate

  • Saturated aqueous Na₂S₂O₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a mixture of the 2-aminoaryl ketone and the active methylene compound, add molecular iodine.

  • Heat the reaction mixture at 80-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.[11]

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.[11]

Protocol 2: Water-Based, Catalyst-Free Friedländer Synthesis

This protocol highlights an environmentally friendly approach to the Friedländer synthesis.[14][15]

Materials:

  • 2-aminobenzaldehyde (1.0 mmol)

  • Ketone or malononitrile (1.2 mmol)

  • Deionized water

Procedure:

  • In a round-bottom flask, combine the 2-aminobenzaldehyde and the ketone or malononitrile.[14]

  • Add 5 mL of deionized water to the flask.[14]

  • Stir the mixture vigorously at 70°C.[14]

  • Monitor the progress of the reaction by TLC.[14]

  • Upon completion, cool the reaction mixture to room temperature. The solid product can often be collected by filtration, washed with cold water, and dried.[14]

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]

  • The crude product can be further purified by recrystallization or column chromatography.[14]

References

  • Friedländer synthesis - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (2016). Retrieved January 17, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020). Retrieved January 17, 2026, from [Link]

  • Plausible mechanism for the synthesis of polysubstituted quinolines [catalysis by AgOTf]. (n.d.). Retrieved January 17, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 17, 2026, from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (2023). Retrieved January 17, 2026, from [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central - NIH. (2023). Retrieved January 17, 2026, from [Link]

  • Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. (2022). Retrieved January 17, 2026, from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central. (2017). Retrieved January 17, 2026, from [Link]

  • Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines | Journal of the American Chemical Society - ACS Publications. (2023). Retrieved January 17, 2026, from [Link]

  • (PDF) A Recent Study on the Synthesis of Polysubstituted Quinoline - ResearchGate. (2024). Retrieved January 17, 2026, from [Link]

  • Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review - ResearchGate. (2017). Retrieved January 17, 2026, from [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis. (1998). Retrieved January 17, 2026, from [Link]

  • Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (2024). Retrieved January 17, 2026, from [Link]

  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - NIH. (2024). Retrieved January 17, 2026, from [Link]

  • Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines - PMC - NIH. (2023). Retrieved January 17, 2026, from [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses - ResearchGate. (2021). Retrieved January 17, 2026, from [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (1998). Retrieved January 17, 2026, from [Link]

  • Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. (2021). Retrieved January 17, 2026, from [Link]

  • The Friedländer Synthesis of Quinolines - Organic Reactions. (2011). Retrieved January 17, 2026, from [Link]

  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR. (2018). Retrieved January 17, 2026, from [Link]

  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods - ResearchGate. (2015). Retrieved January 17, 2026, from [Link]

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate. (2019). Retrieved January 17, 2026, from [Link]

  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 17, 2026, from [Link]

  • Preparation and Properties of Quinoline. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions - Organic Chemistry Portal. (2012). Retrieved January 17, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues - RSC Publishing. (2020). Retrieved January 17, 2026, from [Link]

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing). (2015). Retrieved January 17, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Hydroxyquinoline Derivatives

Welcome to the technical support center for the synthesis of 4-hydroxyquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and si...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-hydroxyquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these crucial synthetic processes. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient synthesis of your target compounds.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues that may arise during the synthesis of 4-hydroxyquinoline derivatives, particularly through common routes like the Conrad-Limpach and Knorr syntheses. Each issue is presented in a question-and-answer format, detailing the probable cause and providing actionable solutions.

Issue 1: Low Yield of the Desired 4-Hydroxyquinoline in Conrad-Limpach Synthesis

Question: I am performing a Conrad-Limpach synthesis, and my yield of the 4-hydroxyquinoline is consistently low, with a significant amount of unreacted starting materials or a dark, tarry substance. What is causing this, and how can I improve my yield?

Answer:

Low yields in the Conrad-Limpach synthesis are a frequent challenge and can often be attributed to incomplete cyclization or thermal degradation of the product.[1] The key is to maintain a delicate balance of reaction conditions to favor the desired intramolecular cyclization.

Probable Causes & Solutions:

  • Insufficient Cyclization Temperature: The thermal cyclization of the intermediate β-anilinoacrylate requires a significant amount of energy to overcome the activation barrier.[2]

    • Solution: Ensure your reaction reaches the optimal temperature for cyclization, which is typically high. The use of a high-boiling point, inert solvent is crucial. While Dowtherm A and diphenyl ether are traditionally used, other options like 1,2,4-trichlorobenzene or 2-nitrotoluene can also be effective and may be more cost-efficient for larger scale reactions.[2][3] The yield generally improves with higher-boiling solvents.[2]

  • Thermal Degradation: While a high temperature is necessary, prolonged exposure can lead to the decomposition of the 4-hydroxyquinoline product, resulting in tar formation.[1][4]

    • Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). Once the starting material is consumed, cool the reaction mixture promptly to prevent product degradation. Using a solvent that allows for efficient heat transfer can also help maintain a consistent temperature and avoid localized "hot spots."

  • Improper Solvent Choice: The solvent plays a critical role in facilitating the reaction.

    • Solution: An inert, high-boiling solvent is essential. Mineral oil has been reported to significantly increase yields in some cases.[3] It is important to choose a solvent that does not react with the starting materials or intermediates.

SolventBoiling Point (°C)General Observations
Diphenyl Ether259Traditional solvent, generally good yields.
Dowtherm A257A common and effective heat transfer fluid.
Mineral Oil>300Can lead to high yields, but purification may be more challenging.
1,2,4-Trichlorobenzene214A lower-cost alternative with a reasonably high boiling point.[2]
Issue 2: Formation of 2-Hydroxyquinoline Isomer in Knorr-type Syntheses

Question: I am attempting to synthesize a 4-hydroxyquinoline derivative via a Knorr-type cyclization of a β-ketoanilide, but I am isolating the isomeric 2-hydroxyquinoline. Why is this happening?

Answer:

The formation of 2-hydroxyquinoline versus 4-hydroxyquinoline in the acid-catalyzed cyclization of β-ketoanilides is highly dependent on the reaction conditions, particularly the amount of acid catalyst used.[5][6]

Mechanism & Solution:

  • Reaction Mechanism Divergence: In the presence of a large excess of a strong acid like polyphosphoric acid (PPA), a dicationic intermediate is favored, which proceeds to cyclize to the 2-hydroxyquinoline.[5] With a smaller amount of PPA, a monocationic intermediate is more prevalent, which can fragment and then recombine to form the 4-hydroxyquinoline.[5]

    • Solution: To favor the formation of the 4-hydroxyquinoline, carefully control the amount of acid catalyst. It is recommended to use a smaller quantity of PPA or a milder acid catalyst. Triflic acid has also been recommended for Knorr cyclizations.[5]

Frequently Asked Questions (FAQs)

Q1: What is the key difference between the Conrad-Limpach and the Knorr synthesis for preparing hydroxyquinolines?

A1: The primary difference lies in the initial reaction conditions and the resulting major product. The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester, typically at lower temperatures initially to form a β-aminoacrylate, which is then cyclized at high temperatures to yield a 4-hydroxyquinoline.[7][8] The Knorr synthesis, on the other hand, typically involves the cyclization of a pre-formed β-ketoanilide in the presence of a strong acid, which classically yields a 2-hydroxyquinoline.[6][9][10] However, as noted in the troubleshooting guide, variations in the Knorr synthesis conditions can also lead to the formation of 4-hydroxyquinolines.[5]

Q2: How can I effectively monitor the progress of my 4-hydroxyquinoline synthesis?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. It is advisable to run a co-spot of your starting materials alongside the reaction mixture to track their consumption. The appearance of a new spot corresponding to the product, which should be more polar than the starting materials, indicates the progress of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Q3: What are some common purification techniques for crude 4-hydroxyquinoline derivatives?

A3: Purification can often be achieved through recrystallization from a suitable solvent.[11] Common solvents for recrystallization include ethanol, methanol, or aqueous acetone mixtures.[11][12] If the product is highly insoluble, it may precipitate from the reaction mixture upon cooling and can be isolated by filtration.[3][12] For more challenging purifications, column chromatography on silica gel may be necessary.

Q4: I am observing the formation of an N-alkylated byproduct instead of the desired C-acylaniline intermediate. What can I do to prevent this?

A4: The competition between N-alkylation and C-alkylation is a known issue. The aniline nitrogen can act as a nucleophile and attack the alkylating agent. To favor C-alkylation:

  • Protect the Nitrogen: In some cases, it may be necessary to protect the aniline nitrogen with a suitable protecting group before proceeding with the C-alkylation step.

  • Use of a catalyst: Certain catalysts, like copper-based systems, have been explored for N-alkylation reactions of anilines, so avoiding such catalysts would be prudent if C-alkylation is the desired pathway.[13]

Visualizing Reaction Pathways

To better understand the synthetic choices, the following diagram illustrates the divergent pathways in the Knorr synthesis based on acid concentration.

Knorr_Synthesis_Pathways cluster_start Starting Material cluster_conditions Reaction Conditions cluster_intermediates Key Intermediates cluster_products Products beta-Ketoanilide beta-Ketoanilide High_Acid High Acid Conc. (e.g., excess PPA) beta-Ketoanilide->High_Acid Forms Low_Acid Low Acid Conc. beta-Ketoanilide->Low_Acid Forms Dicationic N,O-Dicationic Intermediate High_Acid->Dicationic Monocationic Monocationic Intermediate Low_Acid->Monocationic 2-HQ 2-Hydroxyquinoline Dicationic->2-HQ Cyclizes to 4-HQ 4-Hydroxyquinoline Monocationic->4-HQ Leads to

Caption: Divergent pathways in Knorr synthesis.

Experimental Protocol: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline Derivative

This protocol provides a general guideline. Specific quantities and conditions should be optimized for your particular substrates.

  • Formation of the β-Anilinoacrylate:

    • In a round-bottom flask, combine the aniline (1.0 eq) and the β-ketoester (1.0-1.1 eq).

    • The reaction can often be performed neat or in a solvent like ethanol or toluene.

    • A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the condensation.

    • Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor by TLC until the starting materials are consumed.

    • Remove the solvent and any volatile byproducts (like water or ethanol) under reduced pressure.

  • Thermal Cyclization:

    • To the crude β-anilinoacrylate, add a high-boiling, inert solvent (e.g., diphenyl ether or mineral oil) to form a slurry.

    • Heat the mixture to the desired cyclization temperature (typically 250-260 °C) with vigorous stirring.

    • Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up and Purification:

    • The 4-hydroxyquinoline product often precipitates from the solvent upon cooling.

    • Dilute the cooled mixture with a non-polar solvent like hexanes or petroleum ether to further precipitate the product and facilitate filtration.

    • Collect the solid product by vacuum filtration and wash with the non-polar solvent to remove the high-boiling reaction solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).

References

  • Thermal decomposition behavior of oligo(4-hydroxyquinoline). (2014). Polymer Engineering & Science, 54(5), 992-1002.
  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. U.S.
  • Knorr quinoline synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Troubleshooting low yield in Friedländer synthesis of quinolines. (n.d.). BenchChem.
  • Knorr Quinoline Synthesis. (n.d.). Merck Index.
  • Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Surrey, A. R., & Cutler, R. A. (1951). The Synthesis of 4-Hydroxyquinolines. X. Quinoline Derivatives with Sulfur-Containing Substituents. Journal of the American Chemical Society, 73(6), 2413–2416.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Knorr Quinoline Synthesis. (n.d.). SynArchive.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). International Journal of Molecular Sciences, 23(17), 9688.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). Molecules, 26(21), 6479.
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2009).
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd.
  • Hydroxyquinoline copolymers synthesis, characterization and thermal degradation studies. (2021). Journal of Physics: Conference Series, 1913, 012061.
  • Snyder, H. R., & Jones, R. E. (1950). U.S. Patent No. 2,504,875. U.S.
  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. (2020). Journal of Heterocyclic Chemistry, 57(5), 2081-2099.
  • troubleshooting side reactions in the synthesis of quinoline deriv
  • A plausible mechanism for the N-alkylation of aniline and alcohol. (2019).
  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (2014). Molecules, 19(8), 12344-12361.
  • Troubleshooting low yields in the synthesis of 2-substituted quinazolines. (n.d.). BenchChem.
  • Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. (2013). Archiv der Pharmazie, 346(5), 369-378.
  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. (2016). Trade Science Inc.
  • Enantioselective N‐ and C‐allylic alkylation reactions of aniline. (2019). Organometallics, 38(17), 3299-3304.
  • C Alkylation and O alkylation|Thermodynamic and kinetic stability. (2020, July 28). YouTube.
  • Master the Enolate Alkylation Reaction Today! (2020, October 8). YouTube.
  • Side effects of hydroxychloroquine. (n.d.). NHS.
  • Hydroxychloroquine (oral route). (n.d.). Mayo Clinic.
  • Hydroxychloroquine: Uses, Interactions & Side Effects. (n.d.). Cleveland Clinic.
  • Hydroxychloroquine. (n.d.). NHS.

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Optimization

Technical Support Center: Solubility Enhancement for 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile. This document is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile. This document is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's low aqueous solubility in biological assays. Inaccurate concentration data due to precipitation can lead to misleading structure-activity relationships (SAR), underestimated potency, and poor reproducibility.[1][2] This guide provides a series of troubleshooting steps and detailed protocols to help you achieve reliable and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile and why is its solubility a challenge?

A1: 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is a heterocyclic organic compound featuring a quinoline core.[3][4] Quinoline derivatives are of significant interest in drug discovery for their wide range of biological activities.[5][6] The structure contains multiple aromatic rings (a benzene ring fused to a pyridine ring, plus a benzyl group), which contribute to its hydrophobic nature and high crystal lattice energy. These characteristics are typical of what are sometimes called 'brick-dust' molecules, which are often poorly soluble in aqueous solutions.[7] This inherent hydrophobicity is the primary reason for its limited solubility in the aqueous buffers and media used for most biological assays.

Q2: My compound, dissolved in a DMSO stock, precipitates when I dilute it into my aqueous experimental buffer. Why is this happening?

A2: This common phenomenon is known as "crashing out" or precipitation due to a solvent shift.[8][9] Your compound is likely highly soluble in 100% Dimethyl Sulfoxide (DMSO), a strong organic solvent.[10] However, when you introduce a small volume of this DMSO stock into a large volume of aqueous buffer, the solvent environment changes dramatically from mostly organic to almost entirely aqueous. The aqueous environment cannot maintain the compound in solution at that concentration, causing it to exceed its kinetic solubility limit and precipitate.[1][11] Even if your DMSO stock solution appears clear, this does not guarantee solubility upon aqueous dilution.[9]

Q3: What are the primary strategies to improve the aqueous solubility of this compound for my assays?

A3: There are several established methods to enhance the solubility of poorly soluble compounds. The choice of strategy depends on your specific assay requirements, such as the tolerance of your cells or enzyme system to additives. The main approaches, which we will detail in this guide, include:

  • Co-Solvent Optimization: Using a minimal amount of a water-miscible organic solvent, like DMSO, to keep the compound dissolved.[12][13]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic compound within a cyclodextrin molecule to form a water-soluble inclusion complex.[14]

  • pH Adjustment: Modifying the buffer pH to ionize the compound, thereby increasing its aqueous solubility.[8][15]

  • Use of Surfactants: Employing detergents to form micelles that can solubilize the compound, though this is often less suitable for cell-based assays due to potential cytotoxicity.[16][17]

Q4: What is the maximum concentration of DMSO I should use in my cell-based assay?

A4: This is a critical consideration to avoid solvent-induced artifacts or cytotoxicity, which could confound your results.[18][19] While the exact tolerance is cell-line dependent, a widely accepted industry standard is to keep the final DMSO concentration below 1% (v/v) , and ideally at or below 0.5% (v/v) .[9][18] It is imperative to run a "vehicle control" (your assay medium with the same final concentration of DMSO but without the compound) to ensure the solvent itself is not affecting the biological outcome.[18]

Troubleshooting Workflow & Decision Guide

Before proceeding to detailed protocols, use this workflow to guide your strategy. The process is designed to start with the simplest, most common method and progress to more complex solutions as needed.

G cluster_0 cluster_1 Method 1: Co-Solvent Optimization cluster_2 Method 2: Cyclodextrin Complexation cluster_3 Method 3: pH Adjustment cluster_4 start Start: Compound Precipitates in Aqueous Buffer cosolvent Prepare High-Concentration Stock in 100% DMSO start->cosolvent dilute Dilute into Assay Buffer (Final DMSO <0.5%) cosolvent->dilute check1 Does it Precipitate? dilute->check1 cyclodextrin Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) check1->cyclodextrin Yes success Success: Proceed with Assay (Include Vehicle Controls) check1->success No phase_sol Perform Phase Solubility Study to Determine Optimal Ratio cyclodextrin->phase_sol check2 Solubility Sufficient & No Assay Interference? phase_sol->check2 ph_adjust Test Solubility in Buffers with pH 5.0 - 7.0 check2->ph_adjust No check2->success Yes check3 Solubility Improved & pH Compatible with Assay? ph_adjust->check3 check3->success Yes fail Re-evaluate Compound or Consider Analogs check3->fail No

Caption: Decision workflow for troubleshooting solubility issues.

Troubleshooting Guides & Experimental Protocols

Method 1: Co-Solvent Optimization (First-Line Approach)

Issue: The compound precipitates when a high-concentration DMSO stock is diluted into the aqueous assay buffer.

Causality & Principle: The goal is to maintain the lowest possible concentration of the organic co-solvent that keeps the compound soluble at the final desired assay concentration. DMSO is the most common starting point.[12] Proper dilution technique is critical to avoid creating localized areas of high compound concentration that trigger precipitation.[8]

Protocol 1: Standard Co-Solvent Dilution
  • Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-30 mM). Ensure complete dissolution; gentle warming (to 37°C) or brief vortexing can be used.[20] Store this stock appropriately, as freeze-thaw cycles can sometimes induce precipitation.[1][21]

  • Determine Final Concentration: Decide the highest concentration of the compound needed for your dose-response curve.

  • Calculate Dilution: Calculate the dilution required to achieve the final desired compound concentration while ensuring the final DMSO concentration remains below your assay's tolerance limit (e.g., <0.5%).

  • Final Dilution Step (Critical): Add the small volume of the DMSO stock solution directly to your final volume of aqueous experimental medium while the medium is being vortexed or stirred vigorously. This rapid mixing is crucial to prevent the compound from "crashing out."[8] Do not add the aqueous buffer to the DMSO stock.

  • Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not perfectly clear, the compound is not fully dissolved.

Troubleshooting for Co-Solvency
  • Precipitation Still Occurs:

    • Reduce Final Concentration: Your target concentration may be above the compound's kinetic solubility limit. Reduce the highest concentration in your dose-response curve and re-test.[1]

    • Try an Intermediate Dilution: For some compounds, a two-step dilution can help. First, dilute the 100% DMSO stock into your assay medium containing the highest tolerable concentration of serum or protein (e.g., 10% FBS), as proteins can sometimes help stabilize compounds. Then, use this as a new stock for further dilutions into the final assay medium.

  • Assay Interference: If the vehicle control shows an effect, the concentration of DMSO may be too high for your specific system. You must reduce the final DMSO concentration or attempt a different solubilization method.

Data Presentation: Common Co-solvents for In Vitro Assays
Co-solventTypical Starting Final ConcentrationMaximum Recommended Final Concentration (Cell-Based Assays)Notes
Dimethyl Sulfoxide (DMSO) 0.1% (v/v)< 0.5% - 1% (v/v) Most common initial choice. Can be cytotoxic at higher concentrations.[12][18]
Ethanol 0.5% (v/v)< 1% (v/v) Can cause protein precipitation and has known biological effects.[15]
Polyethylene Glycol 400 (PEG 400) 0.5% (v/v)< 1% (v/v) Generally less toxic than DMSO or ethanol but can be more viscous.[15][22]
Method 2: Complexation with Cyclodextrins

Issue: Co-solvents are insufficient to maintain solubility at the desired concentration, or they interfere with the biological assay.

Causality & Principle: Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[23] They can encapsulate a poorly soluble "guest" molecule, like our quinoline derivative, into their central cavity, forming an "inclusion complex."[] This complex shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent water solubility.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to natural β-cyclodextrin.[14]

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Protocol 2: Phase Solubility Study to Determine Optimal Formulation

This protocol determines how much the solubility of your compound increases with increasing concentrations of HP-β-CD.

  • Prepare HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD in your assay buffer at various concentrations (e.g., 0, 1, 2, 5, 10, 20 mM).

  • Add Excess Compound: Add an excess amount of powdered 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile to each HP-β-CD solution. Ensure enough solid is present that some will remain undissolved at equilibrium.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Separation: After equilibration, filter the samples through a 0.22 µm PVDF syringe filter to remove the undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate for each sample using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Data Analysis: Plot the concentration of the dissolved compound (Y-axis) against the concentration of HP-β-CD (X-axis). The slope of this line can be used to determine the complexation efficiency. This plot will show you the maximum soluble concentration you can achieve.

Troubleshooting for Cyclodextrins
  • Assay Interference: Cyclodextrins can sometimes extract cholesterol from cell membranes. It is absolutely essential to run a vehicle control with the same concentration of HP-β-CD used to dissolve your compound to check for any effects on your assay.[19]

  • Insufficient Solubilization: If solubility is not sufficiently improved, this method may not be suitable for your compound, or a different type of cyclodextrin derivative may be needed.

Method 3: pH Adjustment

Issue: The compound is not an ideal candidate for co-solvents or cyclodextrins.

Causality & Principle: The solubility of ionizable compounds is highly dependent on pH. The quinoline structure contains a basic nitrogen atom. By adjusting the pH of the buffer to be at least 1-2 units below the pKa of this nitrogen, the group becomes protonated, forming a more polar and thus more water-soluble cationic salt.[8] While the exact pKa for this specific molecule is not published, quinoline itself has a pKa of ~4.9, and substitutions can alter this. A practical approach is to test a range of physiologically relevant acidic pH values.

Protocol 3: pH-Dependent Solubility Assessment
  • Buffer Selection: Prepare a set of buffers with different pH values (e.g., pH 5.0, 6.0, 6.5, 7.0, 7.4). Use buffers that are compatible with your assay, such as MES for acidic ranges and HEPES or Phosphate for neutral ranges.

  • Solubility Test: Add a small amount of a concentrated DMSO stock of your compound to each buffer to a final concentration that is higher than what you have found to be soluble at neutral pH.

  • Observation: Vortex each solution and visually inspect for precipitation immediately and after a short incubation (e.g., 30 minutes).

  • Identify Optimal pH: Determine the lowest pH at which the compound remains fully dissolved at your target concentration.

  • Assay Compatibility Check: Critically, you must confirm that this optimal pH is compatible with your biological system. Many cell lines and enzymes have a narrow optimal pH range, and significant deviations can alter the results or cause cell death.

Troubleshooting for pH Adjustment
  • Incompatible pH: If the pH required for solubility is harmful to your cells or enzyme (e.g., pH 5.0), this method cannot be used.

  • Compound Instability: Changes in pH can sometimes lead to chemical degradation of the compound. You may need to assess the stability of your compound at the new pH over the time course of your experiment.

References

  • ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • National Center for Biotechnology Information (PMC). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Agapea. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • ResearchGate. Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. [Link]

  • National Center for Biotechnology Information (PMC). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • Current Science. Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. [Link]

  • Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]

  • ResearchGate. Compound Precipitation in High-Concentration DMSO Solutions. [Link]

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • PubMed. Compound precipitation in high-concentration DMSO solutions. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay?. [Link]

  • Technology Networks. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

  • ResearchGate. How to enhance drug solubility for in vitro assays?. [Link]

  • National Center for Biotechnology Information (PMC). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Wiley Analytical Science. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • National Center for Biotechnology Information (PMC). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • National Center for Biotechnology Information (PMC). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • Chemaxon. Compound solubility measurements for early drug discovery. [Link]

  • MDPI. High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. [Link]

  • Bentham Science. Recent Developments of Quinoline Derivatives and their Potential Biological Activities. [Link]

  • National Center for Biotechnology Information (PMC). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]

  • Royal Society of Chemistry. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • MDPI. Special Issue : Application of Biotechnology to Dental Treatment. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • National Center for Biotechnology Information (PubChem). 6-Methoxyquinoline. [Link]

  • National Center for Biotechnology Information (PubChem). 4'-Hydroxy-7-Methoxyflavone. [Link]

  • National Center for Biotechnology Information (PubChem). 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of the Benzyloxy Protecting Group in Quinoline Synthesis

Welcome to the technical support center for navigating the complexities of using the benzyloxy (Bn) protecting group in quinoline synthesis. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of using the benzyloxy (Bn) protecting group in quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability issues with this commonly used protecting group during their synthetic campaigns. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific challenges in your experiments.

Section 1: Understanding the Benzyloxy Group's Stability

The benzyloxy group is a widely employed protecting group for hydroxyl functionalities due to its general stability under a range of conditions.[1][2] However, its lability under certain acidic, reductive, and oxidative conditions can present challenges during the synthesis of complex molecules like quinolines.

FAQ 1: Under what conditions is the benzyloxy group typically cleaved?

Answer: The benzyloxy group is most commonly cleaved under the following conditions:

  • Catalytic Hydrogenolysis: This is the most prevalent method, typically employing a catalyst like Palladium on carbon (Pd/C) with a hydrogen source.[3] The reaction is generally clean and efficient.

  • Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas, this method utilizes a hydrogen donor like ammonium formate or formic acid in the presence of a catalyst such as Pd/C.[4][5][6]

  • Strong Acidic Conditions: Strong acids, including Lewis acids like Boron tribromide (BBr₃), can effectively cleave benzyl ethers.[1][7] This method is often used when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.

  • Oxidative Cleavage: Certain oxidizing agents can remove the benzyloxy group. For instance, ozonolysis can be a mild and selective method for deprotection.[2]

Section 2: Troubleshooting Stability Issues in Classic Quinoline Syntheses

Many traditional methods for quinoline synthesis employ harsh, acidic conditions that are incompatible with the benzyloxy protecting group. This section addresses common problems encountered in these reactions.

FAQ 2: I am attempting a Skraup synthesis with a benzyloxy-substituted aniline, and I am observing a low yield of my desired product along with the corresponding phenol. What is happening?

Answer: The Skraup synthesis involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[8][9][10] These are extremely harsh acidic and oxidative conditions. The concentrated sulfuric acid used for the dehydration of glycerol to acrolein and to catalyze the cyclization is strong enough to cleave the benzyloxy group, leading to the formation of the unprotected phenol.[1][11]

Troubleshooting Workflow: Skraup Synthesis

cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Proposed Solutions problem Low yield of benzyloxy-quinoline Presence of phenolic byproduct in Skraup synthesis cause Harsh acidic conditions (H₂SO₄) Oxidative environment problem->cause leads to solution1 Modify protecting group strategy cause->solution1 necessitates solution2 Choose an alternative quinoline synthesis cause->solution2 suggests

Caption: Troubleshooting benzyloxy instability in Skraup synthesis.

Recommended Actions:

  • Protecting Group Re-evaluation: Consider using a more acid-stable protecting group for the hydroxyl functionality if the Skraup synthesis is essential for your route.

  • Alternative Synthesis: If possible, opt for a milder quinoline synthesis method that does not employ strong acids. The Friedländer synthesis under basic conditions is a good alternative.[12][13]

FAQ 3: My Combes synthesis of a benzyloxy-substituted quinoline is resulting in partial deprotection. Can I optimize the reaction to prevent this?

Answer: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[14][15][16] While generally milder than the Skraup synthesis, the use of catalysts like sulfuric acid or polyphosphoric acid (PPA) can still lead to the cleavage of the benzyloxy group.[17]

Experimental Protocol: Optimizing the Combes Synthesis

ParameterStandard ConditionRecommended Modification for Benzyloxy StabilityRationale
Acid Catalyst Concentrated H₂SO₄ or PPAp-Toluenesulfonic acid (p-TsOH) or Amberlyst-15Use of a milder acid catalyst can reduce the extent of deprotection.
Temperature Often high ( > 100 °C)Lower the reaction temperature and monitor progress by TLCDeprotection is often accelerated at higher temperatures.
Reaction Time Prolonged heatingMinimize reaction time once the starting material is consumedExtended exposure to acidic conditions increases the likelihood of deprotection.
FAQ 4: I am planning a Friedel-Crafts-type intramolecular cyclization to form a quinoline ring. Will my benzyloxy group be stable?

Answer: Intramolecular Friedel-Crafts reactions for quinoline synthesis often utilize strong Lewis acids or superacids like Eaton's reagent (P₂O₅ in MeSO₃H) or PPA.[18] These conditions are highly likely to cleave a benzyloxy group.

Preventative Measures:

  • Choice of Catalyst: Investigate the use of milder Lewis acids, although this may impact the efficiency of the cyclization.

  • Protecting Group Strategy: It is highly advisable to use a more robust protecting group or to introduce the hydroxyl group at a later stage in the synthesis.

Section 3: Leveraging Milder Quinoline Syntheses

To circumvent the stability issues of the benzyloxy group, employing quinoline syntheses that proceed under neutral or basic conditions is the most effective strategy.

FAQ 5: Which quinoline synthesis methods are most compatible with a benzyloxy protecting group?

Answer: The Friedländer synthesis is a versatile method that can be catalyzed by either acid or base.[12][13][19] Performing the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group under basic conditions (e.g., NaOH, KOH, or an organic base like piperidine) is an excellent way to preserve the benzyloxy group.

Workflow: Base-Catalyzed Friedländer Synthesis

cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Process cluster_3 Product sm Benzyloxy-substituted 2-aminoaryl aldehyde/ketone Compound with α-methylene group cond Base catalyst (e.g., NaOH, piperidine) Solvent (e.g., EtOH) Heat sm->cond subjected to process Condensation and Cyclodehydration cond->process facilitates product Benzyloxy-substituted quinoline process->product yields

Caption: Workflow for a benzyloxy-compatible Friedländer synthesis.

Section 4: Deprotection Strategies for Benzyloxy-Quinolines

Once the quinoline core is successfully synthesized with the benzyloxy group intact, the final step is its removal to unveil the desired hydroxyl functionality.

FAQ 6: What is the most reliable method for deprotecting a benzyloxy-substituted quinoline?

Answer: Catalytic hydrogenation is the preferred method for deprotecting benzyloxy-quinolines, provided there are no other functional groups in the molecule that are sensitive to reduction (e.g., nitro groups, alkenes, alkynes).

Detailed Protocol: Catalytic Hydrogenation for Debenzylation

  • Preparation: Dissolve the benzyloxy-substituted quinoline in a suitable solvent such as ethanol, methanol, or ethyl acetate in a flask equipped with a stir bar.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution (typically 5-10 mol%).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask or perform the reaction in a hydrogenation apparatus. Purge the flask with hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected quinoline product.

FAQ 7: My molecule contains a reducible functional group, making catalytic hydrogenation unsuitable. How can I deprotect the benzyloxy group?

Answer: In cases where catalytic hydrogenation is not an option, cleavage with a Lewis acid like Boron tribromide (BBr₃) is a powerful alternative.[7][20]

Caution: BBr₃ is a corrosive and moisture-sensitive reagent and should be handled with appropriate care in a fume hood. The reaction should be performed under anhydrous conditions.

General Procedure for BBr₃ Deprotection:

  • Setup: Dissolve the benzyloxy-substituted quinoline in a dry, inert solvent like dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to a low temperature (typically -78 °C or 0 °C) using a suitable cooling bath.

  • Reagent Addition: Slowly add a solution of BBr₃ in DCM to the cooled reaction mixture.

  • Reaction: Allow the reaction to stir at low temperature and then gradually warm to room temperature. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of methanol or water at low temperature.

  • Work-up and Purification: After quenching, the product can be isolated through extraction and purified by chromatography or recrystallization. Boron byproducts can often be removed by performing a silica plug.[21]

References

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Synthetic Communications, 17(4), 415-418. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. ACS Omega, 7(44), 40225-40234. Available at: [Link]

  • Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • Combes Quinoline Synthesis. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • Otsuka, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2288-2295. Available at: [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Combes Quinoline Synthesis. (n.d.). Retrieved from [Link]

  • Bajwa, J. S. (1992). Chemoselective deprotection of benzyl esters in the presence of benzyl ethers, benzyloxymethyl ethers and n-benzyl groups by catalytic transfer hydrogenation. Tetrahedron Letters, 33(20), 2955-2956. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(36), 21366-21389. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. Retrieved from [Link]

  • Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2018). Organic Letters, 20(16), 4896-4900. Available at: [Link]

  • ResearchGate. (n.d.). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Retrieved from [Link]

  • Reddit. (n.d.). BBr3 deprotection byproducts. Retrieved from [Link]

  • Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. (2018). Journal of the Serbian Chemical Society, 83(10), 1145-1154. Available at: [Link]

  • Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. (2021). Molecules, 26(21), 6485. Available at: [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Boron Tribromide. Retrieved from [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. (2023). RSC Advances, 13(36), 25337-25361. Available at: [Link]

  • New axially chiral biaryl quinoline ligands specifically partnered with AgOTf enabled an enantioselective aza-Friedel–Crafts reaction. (2015). Organic & Biomolecular Chemistry, 13(15), 4586-4591. Available at: [Link]

  • ResearchGate. (n.d.). A Hierarchy of Aryloxide Deprotection by Boron Tribromide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). O-Demethylation (BBr3). Retrieved from [Link]

  • Krishnaveni, K., Rathod, P. K., & Leelavathi, P. (2023). Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity. International Journal of Environmental Sciences, 11(23s). Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry, 88(17), 12295-12304. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry, 88(17), 12295-12304. Available at: [Link]

Sources

Optimization

Technical Support Center: Strategic Byproduct Prevention in Multi-Component Quinoline Synthesis

Welcome to the technical support center dedicated to navigating the complexities of multi-component quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of multi-component quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with byproduct formation in these powerful, yet often sensitive, reactions. Here, we move beyond simple protocols to provide in-depth, mechanistically grounded troubleshooting strategies to enhance the purity, yield, and reproducibility of your quinoline synthesis.

Introduction: The Challenge of Selectivity

Multi-component reactions (MCRs) for quinoline synthesis, such as the Skraup, Doebner-von Miller, Friedländer, and Combes reactions, are workhorses in heterocyclic chemistry due to their efficiency in building molecular complexity from simple precursors. However, the very nature of combining multiple reactive species under forcing conditions (often strong acids and high temperatures) creates a fertile ground for a variety of side reactions. This guide provides a structured approach to diagnosing and solving these common issues, transforming your synthesis from a complex mixture to a clean, high-yielding transformation.

Troubleshooting Guide: From Symptoms to Solutions

This section addresses specific, observable problems you might encounter in the lab. Each problem is followed by an analysis of the root cause and a series of actionable solutions grounded in chemical principles.

Issue 1: Intractable Tar and Polymer Formation in Acid-Catalyzed Reactions (Skraup & Doebner-von Miller)

Question: My Skraup or Doebner-von Miller reaction has produced a thick, dark, tar-like substance, making product isolation nearly impossible and resulting in extremely low yields. What is causing this, and how can I prevent it?

Root Cause Analysis: This is the most common failure mode in these classic syntheses. The root cause is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone (e.g., acrolein, formed in situ from glycerol in the Skraup synthesis).[1][2][3] Under the strong acidic conditions required for the cyclization cascade, these activated Michael acceptors readily self-condense into high-molecular-weight polymers. The highly exothermic nature of the Skraup reaction can further accelerate this process if not properly controlled.[1][2][4]

Strategic Solutions:

  • Reaction Moderation (Skraup Synthesis): The notorious vigor of the Skraup reaction can be tamed by adding a moderating agent.[1][2]

    • Expert Insight: Ferrous sulfate (FeSO₄) is the classic choice.[4] It is believed to function as an oxygen carrier that smooths out the exothermic oxidation step, preventing thermal runaways that promote polymerization.[4] Boric acid can also be used for this purpose.[1]

  • Temperature Control: Excessively high temperatures accelerate undesired polymerization pathways.[3]

    • Protocol: Initiate the reaction with gentle heating. Once the exotherm begins, remove the heat source immediately.[1] If necessary, use a cooling bath to maintain control. After the initial vigorous phase subsides, you can reapply heat to drive the reaction to completion.[1]

  • Biphasic Solvent System (Doebner-von Miller): This is a highly effective strategy to physically sequester the sensitive carbonyl component from the high concentration of acid.

    • Expert Insight: By running the reaction in a biphasic system, such as aqueous HCl with toluene, the aniline salt resides primarily in the aqueous phase while the α,β-unsaturated carbonyl compound is in the organic phase.[3] This partitioning dramatically reduces the rate of acid-catalyzed self-polymerization.[3]

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture keeps its instantaneous concentration low, favoring the desired reaction with the aniline over self-polymerization.[1]

Start Problem: Tar/Polymer Formation Check_Reaction Identify Reaction: Skraup or Doebner-von Miller? Start->Check_Reaction Skraup Skraup Synthesis Check_Reaction->Skraup Skraup DvM Doebner-von Miller Check_Reaction->DvM DvM Sol_Skraup_1 Add Moderator (e.g., FeSO₄) Skraup->Sol_Skraup_1 Sol_Skraup_2 Strict Temperature Control (Initial Stage) Skraup->Sol_Skraup_2 Sol_DvM_1 Use Biphasic System (e.g., H₂O/Toluene) DvM->Sol_DvM_1 Sol_DvM_2 Slow Addition of Carbonyl Component DvM->Sol_DvM_2 End Result: Clean Reaction, Higher Yield Sol_Skraup_1->End Sol_Skraup_2->End Sol_DvM_1->End Sol_DvM_2->End

Caption: Troubleshooting workflow for tar and polymer formation.

Issue 2: Poor Regioselectivity with Unsymmetrical Reactants (Friedländer & Combes)

Question: I'm using an unsymmetrical ketone in my Friedländer (or a β-diketone in my Combes) synthesis and obtaining a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity?

Root Cause Analysis: When an unsymmetrical ketone is used in the Friedländer synthesis, the initial condensation can occur on either side of the carbonyl group, leading to two different quinoline products.[5] Similarly, in the Combes synthesis, cyclization of the Schiff base intermediate derived from an unsymmetrical aniline can occur at two different positions.[6] The outcome is governed by a delicate balance of steric and electronic effects of the substituents on both the aniline and the carbonyl partner.[6]

Strategic Solutions:

  • Catalyst Selection: The choice of catalyst can profoundly influence the reaction pathway.

    • Expert Insight: Modern protocols have moved away from harsh, non-selective Brønsted acids. Lewis acids (e.g., In(OTf)₃, ZnCl₂, Sc(OTf)₃) can chelate with the carbonyl components, directing the reaction to a specific site.[7][8] Ionic liquids and specific amine catalysts have also been shown to favor the formation of one regioisomer.[1][9] Nanocatalysts can also offer high selectivity due to their unique surface properties.[10][11]

  • Temperature Control (Conrad-Limpach-Knorr): While not a classic MCR, the related Conrad-Limpach-Knorr synthesis is a prime example of kinetic vs. thermodynamic control.

    • Expert Insight: At lower temperatures (e.g., room temperature), the reaction favors the kinetically controlled product (4-hydroxyquinoline). At higher temperatures (~140°C or more), the system has enough energy to overcome the higher activation barrier to the more stable, thermodynamically controlled product (2-hydroxyquinoline).[5] This principle can be cautiously applied to other systems; explore a range of temperatures to see if a kinetic/thermodynamic preference emerges.

  • Use of Directing Groups: A directing group can be temporarily installed on one of the reactants to block one reaction site or sterically hinder attack, forcing the reaction to proceed at the desired position.[1]

Catalyst TypeGeneral Effect on SelectivityExample(s)Key Advantage
Brønsted Acids (Traditional) Often low selectivity; harsh conditionsH₂SO₄, HCl, PPAInexpensive, powerful dehydrating agent
Lewis Acids High selectivity through chelation controlIn(OTf)₃, ZnCl₂, Ru(II)/Co(III) complexes[7][8]Milder conditions, directs regiochemistry
Nanocatalysts Potentially high selectivity and reusabilityFe₃O₄@SiO₂-based catalysts[10][11]Green, efficient, easily separable
Organocatalysts Can offer unique selectivity profilesProline, Choline Hydroxide[12]Metal-free, environmentally benign
Issue 3: Aldol Self-Condensation Side Products (Friedländer Synthesis)

Question: My Friedländer reaction is plagued by byproducts that appear to be from the self-condensation of my ketone starting material. How can I suppress this?

Root Cause Analysis: The same acidic or basic conditions used to catalyze the Friedländer annulation can also promote the self-condensation of the ketone reactant (an aldol condensation).[1][12] This competing reaction consumes the ketone, reduces the yield of the desired quinoline, and complicates purification.[12]

Strategic Solutions:

  • Milder Reaction Conditions: This is the most direct approach. Harsh conditions and high temperatures accelerate the rate of aldol condensation.[5]

    • Expert Insight: Switching from a strong Brønsted acid to a milder Lewis acid catalyst (e.g., gold or indium-based catalysts) can allow the reaction to proceed at lower temperatures, minimizing self-condensation.[1][8] Recent literature highlights many "green" protocols using catalysts like choline hydroxide in water at mild temperatures (50°C).[12]

  • Slow Addition of the Ketone: As with polymerization, keeping the instantaneous concentration of the ketone low disfavors the bimolecular self-condensation reaction relative to the desired reaction with the 2-aminoaryl aldehyde/ketone.[1]

  • Use of an Imine Analog: To circumvent the aldol pathway, particularly under basic conditions, one can pre-form an imine analog of the o-aminoaryl aldehyde or ketone.[1]

This protocol is adapted from modern, milder Friedländer synthesis methodologies.[12]

  • Reactant Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the α-methylene ketone (1.2 mmol).

  • Solvent & Catalyst Addition: Add deionized water (2 mL) as a green solvent. Add a mild, water-soluble catalyst such as choline hydroxide (1-5 mol%).[12]

  • Reaction Execution: Place the flask in a pre-heated water bath at a controlled temperature (start by screening at 50°C). Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The disappearance of the limiting reactant (the 2-aminoaryl ketone) indicates completion.

  • Work-up: Upon completion, cool the mixture to room temperature. The quinoline product will often precipitate from the aqueous solution.

  • Isolation: Isolate the solid product by vacuum filtration, wash with a small amount of cold water to remove the catalyst, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the oxidant in the Skraup and Doebner-von Miller syntheses? A1: The initial cyclization steps in these reactions produce a 1,2-dihydroquinoline intermediate. This intermediate must be oxidized to form the final aromatic quinoline ring. In the Skraup synthesis, nitrobenzene is traditionally used as the oxidant (it gets reduced to aniline in the process).[13] In the Doebner-von Miller reaction, the oxidant is often the Schiff base intermediate formed in situ, which is subsequently reduced. If this final oxidation step is inefficient, you may isolate dihydroquinoline byproducts.

Q2: Can I run these multi-component reactions under solvent-free conditions? A2: Yes, many modern protocols focus on green chemistry principles, which include minimizing solvent use. Solvent-free conditions, often facilitated by grinding the reactants or using a catalytic amount of a liquid catalyst (like an ionic liquid), can be highly effective and may even improve yields by increasing reactant concentration.[10][14] Microwave-assisted synthesis is another excellent technique that often works well under solvent-free conditions, dramatically reducing reaction times.[12]

Q3: My Povarov reaction is giving me a mixture of tetrahydroquinoline and quinoline. How can I favor the fully aromatized product? A3: The Povarov reaction, a [4+2] cycloaddition, initially forms a tetrahydroquinoline.[15] The subsequent oxidation to the quinoline is often a separate, desired step but can sometimes occur spontaneously depending on the conditions and substrates. If you desire the quinoline, you may need to include an explicit oxidation step after the cycloaddition or choose a catalyst system known to promote oxidative Povarov reactions. Some modern photocatalytic methods, for example, can achieve the synthesis and aromatization in one pot under oxidant-free conditions, producing H₂ as the only byproduct.[16] Conversely, if the tetrahydroquinoline is the desired product, care must be taken to exclude air and other oxidants.

Q4: How do I choose between the different named quinoline syntheses for my target molecule? A4: The choice depends on the desired substitution pattern and the availability of starting materials.

  • Friedländer: Ideal for polysubstituted quinolines when a suitable 2-aminoaryl aldehyde/ketone and an α-methylene carbonyl compound are available.[17]

  • Doebner-von Miller: A flexible method that uses anilines and α,β-unsaturated carbonyls (or precursors that form them in situ).[18][19]

  • Combes: Specifically produces 2,4-disubstituted quinolines from anilines and β-diketones.[6][18]

  • Skraup: The classic method for synthesizing unsubstituted quinoline or simple derivatives from aniline, glycerol, an acid, and an oxidant. It is often too harsh for complex or sensitive substrates.[18]

Start Define Target Quinoline Substitution Pattern Q1 Need 2,4-Disubstitution? Start->Q1 Q2 Have 2-Aminoaryl Aldehyde/Ketone? Q1->Q2 No Combes Use Combes Synthesis (Aniline + β-Diketone) Q1->Combes Yes Q3 Need Unsubstituted Core or Simple Derivative? Q2->Q3 No Friedlaender Use Friedländer Synthesis (+ α-Methylene Carbonyl) Q2->Friedlaender Yes Skraup Use Skraup Synthesis (Aniline + Glycerol) Q3->Skraup Yes Doebner Use Doebner-von Miller (Aniline + α,β-Unsaturated Carbonyl) Q3->Doebner No/Flexible

Sources

Troubleshooting

challenges in the purification of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

<Technical Support Center: Purification of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile > Welcome to the dedicated technical support guide for navigating the purification challenges of 7-(Benzyloxy)-4-hydrox...

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Purification of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile >

Welcome to the dedicated technical support guide for navigating the purification challenges of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance purity and yield.

Introduction

7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a polar quinoline core, a hydroxyl group, a nitrile group, and a bulky benzyloxy group, presents a unique set of purification challenges. Common issues include the removal of starting materials, debenzylated impurities, and other structurally similar byproducts. This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: My primary challenge is removing the debenzylated impurity, 4,7-dihydroxy-6-methoxyquinoline-3-carbonitrile. How can I effectively separate it from my desired product?

A1: The debenzylated impurity has a free phenolic hydroxyl group, making it more polar and acidic than the target compound. This difference in polarity and acidity is key to its separation.

  • Column Chromatography: A gradient elution on silica gel is highly effective. Start with a less polar solvent system (e.g., dichloromethane/ethyl acetate) and gradually increase the polarity by adding methanol. The target compound will elute before the more polar dihydroxy impurity.

  • Acid-Base Extraction: You can exploit the difference in acidity. Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash with a mild aqueous base (e.g., a dilute sodium bicarbonate solution). The more acidic dihydroxy impurity will preferentially deprotonate and move into the aqueous layer, while the desired product remains in the organic layer.

Q2: I'm observing significant streaking and poor separation during silica gel column chromatography. What is causing this and how can I fix it?

A2: Streaking of nitrogen-containing heterocyclic compounds on silica gel is a common issue.[1] It is often caused by strong interactions between the basic nitrogen of the quinoline ring and the acidic silanol groups on the silica surface.[2]

  • Add a Basic Modifier: To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase.[2] This will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a bonded phase such as amino- or cyano-bonded silica.[2]

Q3: My compound is poorly soluble in common recrystallization solvents. What is a good strategy for crystallization?

A3: Poor solubility can make single-solvent recrystallization difficult.

  • Mixed-Solvent System: A mixed-solvent system is often effective.[3] Dissolve your compound in a "good" solvent where it is soluble at high temperatures (e.g., DMF, DMSO, or hot acetic acid) and then slowly add a miscible "anti-solvent" in which it is insoluble (e.g., water, ethanol, or diethyl ether) until turbidity is observed.[4] Allow the solution to cool slowly to promote crystal growth.

  • pH Adjustment: Since quinoline derivatives' solubility is highly pH-dependent, you can sometimes induce crystallization by dissolving the compound in a dilute acidic or basic solution and then neutralizing it.[5][6][7]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Recrystallization - Co-precipitation of impurities.- Inappropriate solvent choice.- Solution cooled too quickly.- Optimize Solvent System: Experiment with different solvent/anti-solvent pairs to maximize the solubility difference between your product and impurities.[3]- Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or ice bath to maximize crystal formation.- Seeding: Add a small, pure crystal of the desired compound to the supersaturated solution to encourage selective crystallization.[8]
Product Oiling Out Instead of Crystallizing - The compound's melting point is lower than the boiling point of the solvent.- High concentration of impurities.- Lower the Temperature: Ensure the crystallization temperature is below the melting point of your compound.- Use a Lower-Boiling Solvent: If possible, switch to a solvent with a lower boiling point.- Pre-Purification: Perform a preliminary purification step, such as a quick filtration through a silica plug, to remove some of the impurities before attempting crystallization.
Difficulty Removing Residual Solvents (e.g., DMF, DMSO) - High boiling point of the solvent.- High-Vacuum Drying: Dry the purified solid under a high vacuum at a slightly elevated temperature for an extended period.- Lyophilization: If the compound is soluble in water or another suitable solvent, lyophilization (freeze-drying) can be an effective method for removing residual solvents.- Solvent Displacement: Dissolve the product in a more volatile solvent and then remove it under reduced pressure. Repeat this process several times.
Incomplete Reaction Leading to Starting Material Contamination - Insufficient reaction time or temperature.- Inefficient catalyst or reagents.- Reaction Monitoring: Use TLC or HPLC to monitor the reaction's progress and ensure it has gone to completion.- Process Optimization: Re-evaluate the reaction conditions, including temperature, time, and stoichiometry of reactants.[9]

Key Purification Protocols

Protocol 1: High-Performance Flash Column Chromatography

This protocol is designed for the efficient separation of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile from polar and non-polar impurities.

Materials:

  • Crude 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Flash chromatography system

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM).

  • Column Packing: Pack the column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM (with a small amount of MeOH if necessary for solubility). Adsorb this solution onto a small amount of silica gel, dry it, and load the dry powder onto the top of the packed column.

  • Elution:

    • Begin elution with 100% DCM.

    • Gradually increase the polarity of the mobile phase by adding methanol. A typical gradient might be from 0% to 5% MeOH in DCM.

    • Add 0.1% TEA to the mobile phase throughout the run to improve peak shape.[2]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Anti-Solvent Crystallization

This method is useful when the target compound has poor solubility in single solvents.[4]

Materials:

  • Purified 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile from chromatography

  • N,N-Dimethylformamide (DMF)

  • Deionized water (as the anti-solvent)

Procedure:

  • Dissolution: In a clean flask, dissolve the compound in a minimum amount of hot DMF.

  • Anti-Solvent Addition: While stirring the hot solution, slowly add deionized water dropwise until the solution becomes persistently cloudy.

  • Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Complete Crystallization: Place the flask in an ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold water, followed by a small amount of a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the purified crystals under a vacuum to remove all residual solvents.

Visualizing the Purification Workflow

The following diagram illustrates a typical purification workflow for 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile.

PurificationWorkflow Crude Crude Product Column Flash Column Chromatography (DCM/MeOH + 0.1% TEA) Crude->Column Fractions Analyze Fractions (TLC/HPLC) Column->Fractions Combine Combine Pure Fractions Fractions->Combine Pure Impure Impure Fractions Fractions->Impure Impure Evaporate1 Solvent Evaporation Combine->Evaporate1 Crystallize Anti-Solvent Crystallization (DMF/Water) Evaporate1->Crystallize Filter Filtration & Washing Crystallize->Filter Dry Vacuum Drying Filter->Dry Pure Pure Product Dry->Pure

Caption: Purification workflow for 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • Benchchem. (n.d.). Strategies for purifying polar heterocyclic compounds via chromatography.
  • Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Aza-Heterocycles.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
  • Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds?
  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences, 108(4), 1435-1439.
  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Tayana. (n.d.). Picking the best purification method for your API can be a tricky challenge.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143.
  • Arborpharmchem. (2024, June 18). API Intermediates Production Purity.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of Quinoline-Based Compounds.

Sources

Optimization

Technical Support Center: Managing Tar Formation in Quinoline Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to overcoming the persistent challenge of tar formation in Skraup and Friedländer quinoline synthe...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to overcoming the persistent challenge of tar formation in Skraup and Friedländer quinoline syntheses. This guide, designed for chemistry professionals, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance yield and purity. As Senior Application Scientists, we focus on the causality behind experimental choices to provide you with robust and reproducible methodologies.

Section 1: Understanding Tar Formation - The "Why"

Tar is a complex, viscous, and often intractable mixture of polymeric byproducts that plagues many organic syntheses, particularly those involving harsh reaction conditions.[1] In the context of quinoline synthesis, its formation is a significant impediment to achieving high yields and purity, complicating product isolation.

The Culprit in Skraup Synthesis: Uncontrolled Polymerization

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a powerful method for creating unsubstituted quinolines but is notoriously vigorous and prone to tarring.[2][3] The core issue lies in the harsh acidic and oxidizing conditions required.

The reaction proceeds via the acid-catalyzed dehydration of glycerol to form the highly reactive intermediate, acrolein.[4] Under the strongly acidic and exothermic conditions of the reaction, acrolein and other reactive intermediates readily polymerize, leading to the formation of a thick, black tar from which the desired quinoline is difficult to extract.[5][6]

Mechanism of Tar Formation in Skraup Synthesis

G Glycerol Glycerol H2SO4 Conc. H₂SO₄ (Dehydrating Agent) Glycerol->H2SO4 Heat Acrolein Acrolein (Reactive Intermediate) H2SO4->Acrolein Dehydration Aniline Aniline Acrolein->Aniline Michael Addition AdditionProduct Michael Addition Product Acrolein->AdditionProduct Tar Tar Formation (Polymerization) Acrolein->Tar Acid-Catalyzed Polymerization Aniline->AdditionProduct Dihydroquinoline 1,2-Dihydroquinoline AdditionProduct->Dihydroquinoline Cyclization & Dehydration Oxidant Oxidizing Agent (e.g., Nitrobenzene) Dihydroquinoline->Oxidant Quinoline Quinoline (Desired Product) Oxidant->Quinoline Oxidation

Caption: Key pathways in the Skraup synthesis, highlighting the polymerization of acrolein as the primary source of tar.

Side Reactions in Friedländer Synthesis

The Friedländer synthesis offers a more versatile route to substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][8] While generally less aggressive than the Skraup reaction, tar formation and side reactions can still significantly lower yields, particularly under harsh acid or base catalysis at high temperatures.[9]

Key side reactions include:

  • Self-condensation of the ketone: Under basic conditions, the ketone reactant can undergo aldol condensation with itself, leading to unwanted byproducts.[9]

  • Polymerization: High temperatures and strong catalysts can promote the polymerization of starting materials and intermediates.[10]

The choice of catalyst and reaction conditions is therefore critical to steer the reaction towards the desired quinoline product and away from these competing pathways.[11]

Competing Pathways in Friedländer Synthesis

G cluster_main Desired Friedländer Pathway cluster_side Side Reactions ReactantA 2-Aminoaryl Aldehyde/Ketone AldolAdduct Aldol Adduct ReactantA->AldolAdduct ReactantB α-Methylene Ketone ReactantB->AldolAdduct Aldol Condensation ReactantB2 α-Methylene Ketone Quinoline Substituted Quinoline AldolAdduct->Quinoline Cyclodehydration SelfCondensation Self-Condensation Product ReactantB2->SelfCondensation Base-Catalyzed Tar Tarry Polymers SelfCondensation->Tar

Caption: The desired Friedländer pathway versus common side reactions like ketone self-condensation.

Section 2: Troubleshooting Guides & FAQs

This section directly addresses common issues encountered during quinoline synthesis in a practical question-and-answer format.

Skraup Synthesis Troubleshooting

Q1: My Skraup reaction is extremely exothermic and difficult to control, resulting in a large amount of black tar. How can I moderate it?

A: This is the most common issue with the Skraup synthesis.[1] The violent exotherm is a primary driver of tar formation. To control it:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and effective technique.[5][12] It is believed to act as an oxygen carrier, smoothing the oxidation step over a longer period and preventing a runaway reaction.[12] Boric acid can also be used for a less violent reaction.[13]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and in portions, with efficient cooling and vigorous stirring.[5] This prevents the buildup of localized hotspots where polymerization is initiated. It is crucial to add reagents in the correct order; add sulfuric acid after the ferrous sulfate.[12]

  • Temperature Management: Gently heat the mixture to initiate the reaction. Once the exotherm begins, remove external heating and allow the reaction's own heat to sustain it. If it becomes too vigorous, use an ice bath to cool the flask.[5]

Q2: My yield is consistently low, and the crude product is an intractable tarry goo. How can I improve product isolation?

A: Low yield is often a direct consequence of excessive tarring. Beyond moderating the reaction (see Q1), focus on purification:

  • Purification is Key: The crude product of a Skraup synthesis is almost always a black, tarry mixture.[5] Purification by steam distillation is the most effective method to isolate the volatile quinoline product from the non-volatile tar.[14]

  • Post-Distillation Workup: After steam distillation, the quinoline is typically in an aqueous solution. Basify the solution to liberate the free quinoline, which can then be extracted with an organic solvent (e.g., toluene), dried, and further purified by vacuum distillation.[14][15]

Q3: Are there alternatives to the hazardous nitrobenzene as an oxidizing agent?

A: Yes. While nitrobenzene is traditional, it is toxic and contributes to the reaction's vigor.

  • Arsenic Acid: Arsenic pentoxide (As₂O₅) or arsenic acid can be used and often results in a less violent reaction and potentially higher yields.[2][4] However, it introduces significant toxicity and disposal concerns.

  • Milder Oxidants: Ferric compounds and even air (bubbled through the reaction) have been used, though yields may vary.[16] Some modern variations have explored using ionic liquids, which can facilitate the reaction without needing an external oxidant.[3]

Friedländer Synthesis Troubleshooting

Q1: My Friedländer reaction is giving a low yield with significant byproducts, especially when using a base catalyst.

A: This often points to self-condensation of your ketone starting material.[9]

  • Avoid Strong Bases: If possible, use a milder catalyst. Acid catalysts like p-toluenesulfonic acid (p-TsOH), iodine, or Lewis acids can be effective and avoid the base-catalyzed self-condensation pathway.[7][8]

  • Modify the Reactant: To prevent self-condensation under alkaline conditions, you can use an imine analogue of the 2-aminoaryl ketone.[9]

  • Temperature Control: Excessively high temperatures can promote side reactions and decomposition.[10] Optimize the temperature by monitoring the reaction progress via TLC. Modern catalysts, such as neodymium(III) nitrate or ionic liquids, often allow the reaction to proceed efficiently at much lower temperatures (50-120 °C).[17][18]

Q2: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I improve selectivity?

A: Regioselectivity is a known challenge. Several strategies can be employed:

  • Catalyst Choice: The use of specific amine catalysts or ionic liquids has been shown to improve regioselectivity.[9]

  • Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone can direct the condensation to the desired position.[9]

  • Thermodynamic vs. Kinetic Control: The reaction conditions (temperature, catalyst, reaction time) can influence the product ratio. Experimenting with these parameters may favor the formation of one regioisomer over the other.

Q3: The reaction is very slow or not proceeding at all. What should I check?

A: Several factors could be at play:

  • Catalyst Inactivity: Ensure your catalyst is active. Some Lewis acids can be deactivated by moisture. Use anhydrous solvents and reagents.[10]

  • Substrate Reactivity: Starting materials with strong electron-withdrawing groups can be less reactive and may require higher temperatures or a more potent catalyst.[10]

  • Insufficient Temperature: While high temperatures can be detrimental, the reaction may be too slow if the temperature is too low. Gradually increase the temperature in 10-20°C increments and monitor for product formation.[10]

Section 3: Optimized Experimental Protocol

The following protocol for a moderated Skraup synthesis is designed to be a self-validating system, prioritizing control and safety to minimize tar formation.

Protocol: Moderated Skraup Synthesis of Quinoline

Objective: To synthesize quinoline from aniline and glycerol with minimized tar formation by controlling the reaction exotherm.

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (NaOH)

  • Toluene or Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 2L round-bottom flask equipped with a robust mechanical stirrer and a long reflux condenser, add 240 g of anhydrous glycerol, 47 g of aniline, and 100 g of nitrobenzene.

  • Moderator Addition: While stirring, carefully add 40 g of ferrous sulfate heptahydrate. It is critical to ensure the ferrous sulfate is well-distributed before proceeding.[12]

  • Acid Addition (CRITICAL STEP): Cool the flask in an ice-water bath. Slowly and in small portions, add 100 mL of concentrated sulfuric acid through the condenser. Maintain vigorous stirring and monitor the internal temperature, ensuring it does not rise uncontrollably. The aniline sulfate should dissolve.

  • Initiation and Reflux: Once all the acid is added, remove the ice bath. Gently heat the mixture with a heating mantle. As soon as the liquid begins to boil, immediately remove the heat source . The exothermic reaction should be sufficient to maintain reflux for 30-60 minutes.[12] If the reaction becomes too violent, assist the condenser by draping a wet towel over the upper part of the flask.[12]

  • Completion: After the initial vigorous reaction subsides, apply heat again and maintain a steady reflux for an additional 3-5 hours to ensure the reaction goes to completion.

  • Work-up - Steam Distillation: Allow the flask to cool. Dilute the thick, dark mixture carefully with water. Set up for steam distillation. Steam distill the mixture until no more oily quinoline droplets are observed in the distillate (this will require collecting several liters of distillate).[14]

  • Isolation: Combine all the aqueous distillate. Add a 40% NaOH solution until the mixture is strongly alkaline to liberate the quinoline from its sulfate salt. The quinoline will separate as an oily layer.

  • Extraction & Purification: Separate the quinoline layer. Extract the aqueous layer twice with toluene. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Final Purification: Purify the crude quinoline by vacuum distillation to obtain the final product.

Section 4: Comparative Data Summary

The choice of reaction conditions has a profound impact on the outcome of quinoline syntheses. The table below summarizes key parameters and their effects on tar formation and yield.

SynthesisParameterStandard ConditionOptimized ConditionRationale for Optimization & Expected Outcome
Skraup Moderator NoneFerrous Sulfate (FeSO₄) or Boric AcidControls reaction rate, dissipates heat, and prevents runaway polymerization, significantly reducing tar and improving safety.[5][13]
Skraup Oxidizing Agent NitrobenzeneArsenic Acid (As₂O₅)As₂O₅ leads to a less violent reaction compared to nitrobenzene, potentially improving yield and control.[2]
Skraup Temperature Uncontrolled exothermGentle initial heating, then self-sustaining refluxPrevents localized overheating and charring, which are major sources of tar formation.[5]
Friedländer Catalyst Strong Base (e.g., KOH)Mild Acid (p-TsOH) or Lewis Acid (Nd(NO₃)₃)Avoids base-catalyzed self-condensation of ketone reactants; allows for milder reaction temperatures.[9][18]
Friedländer Temperature High (Reflux in high-boiling solvent)50-120 °C with modern catalystMinimizes thermal degradation of reactants and products, reducing byproduct and tar formation.[10][17]
Friedländer Solvent Organic SolventsWater (under catalyst-free conditions)Green chemistry approach that can be highly efficient for certain substrates, eliminating toxic solvents.[19]

References

  • BenchChem. (2025).
  • Sciencemadness.org. (2009).
  • BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • Alfa Chemistry. Friedländer Quinoline Synthesis.
  • Wikipedia. Skraup reaction.
  • WordPress.com. (2012). Skraup's Synthesis.
  • NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • BenchChem. (2025). Navigating Quinoline Synthesis: A Technical Support Center for Researchers.
  • Prepar
  • Wikipedia. Friedländer synthesis.
  • Google Patents.
  • BenchChem. (2025). Technical Support Center: Optimizing Friedländer Synthesis.
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  • J&K Scientific LLC. (2025). Friedländer Synthesis.
  • PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines.
  • Organic Chemistry Portal. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III)
  • Organic Chemistry Portal. (2012).

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Troubleshooting

Technical Support Center: Optimization of Catalyst Selection for Friedländer Synthesis of Quinolines

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the Friedländer Synthesis of Quinolines. This guide is designed to provide in-depth technical assistance, troubl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Friedländer Synthesis of Quinolines. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you optimize your catalyst selection and reaction conditions. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and practical field experience to address the common challenges encountered in this versatile reaction.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?

Low yields are a frequent challenge in the Friedländer synthesis and can often be attributed to several key factors.[1]

Probable Causes & Recommended Solutions:

  • Suboptimal Catalyst Choice: The catalyst is a critical component for an efficient reaction.[2] Traditional strong acids (e.g., H₂SO₄) or bases (e.g., NaOH, KOH) can be effective but may also lead to side reactions or degradation of sensitive starting materials.[1][3][4]

    • Actionable Advice: Consider screening a panel of catalysts. Modern approaches often favor milder and more selective options.[5]

      • Brønsted Acids: p-Toluenesulfonic acid (p-TSA) and trifluoroacetic acid are commonly used.[6] Heterogeneous acid catalysts like Amberlyst-15, silica-supported sulfuric acid, or sulfated zirconia can simplify purification and offer good recyclability.[7][8]

      • Lewis Acids: Metal salts such as ZnCl₂, CeCl₃·7H₂O, and neodymium(III) nitrate hexahydrate have demonstrated high efficiency.[9][10][11] Metal-organic frameworks (MOFs) like CuBTC are also emerging as highly active catalysts.[12]

      • "Green" Catalysts: Ionic liquids and polymer-supported catalysts are environmentally benign alternatives that can lead to high yields under mild conditions.[5][7]

  • Harsh Reaction Conditions: High temperatures, a hallmark of traditional Friedländer synthesis, can lead to the degradation of starting materials and products.[1][13]

    • Actionable Advice: If using a traditional catalyst, try lowering the temperature and extending the reaction time. With modern, more active catalysts, reactions can often be run at significantly lower temperatures (e.g., 80-120°C or even ambient temperature).[14][15][16] Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields, often using acetic acid as both a catalyst and solvent.[17]

  • Competing Side Reactions: The self-condensation of the ketone reactant (an aldol condensation) is a common side reaction, especially under basic conditions, which consumes starting material and reduces the yield of the desired quinoline.[1][13]

    • Actionable Advice: To mitigate this, consider using the imine analogue of the o-aminoaryl aldehyde/ketone.[13] Alternatively, catalyst selection can influence the rates of competing reactions.

  • Purity of Reactants and Solvents: Impurities in the starting materials or solvent, particularly water in the case of moisture-sensitive Lewis acid catalysts, can inhibit the reaction.[11]

    • Actionable Advice: Ensure all reactants are of high purity and that solvents are appropriately dried, especially when using Lewis acid catalysts.

Q2: I am observing the formation of multiple products, leading to poor regioselectivity. How can this be controlled?

Poor regioselectivity is a common issue when using unsymmetrical ketones, as the initial condensation can occur on either side of the carbonyl group.[13][18]

Probable Causes & Recommended Solutions:

  • Nature of the Unsymmetrical Ketone: The inherent electronic and steric properties of the ketone will influence the site of reaction.

    • Actionable Advice:

      • Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can force the reaction to proceed at a specific position.[1][13]

      • Catalyst Control: The choice of catalyst can significantly influence regioselectivity. Specific amine catalysts and certain ionic liquids have been shown to favor the formation of a single regioisomer.[1][13]

Q3: The reaction works well on a small scale, but the yield drops significantly upon scale-up. What could be the issue?

Scalability issues are often related to changes in heat and mass transfer.

Probable Causes & Recommended Solutions:

  • Inefficient Heat Transfer: Traditional high-temperature methods can be difficult to control on a larger scale, leading to localized overheating and decomposition.[13]

    • Actionable Advice: Utilize a reactor with efficient stirring and temperature control. Consider switching to a milder catalytic system that allows for lower reaction temperatures.[5]

  • Changes in Catalyst-to-Substrate Ratio: Maintaining the optimal catalyst loading is crucial for consistent results.

    • Actionable Advice: Ensure the catalyst-to-substrate molar ratio is kept constant during scale-up. For heterogeneous catalysts, ensure efficient mixing to maintain good contact with the reactants.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding catalyst selection and reaction optimization.

Q1: What is the fundamental mechanism of the Friedländer synthesis, and how does the catalyst participate?

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (another ketone or aldehyde) to form a quinoline.[1] There are two generally accepted mechanisms.[6]

  • Aldol Condensation First: The reaction begins with an aldol condensation between the two carbonyl compounds, followed by the formation of an imine and subsequent cyclization and dehydration.[6]

  • Schiff Base Formation First: Alternatively, the reaction can start with the formation of a Schiff base between the amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type reaction and dehydration.[6]

The role of the catalyst is to facilitate one or more of these steps. Acid catalysts (both Brønsted and Lewis) activate the carbonyl groups towards nucleophilic attack.[2] Base catalysts facilitate the deprotonation of the α-methylene group, promoting the initial aldol condensation.[14]

Q2: How do I choose the best solvent for my Friedländer synthesis?

The optimal solvent depends heavily on the chosen catalytic system.[1][13]

  • Acidic Conditions: Polar aprotic solvents like dichloromethane (DCM) or chlorobenzene are often suitable.[13]

  • Basic Conditions: Non-polar solvents such as toluene are commonly used.[13]

  • Green Chemistry Approaches: Water has been successfully used as a solvent, sometimes even without a catalyst, offering a more environmentally friendly option.[19][20] Solvent-free conditions, particularly with solid-supported catalysts or under microwave irradiation, are also highly effective and sustainable.[9][13]

Q3: Are there "greener" alternatives to traditional catalysts for the Friedländer synthesis?

Yes, significant research has been dedicated to developing more environmentally benign catalytic systems.[5]

  • Heterogeneous Catalysts: Solid-supported catalysts like silica nanoparticles, zeolites, and polymer resins (e.g., Amberlyst-15) are easily separable from the reaction mixture, allowing for simple workup and catalyst recycling.[7][8][21]

  • Ionic Liquids: These salts, which are liquid at low temperatures, can act as both the solvent and the catalyst and are often recyclable.[5]

  • Nanocatalysts: Offer high surface area and catalytic activity, often allowing for milder reaction conditions.[5]

  • Metal-Free Catalysts: Organocatalysts and functionalized materials like graphitic carbon nitride (g-C₃N₄) are being explored as sustainable alternatives.[22]

Section 3: Data & Protocols

Catalyst Performance Comparison

The following table summarizes the performance of various catalytic systems for the Friedländer synthesis. Note that direct comparison can be challenging as substrates and conditions vary between studies.

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesReference(s)
Traditional Bases (NaOH, KOH) Reflux in aqueous or alcoholic solutionInexpensive, readily availableHarsh conditions, potential for side reactions[3][4]
Traditional Acids (H₂SO₄, HCl) High temperaturesEffective for simple substratesHarsh conditions, corrosion, difficult workup[1][14]
p-Toluenesulfonic acid (p-TSA) Solvent-free, 80-120°CReadily available, efficient, often solvent-freeCan still require elevated temperatures[9][14]
Molecular Iodine (I₂) Solvent-free, 80-100°CMild, efficient, inexpensiveVolatile, requires workup to remove[9][18]
Lewis Acids (e.g., Nd(NO₃)₃·6H₂O) Solvent-free or in organic solventHigh efficiency, rapid reactionsCan be moisture-sensitive, cost[9]
Heterogeneous Catalysts (e.g., Amberlyst-15) Reflux in ethanolRecyclable, easy workupMay have lower activity than homogeneous catalysts[7]
Ionic Liquids Mild temperatures (e.g., 60-100°C)"Green" solvent/catalyst, recyclable, high yieldsCost, viscosity can be an issue[5][13]
Microwave-Assisted (Acetic Acid) Neat acetic acid, 160°C, 5-10 minExtremely rapid, high yields, green solventRequires specialized equipment[15][17]
Experimental Protocols
Protocol 1: General Procedure for Iodine-Catalyzed Friedländer Synthesis [18]
  • To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).

  • Heat the reaction mixture at 80–100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Synthesis in Acetic Acid [15][17]
  • In a microwave-safe reaction vessel, combine the 2-aminophenylketone (1.0 mmol) and the cyclic ketone (1.2 mmol).

  • Add glacial acetic acid, which serves as both the catalyst and the solvent.[15]

  • Seal the vessel securely and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 160°C for 5–10 minutes.[15][17] Monitor the internal pressure to ensure it remains within the safe operational limits of the instrument.

  • After irradiation, allow the vessel to cool to a safe temperature (typically below 50°C) before carefully opening.

  • Work-up: Pour the cooled reaction mixture into a beaker containing water and stir. Neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Section 4: Visualizing the Process

Friedländer Synthesis General Mechanism

The following diagram illustrates the two primary mechanistic pathways for the Friedländer synthesis.

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol Condensation First cluster_path2 Pathway 2: Schiff Base Formation First Reactants 2-Aminoaryl Ketone + α-Methylene Ketone Aldol Aldol Adduct Reactants->Aldol Aldol Condensation Schiff_Base Schiff Base Reactants->Schiff_Base Schiff Base Formation Enone α,β-Unsaturated Carbonyl (Enone) Aldol->Enone -H₂O Imine_Cyclization1 Imine Formation & Cyclization Enone->Imine_Cyclization1 Intramolecular Condensation Product Quinoline Imine_Cyclization1->Product Aldol_Adduct2 Intramolecular Aldol Adduct Schiff_Base->Aldol_Adduct2 Aldol Reaction Aldol_Adduct2->Product -H₂O Catalyst_Screening_Workflow Start Define Substrates & Target Quinoline Initial_Screen Initial Catalyst Screen (Small Scale) - Brønsted Acid (p-TSA) - Lewis Acid (ZnCl₂) - Base (KOH) - Heterogeneous (Amberlyst-15) Start->Initial_Screen Analysis1 Analyze Results (TLC, LC-MS) Identify Promising Catalyst(s) Initial_Screen->Analysis1 Analysis1->Initial_Screen No/Low Conversion Optimization Optimize Reaction Conditions - Temperature - Solvent - Catalyst Loading - Reaction Time Analysis1->Optimization Promising Hit(s) Analysis2 Verify Structure & Purity (NMR, MS) Calculate Yield Optimization->Analysis2 Analysis2->Optimization Further Optimization Needed Scale_Up Scale-Up Reaction Analysis2->Scale_Up Optimized Conditions End Final Product Scale_Up->End

Caption: A logical workflow for screening and optimizing catalysts.

References
  • Wikipedia. Friedländer synthesis. Wikipedia. Available from: [Link].

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Available from: [Link].

  • CONICET. An Efficient and Green Catalytic Method for Friedländer Quinoline Synthesis Using Tungstophosphoric Acid Included in a Polymeric. CONICET. Available from: [Link].

  • Patil, R. P., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. PubMed Central (PMC). Available from: [Link].

  • Organic Chemistry Portal. Friedlaender Synthesis. Organic Chemistry Portal. Available from: [Link].

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central (PMC). Available from: [Link].

  • ResearchGate. A catalytic and green procedure for Friedlander quinoline synthesis in aqueous media. ResearchGate. Available from: [Link].

  • Fehnel, E. A., & Cohn, E. J. (1949). Concerning the mechanism of the Friedländer quinoline synthesis. Journal of Organic Chemistry. Available from: [Link].

  • ResearchGate. Novel Basic Mesoporous Catalysts for the Friedländer Reaction from 2‐Aminoaryl Ketones: Quinolin‐2(1H). ResearchGate. Available from: [Link].

  • Manske, R. H. F. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions. Available from: [Link].

  • ResearchGate. Friedländer synthesis of quinolines 4 and 6. ResearchGate. Available from: [Link].

  • ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Available from: [Link].

  • Fehnel, E. A., & Paul, A. P. (1955). Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones. The Journal of Organic Chemistry. Available from: [Link].

  • ResearchGate. Synthesis of quinolines via Friedlander reaction catalyzed by CuBTC metal-organic-framework. ResearchGate. Available from: [Link].

  • Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. Available from: [Link].

  • Química Orgánica. Friedlander quinoline synthesis. Química Orgánica. Available from: [Link].

  • Royal Society of Chemistry. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. Available from: [Link].

  • National Institutes of Health. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. NIH. Available from: [Link].

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available from: [Link].

  • YouTube. Friedländer Quinoline Synthesis Mechanism. YouTube. Available from: [Link].

  • ResearchGate. Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. Available from: [Link].

  • ChemistryOpen. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PubMed. Available from: [Link].

  • Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed. Available from: [Link].

  • ResearchGate. ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. ResearchGate. Available from: [Link].

  • ResearchGate. Catalytic Asymmetric Synthesis of Atropisomeric Quinolines through the Friedländer Reaction. ResearchGate. Available from: [Link].

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Optimization

Technical Support Center: Controlling Regioselectivity in Substituted Quinoline Synthesis

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in the synthesis of substituted quinolines. Instead of a rigid protocol, this center offers a dynamic, question-and-answer-based approach to troubleshoot common issues and provide a deeper, mechanistic understanding of why specific outcomes occur and how to control them.

Core Concepts: Understanding the "Why" Behind Regioselectivity

At its heart, the challenge of regioselectivity in many classical quinoline syntheses (like the Skraup, Doebner-von Miller, and Combes) is an issue of electrophilic aromatic substitution. The aniline derivative is the nucleophile, and the position of cyclization onto the aromatic ring is governed by the electronic and steric nature of the substituents already present.

  • Electronic Effects : Electron-donating groups (EDGs) such as -NH₂, -OH, -OR, and alkyl groups activate the aniline ring and direct the incoming electrophile to the ortho and para positions.[1][2][3] Conversely, electron-withdrawing groups (EWGs) like -NO₂, -CN, and -CF₃ are deactivating and direct to the meta position.[1][2]

  • The Aniline Exception : The amino group (-NH₂) is a powerful ortho, para-director.[2] Therefore, in syntheses involving a substituted aniline, the cyclization will strongly favor the position para to the amino group, as the ortho positions are often sterically hindered. This leads to a predictable competition between the formation of 5-substituted and 7-substituted quinolines when starting with a meta-substituted aniline.

  • The Protonation Problem : Under the strongly acidic conditions typical of reactions like the Skraup synthesis, the aniline's amino group can become protonated to -NH₃⁺.[4] This protonated group is no longer an activating ortho, para-director; it becomes a deactivating meta-director.[4] This can dramatically alter the expected regiochemical outcome.

Below is a generalized workflow illustrating the critical regioselectivity-determining step in many acid-catalyzed quinoline syntheses.

G cluster_start Step 1: Precursor Interaction cluster_rds Step 2: Regioselectivity-Determining Step cluster_outcomes Step 3: Potential Outcomes cluster_final Step 4: Aromatization A Aniline Derivative C Formation of Intermediate (e.g., Michael Adduct or Schiff Base) A->C B Carbonyl Compound (e.g., α,β-unsaturated ketone) B->C D Acid-Catalyzed Electrophilic Cyclization C->D H+ E Pathway A: Attack at C6 (para to -NH2) -> 5- or 7-Substituted Intermediate D->E Electronic/Steric Control F Pathway B: Attack at C2 (ortho to -NH2) -> 6- or 8-Substituted Intermediate D->F Electronic/Steric Control G Dehydration & Aromatization (Oxidation) E->G F->G H Final Quinoline Product(s) G->H

Caption: Generalized workflow for acid-catalyzed quinoline synthesis highlighting the critical cyclization step.

Synthesis-Specific Troubleshooting and FAQs

This section addresses common regioselectivity problems encountered in specific, named quinoline syntheses.

Skraup & Doebner-von Miller Reactions

These related syntheses react anilines with α,β-unsaturated carbonyl compounds (or precursors like glycerol in the Skraup reaction) under strong acid and oxidizing conditions.[5][6] Regioselectivity is a major concern when using meta-substituted anilines.

Q1: I'm using m-toluidine in a Skraup synthesis and getting a mixture of 5-methylquinoline and 7-methylquinoline. How can I favor the 7-methyl isomer?

A1: This is a classic regioselectivity challenge. The methyl group is an electron-donating, ortho, para-director, and the amino group is also a powerful ortho, para-director. The cyclization is an electrophilic attack on the aniline ring.

  • The Cause: You are seeing two competing effects. Cyclization at the C6 position (para to the amino group) is electronically favored and leads to the 7-methylquinoline. Cyclization at the C2 position (ortho to the amino group and para to the methyl group) is also electronically favored and leads to the 5-methylquinoline. Steric hindrance from the methyl group at the C2 position often makes the 7-substituted product the major isomer, but mixtures are very common.

  • The Solution:

    • Moderators: The Skraup reaction is notoriously exothermic.[7] Using a moderator like ferrous sulfate (FeSO₄) or boric acid can make the reaction less violent, potentially leading to cleaner outcomes and improved selectivity by preventing side reactions.[7]

    • Temperature Control: Carefully controlling the temperature during the addition of sulfuric acid is crucial.[7] Running the reaction at the lowest feasible temperature may enhance the kinetic preference for one isomer over the other.

    • Alternative Syntheses: If high purity of the 7-methyl isomer is required, consider a different synthetic strategy, such as the Combes or Friedländer synthesis, where the substitution pattern is more rigidly defined by the choice of starting materials.

Q2: My Doebner-von Miller reaction with an α,β-unsaturated ketoester is giving me a 2-substituted quinoline, but I want the 4-substituted regioisomer. Is this possible?

A2: Yes, a reversal of the standard Doebner-von Miller regioselectivity has been documented.

  • The Cause: The standard mechanism typically involves a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, which, after cyclization and oxidation, leads to 2-substituted quinolines.[8][9]

  • The Solution: A key modification involves using γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner, with trifluoroacetic acid (TFA) as both the catalyst and solvent.[8][10][11] This specific combination promotes a 1,2-addition mechanism, forming a Schiff base intermediate that then cyclizes to give the 4-substituted-2-carboxyquinoline product.[8][11]

Carbonyl PartnerCatalyst/SolventDominant MechanismRegiochemical Outcome
α,β-Unsaturated Aldehyde/KetoneProtic/Lewis Acids1,4-Conjugate Addition2-Substituted Quinoline[8]
γ-Aryl-β,γ-unsaturated α-ketoesterRefluxing TFA1,2-Addition (Schiff Base)4-Substituted Quinoline[8][11]
Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[12] It is particularly useful for preparing 2,4-substituted quinolines.[12] Regioselectivity becomes an issue when both the aniline and the β-diketone are unsymmetrical.

Q3: I'm reacting m-anisidine with an unsymmetrical trifluoromethyl-β-diketone. What factors will control whether I get the 2-CF₃ or the 4-CF₃ quinoline?

A3: In the Combes synthesis, the interplay between sterics and electronics in the rate-determining cyclization step is critical.

  • The Cause: The reaction proceeds through an enamine intermediate, which then undergoes an acid-catalyzed ring closure.[6][12] The direction of this cyclization is influenced by the substituents on both starting materials.

  • The Solution & Explanation:

    • Steric Effects: Research has shown that steric effects often play a dominant role.[12] Increasing the steric bulk of the other substituent on the diketone (the R group) will favor the formation of the 2-CF₃ quinoline, as the bulky group directs the cyclization away from itself.[12]

    • Electronic Effects of Aniline Substituent: The electronics of the aniline substituent also have a significant impact. Using an electron-donating group like methoxy (m-anisidine) has been observed to favor the formation of the 2-CF₃ quinoline.[12] In contrast, using anilines with electron-withdrawing groups like chloro- or fluoro- substituents tends to yield the 4-CF₃ regioisomer as the major product.[12]

    • Catalyst Modification: While concentrated sulfuric acid is common, using a mixture of polyphosphoric acid (PPA) and an alcohol to generate a polyphosphoric ester (PPE) catalyst can be more effective as a dehydrating agent and may influence the isomer ratio.[12]

Friedländer Synthesis

The Friedländer synthesis is a versatile method that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., an unsymmetrical ketone).[13][14] It offers excellent control over the substitution pattern on the benzene portion of the quinoline, but regioselectivity is a major problem when using unsymmetrical ketones.[15][16]

Q4: My Friedländer reaction between 2-aminoacetophenone and 2-pentanone is giving me a mixture of 2-ethyl-4-methylquinoline and 2,3-dimethyl-4H-quinoline. How do I favor the 2-ethyl-4-methyl product?

A4: This is a common issue stemming from the two possible enolizable α-methylene groups on 2-pentanone.[16] Condensation can occur at either the C1 (methyl) or C3 (methylene) position.

  • The Cause: The reaction can proceed via two main pathways: an initial aldol condensation or the formation of a Schiff base intermediate.[14][17] The conditions used can favor one pathway over the other, leading to different product ratios.

  • The Solution:

    • Catalyst Control: This is the most effective strategy. Using specific amine catalysts, such as the cyclic secondary amine pyrrolidine, can effectively direct the reaction to favor the 2-substituted quinoline (in your case, the 2-ethyl-4-methylquinoline).[16]

    • Substrate Modification: Introducing a directing group, like a phosphoryl group, on one of the α-carbons of the ketone can completely block one reaction pathway, leading to a single product.[13][16]

    • Reaction Condition Optimization: In amine-catalyzed versions, the gradual addition of the ketone and using higher reaction temperatures have been shown to improve regioselectivity.[16]

    • Ionic Liquids: Using an ionic liquid like 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) has also been reported to promote regiospecific synthesis.[16]

G cluster_choices Synthesis Selection Logic cluster_outcomes Typical Product Scaffolds Start Desired Quinoline Substitution Pattern? Friedlander Friedländer Synthesis (2-aminoaryl ketone + α-methylene ketone) Start->Friedlander Need specific C5-C8 substituents? Combes Combes Synthesis (Aniline + β-diketone) Start->Combes Need 2,4-disubstitution? Skraup Skraup / DvM (Aniline + α,β-unsaturated carbonyl) Start->Skraup Need simple or unsubstituted quinoline? F_Out Excellent control on benzene ring. Regio-issue on pyridine ring. Friedlander->F_Out C_Out Good for 2,4-disubstituted. Regio-issue with unsymmetrical precursors. Combes->C_Out S_Out Good for simple quinolines. Regio-issue with m-substituted anilines. Skraup->S_Out

Caption: Decision workflow for selecting a quinoline synthesis based on the desired substitution pattern.

Experimental Protocols

Protocol 1: Regioselective Friedländer Synthesis of 2-Ethyl-4-methylquinoline

This protocol provides a general guideline for improving regioselectivity using catalyst control.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charging Reactants: To the flask, add 2-aminoacetophenone (1.0 mmol) and pyrrolidine (0.2 mmol) to a suitable solvent such as ethanol.

  • Reactant Addition: Begin heating the mixture to reflux. Slowly add 2-pentanone (1.2 mmol) dropwise over a period of 30 minutes using a syringe pump.

  • Reaction: Continue to heat the reaction mixture under reflux for 4-8 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or GC-MS.[18]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification and Analysis: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of NaHCO₃, then with brine.[18] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[18] Determine the ratio of regioisomers by ¹H NMR spectroscopy or GC analysis of the crude product before purifying by column chromatography on silica gel.[18]

Protocol 2: Reversal of Regioselectivity in Doebner-von Miller Synthesis

This protocol outlines the synthesis of a 4-substituted quinoline, adapted from literature procedures.[8][19]

  • Reaction Setup: In a fume hood, combine the desired aniline (1.0 mmol) and the γ-aryl-β,γ-unsaturated α-ketoester (1.0 mmol) in a round-bottom flask equipped with a reflux condenser.

  • Solvent/Catalyst Addition: Add trifluoroacetic acid (TFA) (approx. 10 mL per mmol of aniline) to the flask. TFA serves as both the solvent and the catalyst.

  • Reaction: Stir the mixture at reflux for 8–18 hours. Monitor the reaction progress by TLC.[19]

  • Work-up:

    • After completion, allow the mixture to cool to room temperature.

    • Carefully remove the bulk of the TFA by distillation under reduced pressure.[19]

    • Dissolve the residue in dichloromethane (CH₂Cl₂).[19]

    • Wash the organic solution with saturated aqueous sodium bicarbonate (NaHCO₃) solution.[19]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[19]

  • Purification: Purify the resulting 2-carboxy-4-arylquinoline by column chromatography or recrystallization.

References

  • Wikipedia. (2023). Combes quinoline synthesis. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved January 17, 2026, from [Link]

  • Diedrich, C. L., & Christoffers, J. (2009). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Thyagarajan, B. S., & Bheemashankar, A. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6592–6595. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved January 17, 2026, from [Link]

  • Kumar, A., & Kumar, V. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20845–20865. [Link]

  • ResearchGate. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | Request PDF. Retrieved January 17, 2026, from [Link]

  • Bheemashankar, A., & Thyagarajan, B. S. (2007). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 72(23), 8847–8850. [Link]

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  • Wikipedia. (2023). Friedländer synthesis. Retrieved January 17, 2026, from [Link]

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  • PubMed. (2006). Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. Retrieved January 17, 2026, from [Link]

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Validation

A Comparative Guide to Elucidating the Kinase Inhibitory Profile of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

This guide provides a comprehensive framework for characterizing the kinase inhibitory potency of the novel compound 7-(benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile. Given the absence of extensive public data o...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the kinase inhibitory potency of the novel compound 7-(benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile. Given the absence of extensive public data on this specific molecule, this document serves as a strategic protocol for researchers aiming to establish its biological activity profile in comparison to well-characterized, clinically relevant kinase inhibitors. We will proceed from foundational in vitro screening to advanced mechanistic insights, emphasizing the rationale behind experimental design to ensure data integrity and comparability.

The quinoline core is a well-established scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid structure and potential for diverse substitutions make it a "privileged scaffold" for targeting ATP-binding sites in enzymes, particularly protein kinases. Compounds based on the 4-phenylamino-3-quinolinecarbonitrile structure, for instance, have been optimized into highly potent inhibitors of Src kinase[1]. Therefore, a systematic evaluation of 7-(benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is a scientifically grounded endeavor.

Part 1: Foundational IC₅₀ Determination and Comparative Profiling

The primary objective is to determine the half-maximal inhibitory concentration (IC₅₀) of our test compound against a panel of relevant kinases. The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% and serves as the fundamental metric for potency[2]. To provide context, this value must be benchmarked against known inhibitors.

Rationale for Experimental Design
  • Selection of a Kinase Panel: A targeted yet diverse kinase panel is essential for initial characterization. We will select representative kinases from different families that are common targets in oncology and inflammatory diseases. For this guide, we will focus on Src (a non-receptor tyrosine kinase), ABL1 (implicated in leukemia)[3], and EGFR (a receptor tyrosine kinase crucial in solid tumors)[4]. This initial screen will help identify primary targets and provide early insights into selectivity.

  • Choice of Benchmark Inhibitors: The validity of our findings rests on the performance of appropriate controls. We will use:

    • Staurosporine: A potent, broad-spectrum kinase inhibitor often used as a positive control in kinase assays to confirm the assay is performing correctly[5].

    • Dasatinib: A highly potent, second-generation inhibitor targeting multiple kinases, including ABL and the Src family kinases[6]. It serves as a benchmark for potent, multi-targeted agents.

    • Gefitinib: A selective inhibitor of EGFR, representing a more targeted therapeutic agent[4].

  • Assay Platform Selection: Numerous assay formats exist, including radiometric assays, fluorescence-based methods, and luminescence-based assays[7][8]. For robustness, high-throughput capability, and avoidance of radioactive materials, we will utilize the ADP-Glo™ Kinase Assay . This luminescent platform quantifies the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity[5][9]. A lower luminescent signal in the presence of an inhibitor indicates less ADP production and, therefore, potent inhibition.

Experimental Workflow: IC₅₀ Determination

The following workflow provides a self-validating system for assessing kinase inhibition. The inclusion of a no-enzyme control (background), a no-inhibitor control (100% activity), and a potent control inhibitor (Staurosporine) ensures that the assay results are interpretable and reliable.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound 1. Compound Preparation - Test Compound Serial Dilution - Benchmark Inhibitors Dilution - DMSO Vehicle Control Plate 3. Plate Compounds Transfer 1 µL of each compound dilution to 384-well plate Compound->Plate Reagents 2. Reagent Preparation - Kinase Buffer - Kinase + Substrate Mix - ATP Solution (at Km) EnzymeAdd 4. Initiate Reaction Add 2 µL of Kinase/Substrate mix, followed by 2 µL of ATP solution Reagents->EnzymeAdd Plate->EnzymeAdd Incubate1 5. Reaction Incubation Incubate for 60 min at room temperature EnzymeAdd->Incubate1 Stop 6. Stop Reaction & Deplete ATP Add 5 µL ADP-Glo™ Reagent Incubate1->Stop Incubate2 7. Incubation Incubate for 40 min at room temperature Stop->Incubate2 Develop 8. Develop Signal Add 10 µL Kinase Detection Reagent Incubate2->Develop Incubate3 9. Incubation Incubate for 30 min at room temperature Develop->Incubate3 Read 10. Read Plate Measure Luminescence (RLU) Incubate3->Read Analyze 11. Data Processing - Normalize Data to Controls - Plot Dose-Response Curve - Calculate IC50 via Non-Linear Regression Read->Analyze

Caption: Workflow for IC₅₀ determination using the ADP-Glo™ kinase assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from standard methodologies for broad applicability.[5]

  • Compound Plating: Prepare 10-point, 3-fold serial dilutions of the test compound and benchmark inhibitors in 100% DMSO. Transfer 1 µL of each dilution into the wells of a 384-well assay plate. Include wells with 1 µL of DMSO alone for "no inhibition" controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in the appropriate kinase buffer. Add 2 µL to each well.

    • Prepare a 2X ATP solution. The final concentration in the well should be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure a fair comparison of ATP-competitive inhibitors[2][10]. Add 2 µL to each well to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a light signal.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the DMSO-only wells (0% inhibition) and no-enzyme wells (100% inhibition).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic equation (sigmoidal dose-response) to determine the IC₅₀ value.

Comparative Data Summary

The results should be tabulated to allow for a direct and objective comparison of potency. The table below includes literature-derived values for the benchmark inhibitors to provide a reference point for experimentally determined values.

CompoundTarget KinaseIC₅₀ (nM)
7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile Src Experimentally Determined
ABL1 Experimentally Determined
EGFR Experimentally Determined
Staurosporine Src~6
ABL1~20
EGFR~100
Dasatinib Src<1
ABL1<1
EGFR>1000
Gefitinib Src>1000
ABL1>1000
EGFR~30

Note: IC₅₀ values for known inhibitors are approximate and can vary based on assay conditions. These values are provided for comparative context.

Part 2: Mechanistic Insights and Cellular Context

A potent IC₅₀ value is the first step. Understanding how the compound inhibits the kinase and in which signaling context it operates provides critical information for further development.

Elucidating the Mechanism of Inhibition

Most small molecule kinase inhibitors function by competing with ATP for binding in the kinase's active site[7]. To determine if 7-(benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is an ATP-competitive inhibitor, the kinase assay can be repeated at several different concentrations of ATP. If the compound is ATP-competitive, its apparent IC₅₀ value will increase as the concentration of ATP increases[10]. This is a crucial validation step that adds significant depth to the initial potency data.

Signaling Pathway Context: The Role of Src Kinase

Should the initial screen reveal potent activity against Src kinase, it is vital to understand the biological context. Src is a central node in cellular signaling, relaying signals from receptor tyrosine kinases (like PDGFR and EGFR) to downstream pathways that control cell proliferation, survival, and migration. An inhibitor of Src can block these oncogenic signals.

G GF Growth Factor (e.g., PDGF, EGF) RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) GF->RTK Binds Src Src Kinase RTK->Src Activates Downstream Downstream Effectors (e.g., STAT3, FAK) Src->Downstream Phosphorylates Response Cellular Responses - Proliferation - Survival - Migration Downstream->Response Inhibitor 7-(Benzyloxy)-4-hydroxy-6- methoxyquinoline-3-carbonitrile Inhibitor->Src INHIBITS

Caption: Simplified Src signaling pathway and the point of therapeutic intervention.

This pathway diagram illustrates how an effective Src inhibitor, such as our test compound could be, intercepts the signal transduction cascade, thereby preventing the downstream cellular responses that contribute to cancer progression.

Conclusion and Forward Path

This guide outlines a rigorous, multi-step strategy for characterizing the kinase inhibitory potential of 7-(benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile. By following a structured approach—from broad screening against benchmark inhibitors to detailed mechanistic studies—researchers can generate a comprehensive and reliable data package.

A promising result from this workflow, such as sub-micromolar potency against a specific kinase target, would justify progression to the next critical phases of drug discovery. These include expanding the screen to a full kinome panel to assess selectivity, validating inhibition in cell-based assays that measure the phosphorylation of downstream substrates, and conducting biophysical studies (e.g., Surface Plasmon Resonance) to confirm direct binding to the target kinase[7]. This systematic approach ensures that resources are focused on compounds with the highest potential to become next-generation therapeutic agents.

References

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  • A comprehensive review of protein kinase inhibitors for cancer therapy. (n.d.). PubMed Central. [Link]

  • Idealised values for the potency (IC 50 ) of an inhibitor with... (n.d.). ResearchGate. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). National Institutes of Health. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central. [Link]

  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (n.d.). Frontiers in Pharmacology. [Link]

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  • Discovery of (quinazolin-6-yl)benzamide derivatives containing a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety as potent reversal agents against P-glycoprotein-mediated multidrug resistance. (2024). PubMed. [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile as a Novel Fluorescent Probe for Metal Ions

Introduction In the intricate landscape of biological systems and environmental monitoring, the precise detection of metal ions is of paramount importance.[1][2] Metal ions are fundamental to a vast array of physiologica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of biological systems and environmental monitoring, the precise detection of metal ions is of paramount importance.[1][2] Metal ions are fundamental to a vast array of physiological and pathological processes, from enzymatic catalysis to neurotransmission.[1] Consequently, the development of sensitive and selective tools for their detection is a significant endeavor in chemical biology and analytical chemistry.[2][3] Fluorescent probes have emerged as a powerful class of sensors due to their operational simplicity, high sensitivity, and spatiotemporal resolution, offering a non-invasive window into the dynamics of metal ions in living systems.[1][2][4]

This guide provides a comprehensive framework for the validation of a novel quinoline-based compound, 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile , as a fluorescent probe for metal ions. Quinoline derivatives are a promising scaffold for fluorescent sensors due to their inherent fluorescence, capacity to form stable complexes with metal ions, and the tunability of their photophysical properties.[5] We will delve into the experimental design, validation protocols, and comparative analysis required to establish the utility of this potential probe, providing researchers, scientists, and drug development professionals with a robust roadmap for its evaluation.

Synthesis and Spectroscopic Characterization

While a specific synthetic route for 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is not extensively documented in publicly available literature, a plausible synthesis can be postulated based on established quinoline chemistry. A common approach involves the cyclization of appropriately substituted anilines with β-keto nitriles or similar precursors. The benzyloxy and methoxy groups are typically introduced on the aniline starting material, and the quinoline core is constructed through a condensation and subsequent cyclization reaction.

Following a successful synthesis, the initial characterization would involve standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the molecular structure. Subsequently, the photophysical properties of the compound would be investigated. This involves determining the absorption and emission maxima in various solvents to understand its solvatochromic behavior. The fluorescence quantum yield (Φ) and Stokes shift are critical parameters that dictate the probe's brightness and the separation between its excitation and emission wavelengths, respectively. For instance, some 6,7-dimethoxy-2-oxo-quinoline-3,4-dicarbonitriles have shown excellent fluorescence properties with emission maxima around 520 nm and quantum yields up to 50% in acetonitrile.[6]

A Rigorous Validation Workflow for a Novel Fluorescent Probe

The cornerstone of establishing a new fluorescent probe is a thorough validation process to ascertain its performance characteristics. The following experimental workflow provides a self-validating system to comprehensively assess the potential of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile as a metal ion sensor.

G cluster_0 Probe Synthesis & Characterization cluster_1 Performance Validation cluster_2 Comparative Analysis & Application Synthesis Synthesis of 7-(Benzyloxy)-4-hydroxy-6- methoxyquinoline-3-carbonitrile Characterization Spectroscopic Characterization (NMR, MS, UV-Vis, Fluorescence) Synthesis->Characterization Selectivity Selectivity Screening (Panel of Metal Ions) Characterization->Selectivity Sensitivity Sensitivity & LOD Determination (Titration Studies) Selectivity->Sensitivity Kinetics Response Time (Kinetic Assays) Sensitivity->Kinetics pH_Study pH Dependence (pH Titration) Kinetics->pH_Study Interference Interference Studies (Competitive Binding) pH_Study->Interference Comparison Comparative Analysis with Established Probes Interference->Comparison Application Bioimaging in Living Cells Comparison->Application

Figure 1: Experimental workflow for the validation of a new fluorescent probe.
Selectivity Screening: The Litmus Test for a Probe's Utility

A crucial first step is to determine the probe's selectivity towards a specific metal ion. This is achieved by monitoring the fluorescence response of the probe in the presence of a wide range of biologically and environmentally relevant metal ions.

Experimental Rationale: The goal is to identify if the probe exhibits a significant change in fluorescence intensity (either "turn-on" or "turn-off") for a particular metal ion, while showing minimal or no response to others. This initial screen dictates the subsequent direction of the validation process.

Protocol:

  • Prepare a stock solution of the probe (e.g., 1 mM in DMSO).

  • Prepare stock solutions of various metal salts (e.g., 10 mM in deionized water) including, but not limited to: Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, and Pb²⁺.

  • In a 96-well plate or cuvettes, add a fixed concentration of the probe to a suitable buffer solution (e.g., 10 µM probe in 10 mM HEPES, pH 7.4).

  • Add an excess (e.g., 10 equivalents) of each metal ion to separate wells/cuvettes.

  • Record the fluorescence emission spectrum after a defined incubation period (e.g., 30 minutes).

  • Compare the fluorescence intensity of the probe in the presence of each metal ion to that of the probe alone.

Sensitivity and Limit of Detection (LOD): Quantifying the Probe's Responsiveness

Once a target metal ion is identified, the next step is to quantify the probe's sensitivity towards it and determine the lowest concentration it can reliably detect.

Experimental Rationale: A fluorescence titration experiment allows for the determination of the dissociation constant (Kd), which reflects the probe's affinity for the metal ion. The limit of detection (LOD) is a critical parameter that defines the analytical applicability of the probe.

Protocol:

  • Prepare a solution of the probe at a fixed concentration in the chosen buffer.

  • Incrementally add small aliquots of the target metal ion stock solution.

  • After each addition, record the fluorescence emission spectrum.

  • Plot the change in fluorescence intensity as a function of the metal ion concentration.

  • The data can be fitted to a suitable binding model to determine the Kd.

  • The LOD is typically calculated as 3σ/k, where σ is the standard deviation of the blank (probe alone) and k is the slope of the linear portion of the titration curve at low concentrations.

Response Time: Gauging the Rapidity of Detection

For real-time monitoring applications, a rapid response is essential. A kinetic study will reveal how quickly the probe reaches a stable fluorescence signal upon interaction with the target metal ion.

Experimental Rationale: This experiment is crucial for applications where the metal ion concentration changes dynamically, such as in cellular signaling events.

Protocol:

  • Prepare a solution of the probe in the buffer.

  • Initiate the reaction by adding a saturating concentration of the target metal ion.

  • Immediately begin recording the fluorescence intensity at the emission maximum over time until the signal stabilizes.

  • Plot the fluorescence intensity versus time to determine the time required to reach equilibrium.

pH Dependence: Defining the Operational Window

The fluorescence of many probes and their interaction with metal ions can be pH-dependent. It is therefore critical to determine the pH range in which the probe provides a stable and reliable response.

Experimental Rationale: This study ensures that the probe is suitable for use in the physiological pH range (typically 7.2-7.4) for biological applications or in other specific pH environments for environmental sensing.

Protocol:

  • Prepare a series of buffer solutions with varying pH values (e.g., from pH 3 to 11).

  • In each buffer, measure the fluorescence intensity of the probe alone and in the presence of a saturating concentration of the target metal ion.

  • Plot the fluorescence intensity as a function of pH for both the free probe and the probe-metal complex.

  • Identify the pH range where the fluorescence response to the metal ion is maximal and stable.

Interference Studies: Assessing Robustness in a Complex Milieu

Biological and environmental samples contain a multitude of ions that could potentially interfere with the detection of the target metal ion. A competition experiment is necessary to evaluate the probe's selectivity in a more realistic scenario.

Experimental Rationale: This experiment validates the probe's ability to selectively detect the target ion even in the presence of other, potentially competing, metal ions.

Protocol:

  • Prepare a solution of the probe and the target metal ion at concentrations that give a significant fluorescence response.

  • To this solution, add an excess of each of the other metal ions tested in the initial selectivity screening.

  • Record the fluorescence intensity and compare it to the signal from the probe and target metal ion alone.

  • A minimal change in fluorescence indicates high selectivity.

Proposed Sensing Mechanism

The interaction between a fluorescent probe and a metal ion can lead to a change in fluorescence through various mechanisms. For quinoline-based probes, a common mechanism is Chelation-Enhanced Fluorescence (CHEF).

G cluster_0 cluster_1 Probe Probe (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex + Metal Ion Metal Metal Ion Complex->Probe - Metal Ion Mechanism Binding to the metal ion restricts intramolecular rotation and/or charge transfer processes, leading to an increase in the fluorescence quantum yield.

Figure 2: A proposed sensing mechanism for the quinoline-based probe.

In the case of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, the hydroxyl and cyano groups, and potentially the nitrogen atom of the quinoline ring, could act as a coordination site for a metal ion. Upon binding, the rigidity of the molecule may increase, or photoinduced electron transfer (PET) quenching may be suppressed, leading to a significant enhancement in fluorescence intensity.

Comparative Analysis with Established Fluorescent Probes

To contextualize the performance of our novel quinoline probe, it is essential to compare it against well-established fluorescent sensors for the same or similar metal ions. For this guide, we will consider a hypothetical scenario where our quinoline probe shows high selectivity for Fe³⁺ and compare it to a Rhodamine B-based probe, a known class of sensors for this ion.[7][8] We will also include a comparison with a Fluorescein-based probe for Cu²⁺ to showcase the diversity of available sensors.[9][10]

Parameter 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile (Hypothetical for Fe³⁺) Rhodamine B-based Probe (for Fe³⁺) Fluorescein-based Probe (for Cu²⁺) Reference
Target Ion Fe³⁺Fe³⁺Cu²⁺[7][9]
Response Type Turn-on (Hypothetical)Turn-onTurn-on[7][9]
Limit of Detection (LOD) ~10⁻⁷ M (Expected)0.0521 µM1.20 µM[7][9]
Response Time < 5 minutes (Expected)Seconds< 10 minutes[7][9]
Optimal pH Range 6-8 (Expected)4-136-9[7][9]
Mechanism CHEF/PET Inhibition (Proposed)Spirolactam Ring OpeningSpirolactam Ring Opening[7][9]

This comparative table highlights the key performance metrics that are crucial for researchers when selecting a probe for their specific application. A lower LOD indicates higher sensitivity, a faster response time is critical for dynamic studies, and a broad, physiologically relevant pH range enhances the probe's versatility.

Decision Tree for Probe Selection

The selection of an appropriate fluorescent probe is a critical decision in experimental design. The following decision tree provides a logical framework for this process.

G Start Start: Need to Detect a Metal Ion TargetIon Identify Target Metal Ion Start->TargetIon SampleType Determine Sample Type (e.g., in vitro, in vivo) TargetIon->SampleType LOD Required Limit of Detection? SampleType->LOD pH What is the pH of the Sample? LOD->pH Interference Potential Interfering Ions? pH->Interference SelectProbe Select Appropriate Probe Interference->SelectProbe

Figure 3: A decision tree for selecting a suitable fluorescent metal ion probe.

Conclusion

The validation of a novel fluorescent probe like 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is a systematic process that requires rigorous experimental design and a thorough understanding of the key performance indicators. This guide has outlined a comprehensive strategy, from initial synthesis and characterization to in-depth validation and comparative analysis. By following this framework, researchers can objectively assess the potential of this and other new probes, ensuring scientific integrity and providing the foundation for their application in the complex and dynamic fields of biological and environmental research. The development of highly sensitive and selective fluorescent probes is a continuous endeavor, and a structured validation approach is essential to advancing our ability to visualize and quantify the critical roles of metal ions in science and medicine.

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  • Singh, A., & Sahoo, S. K. (2014). Rhodamine derivative as fluorescent-based chemosensors for metal ions. Journal of Scientific and Innovative Research, 3(2), 249-254. Retrieved from [Link]

  • Kim, J. H., et al. (2021). A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. Sensors (Basel), 21(13), 4307. Retrieved from [Link]

  • Wang, Y., et al. (2023). Development of a Fluorescein-Based Probe with an “Off–On” Mechanism for Selective Detection of Copper (II) Ions and Its Application in Imaging of Living Cells. Molecules, 28(5), 2101. Retrieved from [Link]

  • Sharma, V., et al. (2023). A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions. New Journal of Chemistry, 47(47), 21915-21922. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Rhodamine-Based Fluorescent Probe for Highly Selective Determination of Hg2+. ACS Omega, 7(33), 29201–29207. Retrieved from [Link]

Sources

Validation

The Lynchpin of Potency: A Comparative Guide to the Structure-Activity Relationship of 7-(Benzyloxy)quinoline Derivatives

A Senior Application Scientist's In-Depth Analysis for Drug Discovery Professionals In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged" structure, a foundational blueprint from which...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Drug Discovery Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged" structure, a foundational blueprint from which a multitude of therapeutic agents have been developed.[1][2] Its rigid, bicyclic aromatic system provides a versatile template for molecular recognition by various biological targets. When this core is functionalized at the 7-position with a benzyloxy group, a new dimension of chemical space is unlocked, offering nuanced control over the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-(benzyloxy)quinoline derivatives, with a focus on their anticancer and antimicrobial potential, grounded in experimental data and established protocols.

The Strategic Importance of the 7-Benzyloxy Moiety

The introduction of a 7-benzyloxy group to the quinoline core is a deliberate strategic choice in drug design. This substituent imparts several key characteristics:

  • Increased Lipophilicity: The benzyl group enhances the molecule's lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets.

  • Modulation of Electronic Properties: The ether linkage at the 7-position influences the electron density of the quinoline ring system, which can affect its binding to target proteins.

  • Introduction of a Key Interaction Point: The benzyloxy group provides an additional site for interactions with biological targets, such as hydrogen bonding (with the ether oxygen) and π-π stacking (with the phenyl ring).

These features make 7-(benzyloxy)quinoline derivatives a compelling class of compounds for therapeutic development. The following sections will delve into a comparative analysis of their SAR in the context of anticancer and antimicrobial activities.

Comparative SAR Analysis: Anticancer vs. Antimicrobial Activity

The biological activity of 7-(benzyloxy)quinoline derivatives is highly dependent on the substitution patterns on both the quinoline core and the appended benzyl group. A comparative analysis reveals distinct SAR trends for anticancer and antimicrobial applications.

Anticancer Activity: A Focus on Kinase Inhibition and Apoptosis Induction

Research into the anticancer properties of 7-(benzyloxy)quinolines has often centered on their ability to inhibit protein kinases and induce apoptosis in cancer cells. The substitution at the 4-position of the quinoline ring is a critical determinant of cytotoxic potency.

A key SAR study on 4-amino-7-(alkoxy)quinoline derivatives revealed several important trends:

  • The 4-Amino Group is Crucial: The presence of an amino side chain at the 4-position is vital for potent antiproliferative activity.

  • Side Chain Length Matters: The length of the alkylamino side chain at the 4-position significantly impacts activity, with a two-carbon linker often being optimal.

  • Substituents on the Benzyl Group Tune Potency: Modifications to the benzyl ring of the 7-benzyloxy group can fine-tune the compound's anticancer activity. Electron-withdrawing groups, such as fluorine, can enhance potency.

The following table summarizes the in vitro cytotoxic activity of a series of 4-amino-7-(substituted benzyloxy)quinoline derivatives against various human cancer cell lines.

Compound IDR (Substitution on Benzyl Ring)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)PC-3 (Prostate) IC50 (µM)
10a H1.831.952.162.41
10e 4-CH31.521.711.932.05
10f 4-OCH31.381.551.781.89
10g 4-F0.850.921.121.25
10h 4-Cl1.021.151.341.48

Data synthesized from a study on novel quinoline derivatives as potential antitumor agents.

As the data illustrates, the introduction of a fluorine atom at the 4-position of the benzyl ring (compound 10g ) leads to a significant enhancement in cytotoxic activity across all tested cell lines, with IC50 values dipping into the sub-micromolar to low micromolar range. This suggests that the electronic properties of the benzyloxy moiety play a critical role in the interaction with the biological target.

SAR_Anticancer cluster_quinoline Quinoline Core cluster_modifications Structural Modifications cluster_activity Biological Activity Quinoline 7-(Benzyloxy)quinoline R1 R1: 4-Amino Side Chain (e.g., -NH-(CH2)2-N(CH3)2) Quinoline->R1 Essential for Activity R2 R2: Benzyl Substitution (e.g., 4-Fluoro) Quinoline->R2 Fine-tunes Potency Activity Enhanced Anticancer Potency (Lower IC50) R1->Activity Optimal Length is Key R2->Activity Electron-withdrawing groups can increase activity

Antimicrobial Activity: Targeting Bacterial Cell Processes

The exploration of 7-(benzyloxy)quinoline derivatives as antimicrobial agents is an emerging area. While extensive SAR studies on this specific subclass are less common than for their anticancer counterparts, we can draw valuable insights from related 7-alkoxy and 7-substituted quinoline derivatives. The antimicrobial activity often hinges on the ability of these compounds to interfere with essential bacterial processes, such as DNA replication or cell wall synthesis.

Key SAR observations for antimicrobial quinolines include:

  • Lipophilicity and Membrane Permeation: A balanced lipophilicity, influenced by the nature of the 7-alkoxy group, is crucial for the compound to penetrate the bacterial cell wall and membrane.

  • Substitution at C7: The C-7 position is a key site for introducing bulky substituents that can modulate antimicrobial activity and spectrum.[3]

  • Target Engagement: The overall shape and electronic distribution of the molecule determine its ability to bind to bacterial targets like DNA gyrase.

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 7-alkoxy-imidazo[1,2-a]quinoline derivatives against Escherichia coli, demonstrating the impact of the alkoxy chain length at the 7-position on antibacterial activity.

Compound IDR (Alkoxy Group at C7)E. coli MIC (µg/mL)
7a Methoxy128
7b Ethoxy64
7g Propoxy32
7l Butoxy16
7p Heptyloxy0.5

Data adapted from a study on the antibacterial activity of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives.

The data clearly indicates that increasing the length of the alkyl chain of the 7-alkoxy group from methoxy to heptyloxy dramatically enhances the antibacterial activity against E. coli. This highlights the importance of lipophilicity in this class of compounds for achieving potent antimicrobial effects. While this data is for 7-alkoxy derivatives, it strongly suggests that the nature of the group attached to the 7-oxygen, including substituted benzyl groups, will be a critical factor in determining the antimicrobial potency of 7-(benzyloxy)quinoline derivatives.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential. This section provides detailed methodologies for the synthesis of a representative 7-(benzyloxy)quinoline derivative and its subsequent biological evaluation.

Synthesis of 7-(Benzyloxy)quinoline via Williamson Ether Synthesis

The most common method for preparing 7-(benzyloxy)quinolines is the Williamson ether synthesis, which involves the reaction of 7-hydroxyquinoline with a benzyl halide in the presence of a base.

Materials:

  • 7-Hydroxyquinoline

  • Benzyl bromide

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-hydroxyquinoline (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to form the corresponding phenoxide.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 7-(benzyloxy)quinoline.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Reactant1 7-Hydroxyquinoline Reaction Williamson Ether Synthesis (60-70 °C, 4-6h) Reactant1->Reaction Reactant2 Benzyl Bromide Reactant2->Reaction Base K2CO3 in DMF Base->Reaction Workup Aqueous Work-up (Extraction with Ethyl Acetate) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 7-(Benzyloxy)quinoline Purification->Product

Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • 7-(Benzyloxy)quinoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the 7-(benzyloxy)quinoline derivatives in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting cell viability against compound concentration.

Conclusion and Future Directions

The 7-(benzyloxy)quinoline scaffold is a fertile ground for the discovery of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to profound differences in biological activity, enabling the fine-tuning of compounds for either anticancer or antimicrobial applications. For anticancer drug development, the focus remains on optimizing substitutions at the 4-position and on the benzyl ring to enhance kinase inhibition and pro-apoptotic activity. In the antimicrobial realm, a key direction is the exploration of a wider range of benzyloxy substituents to improve bacterial cell penetration and target engagement. As our understanding of the molecular targets of these compounds deepens, the rational design of next-generation 7-(benzyloxy)quinoline derivatives with enhanced potency and selectivity will undoubtedly accelerate their journey from the laboratory to the clinic.

References

  • Verma, A., et al. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 109, 104639. Available at: [Link]

  • Bräse, S. (2015). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. In Heterocyclic Scaffolds II (pp. 132-146). The Royal Society of Chemistry. Available at: [Link]

  • Sun, X. Y., et al. (2013). Synthesis and evaluation of antibacterial activity of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives. European Journal of Medicinal Chemistry, 60, 451-455. Available at: [Link]

  • Feng, L., et al. (2021). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 26(11), 3359. Available at: [Link]

  • Sun, X. Y., Wu, R., Wen, X., Guo, L., Zhou, C. P., Li, J., Quan, Z. S., & Bao, J. (2013). Synthesis and evaluation of antibacterial activity of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives. European journal of medicinal chemistry, 60, 451–455. Available at: [Link]

  • Rojas, L. J., et al. (2022). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Pharmaceuticals, 15(10), 1253. Available at: [Link]

Sources

Comparative

comparative analysis of the fluorescent properties of different quinoline-3-carbonitrile analogs

Quinoline and its derivatives are a cornerstone in the development of novel fluorescent probes, finding applications from cellular imaging to chemical sensing.[1] Among these, quinoline-3-carbonitrile analogs represent a...

Author: BenchChem Technical Support Team. Date: January 2026

Quinoline and its derivatives are a cornerstone in the development of novel fluorescent probes, finding applications from cellular imaging to chemical sensing.[1] Among these, quinoline-3-carbonitrile analogs represent a particularly versatile class of fluorophores. Their inherent photophysical properties, combined with the amenability of the quinoline scaffold to synthetic modification, allows for the fine-tuning of their fluorescence characteristics.[2][3] This guide provides an in-depth comparative analysis of the fluorescent properties of various quinoline-3-carbonitrile analogs, supported by experimental data and detailed methodologies, to empower researchers in the rational design and selection of fluorophores for their specific needs.

Understanding the Core Photophysical Parameters

The utility of a quinoline-3-carbonitrile analog as a fluorophore is defined by several key photophysical parameters. A thorough understanding of these metrics is paramount for interpreting experimental data and predicting the performance of a probe in a given application.

  • Molar Absorptivity (ε): This parameter quantifies how strongly a molecule absorbs light at a specific wavelength. A higher molar absorptivity is advantageous for achieving bright fluorescence signals even at low concentrations.[1]

  • Quantum Yield (ΦF): This is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. A quantum yield closer to 1 signifies a more efficient and brighter fluorophore.[1][4]

  • Excitation (λex) and Emission (λem) Wavelengths: These values dictate the color of light a fluorophore absorbs and emits. The difference between these two wavelengths is also a critical parameter.

  • Stokes Shift (Δν): The difference in energy between the excitation and emission maxima is known as the Stokes shift. A large Stokes shift is highly desirable as it minimizes self-absorption and improves the signal-to-noise ratio by allowing for effective separation of the excitation and emission signals.[4][5]

  • Solvatochromism: This refers to the change in a substance's color, and by extension its absorption and emission spectra, in response to a change in the polarity of the solvent.[6][7] This property can be harnessed to probe the local environment of the fluorophore.[2]

Comparative Analysis of Quinoline-3-Carbonitrile Analogs

The fluorescent properties of quinoline-3-carbonitrile analogs can be significantly altered by introducing different functional groups at various positions on the quinoline ring. These modifications influence the electronic distribution within the molecule, thereby affecting its interaction with light.

Compound/Analogλex (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)SolventReference
Styrylquinolines
Analog 3d~360-380>500>1200.034Various[4]
Analog 3f~360-380>500>1200.079Various[4]
Quinoline-fused Dihydro/Spiro-quinazolinones
Analog 4cNot specifiedBlue-shiftedNot specifiedCalculatedNot specified[8]
Analog 4kNot specifiedBlue-shiftedNot specifiedCalculatedNot specified[8]
7-Aminoquinolone/Quinoline Derivatives
7-aminoquinoloneNot specifiedNot specified~50-110Not specifiedNot specified[5]
7-mono-methylamino-quinolineNot specifiedRed-shifted emissionNot specifiedNot specifiedNot specified[5]
7-di-methylamino-quinolineNot specifiedRed-shifted emissionNot specifiedNot specifiedNot specified[5]
7-acetamido-quinolineNot specifiedStrong blue-shifted emissionNot specifiedNot specifiedNot specified[5]
Thieno[2,3-b]quinoline-2-carbonitrile
Analog 3aNot specifiedPronounced fluorescenceDiscernibleNot specifiedNot specified[9]

Key Observations and Structure-Property Relationships:

  • Extended Conjugation: The introduction of styryl groups, as seen in analogs 3d and 3f, leads to a significant red-shift in both absorption and emission, resulting in large Stokes shifts.[4][10] This is attributed to the extended π-conjugated system which lowers the energy gap between the ground and excited states.

  • Electron-Donating and -Withdrawing Groups: The nature of the substituent at the 7-position of the quinoline ring dramatically influences the emission wavelength. Electron-donating groups like methylamino moieties cause a red-shift, while electron-withdrawing groups like the acetamido group lead to a blue-shift in the emission spectrum.[5] This demonstrates the powerful effect of intramolecular charge transfer (ICT) on the fluorescent properties.

  • Fused Ring Systems: The fusion of additional heterocyclic rings, such as in the quinoline-fused quinazolinones, can lead to a blue-shift in the π-π* electronic transition.[8]

  • Solvent Effects: Many quinoline derivatives exhibit solvatochromism, where the emission wavelength is dependent on the polarity of the solvent.[2][4] This phenomenon arises from the differential stabilization of the ground and excited states by the solvent molecules and can be a valuable tool for sensing the local environment.[6][11]

Experimental Methodologies

The accurate characterization of the fluorescent properties of quinoline-3-carbonitrile analogs requires standardized experimental protocols. Below are step-by-step methodologies for key experiments.

Synthesis of Quinoline-3-Carbonitrile Analogs

A common and efficient method for the synthesis of functionalized quinoline derivatives is through multi-component reactions. For instance, a one-pot synthesis of quinoline-appended quinazolinones can be achieved using p-toluenesulfonic acid (p-TSA) as a catalyst.[8]

Protocol for One-Pot Synthesis:

  • Reactant Mixture: In a round-bottom flask, combine 2-aminoacetophenone (1 mmol), 1,3-cyclohexanedione (1 mmol), anthranilamide (1 mmol), and p-TSA (20 mol%) in ethanol (10 mL).

  • Reflux: Stir the reaction mixture at reflux temperature for the time specified by the specific protocol being followed.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, further purify the product by recrystallization or column chromatography.

Synthesis_Workflow Reactants 2-Aminoacetophenone 1,3-Cyclohexanedione Anthranilamide p-TSA (catalyst) Reaction Reflux Reactants->Reaction Solvent Ethanol Solvent->Reaction TLC TLC Monitoring Reaction->TLC Workup Cooling & Filtration TLC->Workup Reaction Complete Purification Washing & Drying (Optional: Recrystallization) Workup->Purification Product Quinoline-fused Quinazolinone Purification->Product

Figure 1: General workflow for the one-pot synthesis of quinoline-fused quinazolinones.

Measurement of Fluorescent Properties

Steady-state fluorescence spectroscopy is the primary technique used to characterize the photophysical properties of these compounds.

Protocol for Fluorescence Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the quinoline-3-carbonitrile analog in a spectroscopic grade solvent (e.g., ethanol, DMF, or a buffer solution). The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).

  • Absorption Spectrum: Record the UV-Vis absorption spectrum of the solution using a spectrophotometer to determine the wavelength of maximum absorption (λabs,max).

  • Excitation Wavelength Selection: Set the excitation wavelength (λex) of the spectrofluorometer to the λabs,max.

  • Emission Spectrum: Scan the emission spectrum over a wavelength range significantly longer than the excitation wavelength. The peak of this spectrum corresponds to the wavelength of maximum emission (λem,max).

  • Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4). The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

    where:

    • ΦF,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Fluorescence_Measurement_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Prep Prepare dilute solution in spectroscopic grade solvent Abs Record UV-Vis Absorption Spectrum Prep->Abs Em Record Fluorescence Emission Spectrum Abs->Em Set λex = λabs,max QY Measure Quantum Yield (relative to standard) Abs->QY Em->QY Det_Lambda Determine λex and λem Em->Det_Lambda Calc_QY Calculate Quantum Yield QY->Calc_QY Calc_Stokes Calculate Stokes Shift Det_Lambda->Calc_Stokes

Figure 2: Workflow for the characterization of fluorescent properties.

Conclusion and Future Directions

The quinoline-3-carbonitrile scaffold offers a robust and highly tunable platform for the development of novel fluorophores. By strategically modifying the substitution pattern on the quinoline ring, researchers can rationally design probes with tailored fluorescent properties, including emission color, quantum yield, and environmental sensitivity. The comparative analysis presented in this guide highlights the key structure-property relationships that govern the fluorescence of these analogs. Future research in this area will likely focus on the development of quinoline-3-carbonitrile derivatives with even larger Stokes shifts, higher quantum yields, and enhanced photostability for advanced imaging and sensing applications. The exploration of their utility in biological systems, for instance as selective fluorescent sensors for metal ions, also remains a promising avenue of investigation.[12][13][14]

References

  • Gerasymchuk, Y., et al. (2012). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. Journal of Fluorescence, 22(5), 1267-1278. [Link]

  • Reddy, T. R., et al. (2022). Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. ACS Omega, 7(12), 10731-10740. [Link]

  • Czaplińska, B., et al. (2020). Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold. Molecules, 25(11), 2488. [Link]

  • Gomes, P. J., & Oliveira, A. S. (2016). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports, 6, 36241. [Link]

  • Lee, H., et al. (2021). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. bioRxiv. [Link]

  • Various Authors. (2018). Synthesis of quinoline-3-carbonitrile derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2021). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances, 11(54), 34229-34235. [Link]

  • Wang, Y., et al. (2021). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances, 11(54), 34229-34235. [Link]

  • Kumar, A., et al. (2018). Solvatochromism of Quinoline-390 and Rhodamine-800: Multiple Linear Regression and Computational Approaches. Asian Journal of Chemistry, 31(1), 61-72. [Link]

  • Wang, Y., et al. (2021). A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. Molecules, 26(23), 7209. [Link]

  • Stanescu, M. D., et al. (2022). Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • S. S., S., et al. (2024). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. ResearchGate. [Link]

  • Pandey, N., et al. (2021). Solvatochromism and Estimation of Ground and Excited State Dipole Moments of 6-aminoquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 267, 120498. [Link]

  • Singh, A., et al. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. Chemistry of Materials, 35(13), 5143–5154. [Link]

  • Kawasaki, S., et al. (2024). 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile: A fluorescent molecule that induces differentiation in PC12 cells. Bioorganic & Medicinal Chemistry, 103, 117637. [Link]

  • Czaplińska, B., et al. (2020). Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold. Sci-Hub. [Link]

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Validation

A Researcher's Guide to Kinase Selectivity Profiling: Assessing 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Novel derivatives, such as 7-(benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Novel derivatives, such as 7-(benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, represent a promising avenue for the development of targeted therapies. A significant portion of modern drug discovery, particularly in oncology, focuses on protein kinase inhibitors[1][2]. However, the high degree of conservation in the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity[1][3]. A non-selective compound can lead to off-target effects and toxicity, complicating clinical development[1][4]. Therefore, a rigorous and early assessment of a compound's selectivity is not merely a characterization step but a critical determinant of its therapeutic potential.

This guide provides a comprehensive, technically-grounded framework for assessing the kinase selectivity profile of 7-(benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile. We will move beyond a simple protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating approach. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel kinase inhibitors.

Pillar 1: Strategic Rationale for Kinase Profiling

The ultimate goal of selectivity profiling is to understand the interaction landscape of a compound across the kinome. This knowledge allows for the early identification of potential liabilities and opportunities, such as polypharmacology, where inhibiting multiple kinases can be therapeutically advantageous[4].

Why a Tiered Approach?

Screening against the entire human kinome (over 500 kinases) for every compound is often cost-prohibitive and inefficient. A more logical and resource-effective strategy involves a tiered approach[5].

  • Tier 1: Broad Panel Single-Point Screen: The initial step is to screen the test compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a large, diverse panel of kinases. This acts as a wide net to identify a preliminary "hit list" of potential targets. The goal is not to measure potency but to quickly identify kinases that interact with the compound.

  • Tier 2: Dose-Response (IC50) Determination: For the kinases identified as "hits" in Tier 1 (e.g., >70% inhibition), a full dose-response curve is generated. This allows for the determination of the half-maximal inhibitory concentration (IC50), a quantitative measure of potency[6].

Choosing the Right Assay: Biochemical vs. Cellular

Biochemical Assays: These assays use purified, recombinant kinases and substrates in a cell-free environment. They are ideal for initial profiling due to their precision, reproducibility, and direct measurement of enzyme inhibition[7]. Radiometric assays, which measure the transfer of radiolabeled phosphate from ATP (e.g., ³³P-γ-ATP) to a substrate, are considered the "gold standard" due to their direct detection method, which minimizes false positives[7][8]. However, for high-throughput applications, luminescence-based assays like ADP-Glo™, which quantify ADP production as a measure of kinase activity, offer a robust, non-radioactive alternative[9][10].

Cellular Assays: These assays measure a compound's effect on kinase activity within a living cell. Technologies like NanoBRET® Target Engagement assays provide a more physiologically relevant context, as they account for cell permeability, efflux pumps, and intracellular ATP concentrations[11]. While biochemical assays are crucial for initial selectivity determination, cellular assays are a vital secondary step to confirm that the compound can engage its target in a biological system[7].

For this guide, we will focus on the widely-used and highly quantitative ADP-Glo™ biochemical assay for the primary selectivity screen.

Pillar 2: Experimental Design & Detailed Protocols

A self-validating protocol is built on meticulous planning and the inclusion of appropriate controls. The experimental workflow is visualized below.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound Dilution Series Reaction Kinase Reaction: Kinase + Substrate + ATP + Compound Compound->Reaction Controls Control Compounds (Staurosporine, Sunitinib) Controls->Reaction Kinase_Panel Kinase Panel Aliquoting Kinase_Panel->Reaction Termination Stop Reaction & Deplete ATP Reaction->Termination Detection ADP to ATP Conversion & Luciferase Detection Termination->Detection Raw_Data Luminescence Reading (Plate Reader) Detection->Raw_Data Normalization Normalization to Controls (% Inhibition) Raw_Data->Normalization IC50_Calc Dose-Response Curve Fitting (IC50 Determination) Normalization->IC50_Calc Selectivity Selectivity Score Calculation IC50_Calc->Selectivity

Caption: High-level workflow for kinase selectivity profiling.

Materials & Reagents
  • Test Compound: 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, dissolved in 100% DMSO to a 10 mM stock.

  • Kinase Panel: A representative panel of purified, active kinases (e.g., the scanMAX panel from Reaction Biology or a custom panel from Promega). A recommended starting panel is provided in Table 1.

  • Assay Platform: ADP-Glo™ Kinase Assay Kit (Promega).

  • Control Inhibitors:

    • Negative Control: 100% DMSO.

    • Broad-Spectrum Positive Control: Staurosporine (10 mM stock in DMSO).

    • Selective Positive Control: A known selective inhibitor for at least one kinase in the panel (e.g., Sunitinib for VEGFR2).

  • Buffers: Kinase-specific reaction buffers (as recommended by the kinase vendor).

  • Equipment: Acoustic liquid handler (e.g., Echo 655), multi-mode microplate reader with luminescence detection, 384-well assay plates.

Protocol: Tier 1 - Single-Point Screening (at 10 µM)
  • Compound Plating: Using an acoustic liquid handler, transfer 100 nL of the 10 mM test compound stock into designated wells of a 384-well assay plate to achieve a final concentration of 10 µM in a 10 µL reaction volume.

  • Control Plating: Dispense 100 nL of Staurosporine (positive control) and DMSO (negative/vehicle control) into their respective wells.

  • Kinase/Substrate Addition: Prepare a master mix for each kinase containing the appropriate kinase buffer, substrate, and the kinase enzyme. Dispense 5 µL of this mix into the wells containing the compounds.

  • Initiation of Reaction: Prepare an ATP solution in kinase buffer. Add 5 µL to all wells to initiate the kinase reaction. The final volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Assay Detection (Following ADP-Glo™ Protocol):

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

Protocol: Tier 2 - IC50 Determination

This protocol is identical to the Tier 1 screen, with one critical exception in the compound plating step.

  • Compound Plating (Dose-Response): Create a 10-point, 3-fold serial dilution of the test compound, typically starting from 10 µM. Use an acoustic dispenser to plate the appropriate volume of each concentration into the assay plate.

  • Follow steps 2-7 from the Tier 1 protocol.

Pillar 3: Data Analysis and Interpretation

Raw data, in the form of luminescence units, is meaningless without proper analysis and context.

Calculating Percent Inhibition

The first step is to normalize the data from the single-point screen. The percent inhibition is calculated using the signals from the high (DMSO) and low (Staurosporine) controls.

% Inhibition = 100 * (1 - (Signal_Compound - Signal_LowControl) / (Signal_HighControl - Signal_LowControl))

Any kinase exhibiting >70% inhibition at 10 µM is typically flagged as a "hit" and advanced to IC50 determination.

IC50 Curve Fitting

For Tier 2 data, plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism or R to fit the data and determine the IC50 value[6][12].

Quantifying Selectivity

A simple and effective way to quantify selectivity is the Selectivity Score (S-Score) . A common definition is the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a given concentration (e.g., 1 µM)[13]. A lower S-Score indicates higher selectivity.

Example Calculation: If a compound at 1 µM inhibits 3 kinases out of a panel of 100 by more than 90%, the S(90%) score is 3.

Another way to visualize selectivity is through a dendrogram, where kinases are arranged by phylogenetic relationship, and inhibition levels are represented by color-coded circles.

G cluster_selective Selective Inhibitor cluster_nonselective Non-Selective Inhibitor A1 Target A2 A3 A4 B1 B2 B3 B4 A_root A_root->A1 A_root->A2 A_root->A3 A_root->A4 B_root B_root->B1 B_root->B2 B_root->B3 B_root->B4

Caption: Conceptual view of selective vs. non-selective inhibition.

Data Presentation: A Hypothetical Case Study

To illustrate the output of this workflow, we present hypothetical data for our compound, 7-(benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile.

Table 1: Hypothetical Kinase Selectivity Panel Results (IC50 values are represented in nM. ">10,000" indicates no significant inhibition at the highest tested concentration.)

Kinase FamilyKinase TargetCompound IC50 (nM) Sunitinib IC50 (nM) Staurosporine IC50 (nM)
TK ABL1>10,000657
TK EGFR8,500>10,00025
TK VEGFR2 45 9 5
TK FLT3210153
TK c-KIT150124
TK SRC1,2002501
TKL BRAF>10,0009,00050
STE p38α (MAPK14)9,800>10,00030
CAMK CAMK2A>10,0004,50010
AGC AKT1>10,000>10,00015
AGC PKA>10,000>10,0008
CMGC CDK27,5001,50012
Interpretation of Hypothetical Data
  • Potency & Selectivity: The hypothetical data suggest that 7-(benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is a potent inhibitor of VEGFR2 (IC50 = 45 nM).

  • Comparative Analysis: It shows a degree of selectivity for VEGFR2 over other kinases. While it also inhibits FLT3 and c-KIT at sub-micromolar concentrations, it is significantly less potent against these targets compared to the known multi-kinase inhibitor Sunitinib. It shows minimal activity against kinases from other families like STE, CAMK, and AGC.

  • Control Validation: The IC50 values for the control compounds, Sunitinib and Staurosporine, are consistent with their known profiles, validating the assay's performance. Sunitinib shows high potency against its known targets (VEGFR2, FLT3, c-KIT), while Staurosporine demonstrates broad-spectrum, potent inhibition across most kinases tested.

Conclusion

This guide outlines a robust, multi-tiered strategy for the comprehensive assessment of kinase inhibitor selectivity, using the novel compound 7-(benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile as a case study. By integrating a logical experimental workflow with rigorous data analysis and appropriate controls, researchers can confidently characterize the selectivity profile of their compounds. This early, in-depth understanding is paramount for making informed decisions, mitigating risks of off-target toxicity, and ultimately accelerating the journey from a promising molecule to a potential therapeutic. The principles and protocols described herein provide a self-validating framework to generate the high-quality, reproducible data required for successful drug discovery programs.

References

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  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Moon, K-M., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. [Link]

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  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

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  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]

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Comparative

The Great Divide: Translating In Vitro Potency to In Vivo Efficacy for Quinoline-Based Kinase Inhibitors

A Senior Application Scientist's Guide to Navigating the Complexities of Preclinical Kinase Inhibitor Development The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Complexities of Preclinical Kinase Inhibitor Development

The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous clinically successful kinase inhibitors.[1] These agents have revolutionized cancer therapy by targeting the dysregulated kinases that drive tumor growth, proliferation, and survival. However, the journey from a potent hit in an in vitro assay to an effective therapeutic in a living organism is fraught with challenges. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of quinoline-based kinase inhibitors, offering insights into the experimental methodologies, potential pitfalls, and the critical factors that govern the successful translation of preclinical data.

From Benchtop to Bedside: The In Vitro-In Vivo Efficacy Chasm

A common hurdle in drug development is the often-observed discrepancy between a compound's performance in a controlled laboratory setting and its therapeutic effect in a complex biological system.[2] This "in vitro-in vivo" gap is particularly pronounced for kinase inhibitors, where a multitude of factors can influence their ultimate efficacy. Understanding these factors is paramount for researchers, scientists, and drug development professionals to make informed decisions and optimize their discovery pipelines.

This guide will focus on three prominent, FDA-approved quinoline-based multi-kinase inhibitors as case studies:

  • Cabozantinib: A potent inhibitor of MET, VEGFR2, and RET.[3][4]

  • Lenvatinib: An inhibitor of VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT.[5][6]

  • Bosutinib: A dual inhibitor of Src and Abl kinases.[7][8]

By examining the preclinical data for these drugs, we can illuminate the key considerations in evaluating the true therapeutic potential of novel quinoline-based kinase inhibitors.

Gauging Potency: The In Vitro Landscape

In vitro assays are the cornerstone of early-stage kinase inhibitor discovery, providing a rapid and cost-effective means to assess a compound's potency and selectivity. These assays can be broadly categorized into two types: biochemical assays and cell-based assays.

Biochemical Assays: A Direct Measure of Inhibition

Biochemical assays utilize purified, recombinant kinase enzymes to directly measure the ability of an inhibitor to block substrate phosphorylation. The most common output of these assays is the IC50 value , which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%.

Cell-Based Assays: A More Biologically Relevant Picture

Cell-based assays measure the effect of an inhibitor on kinase activity within a living cell. These assays provide a more physiologically relevant assessment by taking into account factors such as cell permeability, off-target effects, and the influence of cellular signaling networks. Common cell-based assays include proliferation/viability assays (e.g., MTT assay) and target engagement assays.

Comparative In Vitro Potency of Selected Quinoline-Based Kinase Inhibitors
InhibitorTarget KinaseBiochemical IC50 (nM)Cell LineCellular Assay IC50 (nM)
Cabozantinib MET1.3E98NT (Glioblastoma)89 (Proliferation)
VEGFR20.035HUVEC (Endothelial)-
RET5.2TT (Thyroid)-
Lenvatinib VEGFR2-HUVEC (Endothelial)- (Inhibited tube formation)
FGFR1---
PDGFRα---
Bosutinib Src1.2PC-3 (Prostate)Decreased proliferation
Abl-K562 (CML)- (Inhibited proliferation)

Note: The table presents a selection of reported values. IC50 values can vary depending on the specific assay conditions.

The Real-World Test: In Vivo Efficacy in Preclinical Models

While in vitro assays provide essential initial data, the true test of a kinase inhibitor's therapeutic potential lies in its performance in vivo. Preclinical animal models, most commonly tumor xenografts in immunodeficient mice, are used to evaluate a drug's ability to inhibit tumor growth in a living system.

Tumor Xenograft Models: A Window into Antitumor Activity

In a typical xenograft study, human cancer cells are implanted into mice, and once tumors are established, the animals are treated with the kinase inhibitor. Key efficacy endpoints include tumor growth inhibition (TGI) and, in some cases, tumor regression.

Comparative In Vivo Efficacy of Selected Quinoline-Based Kinase Inhibitors
InhibitorCancer Model (Cell Line)Animal ModelDosing RegimenTumor Growth Inhibition (TGI)
Cabozantinib Medullary Thyroid Cancer (TT)Nude Mice10, 30, 60 mg/kg, oral, dailyDose-dependent inhibition[3]
Neuroendocrine Prostate Cancer (LuCaP 93, LuCaP 173.1)SCID Mice30 mg/kg, oral, dailySignificant tumor volume decrease[9]
Lenvatinib Liver Cancer (KYN-2, HAK-1B)Nude Mice3, 10, 30 mg/kg, oral, dailyDose-dependent suppression[6]
Pancreatic Cancer (KP-1/VEGF)Nude Mice1-100 mg/kg, oral, twice dailySignificant inhibition[10]
Bosutinib Prostate Cancer (PC-3)Nude Mice-Significantly smaller tumor volume[7]
Chronic Myeloid Leukemia (K562)Nude Mice-Regression of xenografts[11]

Bridging the Gap: Why In Vitro and In Vivo Results Diverge

The transition from a nanomolar IC50 in a test tube to significant tumor regression in a mouse is not always seamless. Several key factors contribute to the often-observed discrepancies between in vitro and in vivo efficacy.

Pharmacokinetics (PK): The Body's Influence on the Drug

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. A compound with excellent in vitro potency may fail in vivo if it has poor oral bioavailability, is rapidly metabolized into inactive forms, or does not reach a sufficient concentration at the tumor site to inhibit its target kinase.[5][12]

Pharmacodynamics (PD): The Drug's Effect on the Body

Pharmacodynamics relates the drug concentration at the site of action to its therapeutic effect. Even if a drug achieves adequate tumor exposure, it may not elicit the desired response due to factors such as tumor heterogeneity, the presence of resistance mechanisms, or the activation of alternative signaling pathways.

The Tumor Microenvironment: A Complex Battlefield

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix. The TME can influence drug efficacy by limiting drug penetration, promoting drug resistance, and modulating the immune response.

Preclinical Pharmacokinetic Parameters of Selected Quinoline-Based Kinase Inhibitors
InhibitorAnimal ModelOral Bioavailability (%)Tmax (hours)
Cabozantinib --3-5 (single dose)
Lenvatinib Mice, Rats, Dogs, Monkeys~64-78-
Bosutinib -34 (healthy subjects)4-6

Note: Pharmacokinetic parameters can vary significantly between species.

Experimental Protocols: A Guide to Best Practices

To ensure the generation of robust and reproducible data, it is essential to follow well-defined and validated experimental protocols.

In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the IC50 value of a quinoline-based inhibitor against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test inhibitor (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a microplate, add the kinase, substrate, and inhibitor dilutions to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a controlled temperature for a specified time.

  • Stop the reaction and add the detection reagents according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Plot the signal versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation/Viability Assay (MTT Assay)

Objective: To assess the effect of a quinoline-based inhibitor on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test inhibitor (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 72 hours).[13]

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[14]

  • Add the solubilization solution to dissolve the formazan crystals.[14]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[14]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Study

Objective: To evaluate the antitumor efficacy of a quinoline-based inhibitor in a mouse model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional, to enhance tumor take-rate)

  • Test inhibitor formulated for oral or parenteral administration

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

  • Monitor the mice for tumor growth.

  • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test inhibitor or vehicle control to the respective groups according to the planned dosing schedule.

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly).

  • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Visualizing the Science: Pathways and Workflows

Signaling Pathways Targeted by Quinoline-Based Kinase Inhibitors

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., MET, VEGFR, RET) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K SRC Src RTK->SRC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT3 STAT3 SRC->STAT3 ABL Abl ABL->STAT3 Angiogenesis Angiogenesis STAT3->Angiogenesis QuinolineInhibitor Quinoline-Based Kinase Inhibitor QuinolineInhibitor->RTK Inhibits QuinolineInhibitor->SRC Inhibits QuinolineInhibitor->ABL Inhibits

Caption: Key signaling pathways targeted by quinoline-based kinase inhibitors.

General Workflow for Preclinical Evaluation of Kinase Inhibitors

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision Point Biochemical Biochemical Assays (IC50 vs. Target Kinase) Cellular Cell-Based Assays (Proliferation, Target Engagement) Biochemical->Cellular Promising Candidates PK Pharmacokinetics (PK) (ADME in Animal Models) Cellular->PK Lead Compounds Efficacy Efficacy Studies (Tumor Xenograft Models) PK->Efficacy GoNoGo Go/No-Go Decision for Clinical Development Efficacy->GoNoGo

Caption: Streamlined workflow for preclinical kinase inhibitor evaluation.

Conclusion: A Holistic Approach to Kinase Inhibitor Development

The development of effective quinoline-based kinase inhibitors requires a multifaceted approach that integrates robust in vitro and in vivo evaluations. While in vitro assays are indispensable for initial screening and lead optimization, they represent only the first step in a long and complex journey. A thorough understanding of a compound's pharmacokinetic and pharmacodynamic properties, coupled with rigorous testing in relevant preclinical models, is essential to bridge the gap between benchtop potency and clinical success. By carefully considering the factors that influence the in vitro-in vivo correlation, researchers can increase the likelihood of identifying and developing novel kinase inhibitors that will make a meaningful impact on the lives of patients.

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  • Isakoff, S. J., et al. (2011). Phase I Study of Bosutinib, a Src/Abl Tyrosine Kinase Inhibitor, Administered to Patients with Advanced Solid Tumors. Clinical Cancer Research, 17(23), 7384-7392.
  • Li, D., et al. (2019).

Sources

Validation

A Comparative Analysis of the Antibacterial Spectrum of a Novel Quinolone Derivative: 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, quinolone derivatives continue to be a fertile ground for discovery. This guide provides a detailed comparati...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, quinolone derivatives continue to be a fertile ground for discovery. This guide provides a detailed comparative analysis of the potential antibacterial spectrum of a novel synthetic quinolone, 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, against established quinolone antibiotics. While specific experimental data for this particular compound is not yet publicly available, this guide will leverage data from structurally similar quinoline-3-carbonitrile derivatives and the broader class of quinolone antibiotics to project its likely activity profile. We will also detail the requisite experimental protocols to definitively characterize its spectrum.

Introduction: The Promise of Novel Quinolone Scaffolds

Quinolones are a critical class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2][3] The extensive clinical use of fluoroquinolones, a subclass of quinolones, has unfortunately led to the emergence of widespread resistance.[1][4] This necessitates the exploration of new chemical entities that can circumvent existing resistance mechanisms. The quinoline-3-carbonitrile scaffold has emerged as a promising starting point for the development of new antibacterial agents.[5][6][7] The subject of this guide, 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, incorporates several structural motifs that suggest the potential for significant antibacterial activity.

Projected Antibacterial Spectrum of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

Based on the analysis of related quinoline-3-carbonitrile derivatives, it is plausible to hypothesize that 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile will exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5][8][9] The presence of the benzyloxy group at the 7-position and the methoxy group at the 6-position may influence the compound's potency and spectrum.

Table 1: Projected in vitro Activity of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile Compared to Representative Quinolones (Hypothetical MIC values in µg/mL)

Bacterial SpeciesGram Stain7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile (Projected)Ciprofloxacin (2nd Gen)Levofloxacin (3rd Gen)Moxifloxacin (4th Gen)
Staphylococcus aureusGram-positive1 - 80.5 - 20.5 - 20.12 - 1
Streptococcus pneumoniaeGram-positive2 - 161 - 40.5 - 20.12 - 0.5
Enterococcus faecalisGram-positive4 - 321 - 81 - 40.5 - 2
Escherichia coliGram-negative0.5 - 4≤0.06 - 1≤0.06 - 1≤0.06 - 1
Pseudomonas aeruginosaGram-negative8 - 640.12 - 40.5 - 82 - 8
Klebsiella pneumoniaeGram-negative1 - 16≤0.06 - 1≤0.06 - 1≤0.06 - 1

Note: The projected MIC values for 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile are hypothetical and require experimental verification.

Experimental Protocol for Determining Antibacterial Spectrum

To empirically determine the antibacterial spectrum of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, a standardized broth microdilution assay is the recommended methodology. This method allows for the quantitative determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Broth Microdilution Protocol
  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in a sterile saline or broth solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Experimental Workflow Diagram

Antibacterial_Spectrum_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculum Standardization Inoculum Standardization Bacterial Culture->Inoculum Standardization Inoculation Inoculation Inoculum Standardization->Inoculation Compound Stock Compound Stock Serial Dilutions Serial Dilutions Compound Stock->Serial Dilutions Serial Dilutions->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination Data Interpretation Data Interpretation MIC Determination->Data Interpretation

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action and Structure-Activity Relationship

Quinolones exert their bactericidal effect by forming a ternary complex with bacterial DNA and either DNA gyrase (primarily in Gram-negative bacteria) or topoisomerase IV (primarily in Gram-positive bacteria).[2][3] This complex traps the enzyme in its cleavage-competent state, leading to double-stranded DNA breaks and ultimately cell death.[2]

The structural features of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile likely contribute to its antibacterial activity:

  • Quinolone Core: The fundamental bicyclic scaffold is essential for intercalating into the DNA and interacting with the topoisomerase enzymes.

  • 3-Carbonitrile Group: The cyano group at the 3-position is a common feature in many potent quinoline-based inhibitors and is crucial for activity.[5][10]

  • 4-Hydroxy Group: The hydroxyl group at the 4-position can participate in hydrogen bonding interactions within the enzyme's active site.

  • 6-Methoxy and 7-Benzyloxy Groups: Substituents at the 6 and 7-positions significantly influence the antibacterial spectrum and potency. The bulky benzyloxy group at the 7-position may enhance activity against Gram-positive bacteria and potentially overcome certain resistance mechanisms.[2]

SAR_Diagram cluster_compound 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile cluster_activity Antibacterial Activity Quinolone Core Quinolone Core DNA Gyrase Inhibition DNA Gyrase Inhibition Quinolone Core->DNA Gyrase Inhibition Intercalation Topoisomerase IV Inhibition Topoisomerase IV Inhibition Quinolone Core->Topoisomerase IV Inhibition Intercalation 3-Carbonitrile 3-Carbonitrile 3-Carbonitrile->DNA Gyrase Inhibition Potency 3-Carbonitrile->Topoisomerase IV Inhibition Potency 4-Hydroxy 4-Hydroxy 4-Hydroxy->DNA Gyrase Inhibition H-bonding 4-Hydroxy->Topoisomerase IV Inhibition H-bonding 6-Methoxy 6-Methoxy Broad Spectrum Broad Spectrum 6-Methoxy->Broad Spectrum Modulates Spectrum 7-Benzyloxy 7-Benzyloxy 7-Benzyloxy->Broad Spectrum Enhances Gram+ Activity

Sources

Comparative

A Comparative Guide to Validating Cellular Target Engagement of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

For researchers, scientists, and drug development professionals, confirming that a novel compound reaches and interacts with its intended molecular target within the complex cellular environment is a critical step in the...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, confirming that a novel compound reaches and interacts with its intended molecular target within the complex cellular environment is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of key cellular assays to validate the target engagement of a novel investigational compound, 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile.

Given the structural similarity of this compound to known kinase inhibitors, particularly those with a quinoline core that frequently target the ATP-binding site of tyrosine kinases, we will proceed with the well-characterized Epidermal Growth Factor Receptor (EGFR) as its putative target for the purpose of this illustrative guide.[1] EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is a validated target in oncology.[2][3]

This guide will compare three distinct and powerful methodologies to confirm the engagement of our novel quinoline compound with EGFR in a cellular context: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and a functional downstream analysis of EGFR phosphorylation. We will also compare its performance against two well-established EGFR inhibitors, Gefitinib and Erlotinib.

Comparative Overview of Cellular Target Engagement Assays

Choosing the right assay for validating target engagement is crucial and depends on various factors including the nature of the target, available reagents, and desired throughput. Below is a comparison of the three selected methods.

Assay Principle Advantages Limitations Typical Data Output
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[1][4]Label-free, applicable to endogenous proteins in intact cells, provides direct evidence of physical binding.[4]Can be lower throughput, requires a specific and sensitive antibody for detection by Western blot.[5]Thermal shift curves, Isothermal dose-response curves (EC50).
NanoBRET™ Target Engagement Assay Measures the displacement of a fluorescent tracer from a NanoLuciferase-tagged target protein by a competitive inhibitor in live cells.[6][7]High-throughput, quantitative measurement of compound affinity in live cells, provides real-time binding data.[8][9]Requires genetic modification of the target protein (NanoLuc tag), potential for steric hindrance from the tag.Dose-dependent BRET signal curves (IC50).
Phospho-EGFR Western Blot Measures the inhibition of ligand-induced autophosphorylation of the target kinase, a direct functional consequence of inhibitor binding.Measures functional outcome of target engagement, uses endogenous protein, well-established technique.Indirect measure of binding, can be influenced by downstream signaling events, semi-quantitative.Western blot band intensities, densitometry analysis (IC50).

Experimental Data and Comparison

To illustrate the application of these assays, we present hypothetical, yet realistic, experimental data for our novel compound, "7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile" (referred to as "Novel Quinoline"), alongside the known EGFR inhibitors Gefitinib and Erlotinib.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

The isothermal dose-response CETSA was performed on A431 cells treated with increasing concentrations of the compounds, followed by heating to 54°C. The amount of soluble EGFR was quantified by Western blot.

Compound CETSA EC50 (nM)
Novel Quinoline150
Gefitinib50
Erlotinib65

The lower EC50 values for Gefitinib and Erlotinib indicate a more potent stabilization of EGFR upon binding compared to the Novel Quinoline compound in this assay.

Table 2: NanoBRET™ Target Engagement Assay Data

HEK293 cells transiently expressing an EGFR-NanoLuc fusion protein were treated with the compounds and a fluorescent tracer. The displacement of the tracer was measured as a decrease in the BRET signal.

Compound NanoBRET IC50 (nM)
Novel Quinoline120
Gefitinib25
Erlotinib30

The NanoBRET assay confirms the direct binding of the Novel Quinoline to EGFR in live cells, with a slightly higher IC50 compared to the reference inhibitors, suggesting a lower binding affinity.

Table 3: Phospho-EGFR (Tyr1068) Inhibition Data

Serum-starved A431 cells were pre-treated with the compounds and then stimulated with EGF. The level of EGFR phosphorylation at tyrosine 1068 was assessed by Western blot.

Compound p-EGFR (Tyr1068) IC50 (nM)
Novel Quinoline200
Gefitinib80
Erlotinib95

The inhibition of EGFR autophosphorylation demonstrates that the binding of the Novel Quinoline compound is functionally relevant, leading to the inhibition of kinase activity, albeit with a higher IC50 than Gefitinib and Erlotinib.

Signaling Pathway and Workflow Diagrams

To visually represent the biological context and experimental procedures, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR EGFR->EGFR Grb2 Grb2 EGFR->Grb2 pY PI3K PI3K EGFR->PI3K pY EGF EGF EGF->EGFR Ligand Binding SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR Signaling Pathway.

CETSA_Workflow A 1. Treat cells with Novel Quinoline or control compounds B 2. Heat cells at a specific temperature A->B C 3. Lyse cells and separate soluble and aggregated proteins B->C D 4. Detect soluble EGFR by Western Blot C->D E 5. Quantify band intensity and determine EC50 D->E

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

NanoBRET_Workflow A 1. Transfect cells with EGFR-NanoLuc construct B 2. Add NanoBRET tracer and test compounds A->B C 3. Add Nano-Glo substrate and extracellular inhibitor B->C D 4. Measure BRET signal (emission at 610nm / 450nm) C->D E 5. Plot dose-response curve and determine IC50 D->E

Caption: NanoBRET™ Target Engagement Workflow.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment: Plate A431 cells and grow to 80-90% confluency. Treat the cells with various concentrations of the Novel Quinoline, Gefitinib, or Erlotinib for 2 hours at 37°C.

  • Heating Step: After treatment, wash the cells with PBS and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat at a range of temperatures (e.g., 48°C to 62°C) for 3 minutes in a thermal cycler to determine the optimal temperature for the isothermal dose-response experiment. For the dose-response curve, heat all samples at the predetermined optimal temperature (e.g., 54°C).

  • Cell Lysis and Protein Separation: Cool the samples to room temperature. Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath). Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blot Analysis: Collect the supernatant and determine the protein concentration. Perform SDS-PAGE and Western blotting using a primary antibody specific for total EGFR and a corresponding HRP-conjugated secondary antibody.

  • Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. Plot the normalized band intensities against the compound concentrations to generate a dose-response curve and calculate the EC50 value.[10][11]

NanoBRET™ Target Engagement Assay Protocol
  • Cell Transfection and Seeding: Transfect HEK293 cells with a vector encoding for an N-terminal NanoLuc®-EGFR fusion protein. After 24 hours, seed the transfected cells into 96-well plates.[7]

  • Compound and Tracer Addition: Prepare serial dilutions of the Novel Quinoline, Gefitinib, or Erlotinib. Add the compounds to the cells, followed by the addition of the NanoBRET™ tracer. Incubate for 2 hours at 37°C in a CO2 incubator.

  • Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate and the extracellular NanoLuc® inhibitor in Opti-MEM. Add this solution to each well.

  • Signal Measurement: Read the plate within 10 minutes on a luminometer equipped with two filters to measure the donor emission (450 nm) and the acceptor emission (610 nm).

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9][12]

Phospho-EGFR (Tyr1068) Western Blot Protocol
  • Cell Culture and Treatment: Plate A431 cells and grow to 80-90% confluency. Serum-starve the cells for 16-24 hours. Pre-treat the cells with various concentrations of the Novel Quinoline, Gefitinib, or Erlotinib for 2 hours.

  • EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 10 minutes at 37°C.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Western Blot: Determine the protein concentration of the lysates. Perform SDS-PAGE and Western blotting. Probe the membranes with a primary antibody specific for phospho-EGFR (Tyr1068).[13][14][15]

  • Reprobing for Total EGFR: To normalize for protein loading, strip the membrane and reprobe with an antibody for total EGFR.

  • Data Analysis: Quantify the band intensities for both phospho-EGFR and total EGFR. Calculate the ratio of phospho-EGFR to total EGFR for each treatment. Plot the normalized ratios against the compound concentrations to determine the IC50 for the inhibition of EGFR phosphorylation.

Conclusion and Recommendations

This guide provides a comparative framework for validating the cellular target engagement of the novel compound, 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, using EGFR as a putative target. The three presented assays, CETSA, NanoBRET™, and phospho-EGFR Western blot, each offer unique advantages and provide complementary information.

  • CETSA provides direct, label-free evidence of target binding in a cellular context.

  • NanoBRET™ offers a high-throughput method for quantifying binding affinity in live cells.

  • Phospho-EGFR Western blot confirms the functional consequence of target engagement by measuring the inhibition of kinase activity.

The hypothetical data suggests that the "Novel Quinoline" compound engages and inhibits EGFR in cellular assays, although with a lower potency than the established inhibitors Gefitinib and Erlotinib. The convergence of data from these orthogonal assays provides a high degree of confidence in the on-target activity of the compound. For a comprehensive validation of target engagement, a combination of a direct binding assay (CETSA or NanoBRET™) and a functional assay (phospho-protein analysis) is highly recommended.

References

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]

  • Reaction Biology. (n.d.). EGFR (L858R, T970M) NanoBRET Kinase Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • Gaetani, M., et al. (2019). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Journal of Proteome Research, 18(9), 3466-3475. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Vasta, J. D., et al. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 141-155. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Retrieved from [Link]

  • La Morte, A., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(7), 1936-1946. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Scott, L. J. (2015). Gefitinib: a review of its use in adults with advanced non-small cell lung cancer. Drugs, 75(4), 405-417. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis for detection of p‐EGFR (Y‐1068), p‐RB (S‐780), CDK4, CCND1, E2F1, and CDKN2A. Retrieved from [Link]

  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. Retrieved from [Link]

  • Wang, Y., et al. (2021). Gefitinib Combined with Cetuximab for the Treatment of Lung Adenocarcinoma Harboring the EGFR–Intergenic Region (SEC61G) Fusion and EGFR Amplification. The Oncologist, 26(11), e1898-e1902. Retrieved from [Link]

  • Amann, J., et al. (2007). Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure. Clinical Cancer Research, 13(2 Pt 1), 515-525. Retrieved from [Link]

  • Wang, Y., et al. (2021). Gefitinib Combined with Cetuximab for the Treatment of Lung Adenocarcinoma Harboring the EGFR-Intergenic Region (SEC61G) Fusion and EGFR Amplification. The Oncologist, 26(11), e1898-e1902. Retrieved from [Link]

  • Mok, T. S., et al. (2010). The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. European Respiratory Review, 19(118), 337-345. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 of compounds 8-17 and Erlotinib. Retrieved from [Link]

  • Sahoo, B. R., et al. (2021). Co-encapsulated nanoparticles of Erlotinib and Quercetin for targeting lung cancer through nuclear EGFR and PI3K/AKT inhibition. International Journal of Biological Macromolecules, 193(Pt B), 2167-2179. Retrieved from [Link]

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Validation

A Comparative Guide to Molecular Docking of Benzyloxy-Substituted Quinolines in Kinase Active Sites

This guide provides an in-depth comparative analysis of molecular docking methodologies for studying the binding of benzyloxy-substituted quinolines within the active sites of therapeutically relevant protein kinases. De...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of molecular docking methodologies for studying the binding of benzyloxy-substituted quinolines within the active sites of therapeutically relevant protein kinases. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, ensuring a robust and self-validating approach to computational drug discovery.

Introduction: The Significance of Quinolines and Kinase Inhibition

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous approved drugs and clinical candidates. Their rigid structure and versatile substitution patterns allow for precise interactions with biological targets. Benzyloxy-substituted quinolines, in particular, have shown significant promise as inhibitors of protein kinases, a class of enzymes that are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1] Understanding the precise binding modes of these compounds is paramount for rational drug design and optimization.

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. This guide will compare three widely-used docking software suites—AutoDock Vina, Schrödinger's Glide, and Chemical Computing Group's MOE—using a case study of 6-benzyloxyquinoline, a known c-Met kinase inhibitor.[2][3] We will also explore its potential interactions with other key kinases: VEGFR-2, EGFR, and Src, to provide a comprehensive comparative framework.

The Tools of the Trade: A Comparative Overview of Docking Software

The choice of docking software can significantly impact the outcome and interpretation of a study. Each program utilizes distinct algorithms and scoring functions, leading to variations in predictive accuracy and computational expense.

FeatureAutoDock VinaSchrödinger GlideMOE (Molecular Operating Environment)
Algorithm Employs a Lamarckian genetic algorithm for global and local search.Uses a hierarchical search protocol, including grid-based ligand docking with energetic scoring.[4][5]Offers various placement algorithms, including Triangle Matcher and Alpha PMI, with induced-fit options.[6][7]
Scoring Function A simplified, empirical scoring function that is computationally efficient.[8]Features multiple scoring functions (e.g., SP, XP, GlideScore) that are empirically derived and calibrated for accuracy.[5][9]Includes several scoring functions like London dG, ASE, and GBVI/WSA dG, allowing for user selection based on the system.[10][11]
User Interface Primarily command-line driven, often used with graphical front-ends like AutoDock Tools or PyRx.[12]Integrated into the Maestro graphical interface, offering a comprehensive and user-friendly workflow.[13][14]A fully integrated platform with a graphical user interface for all stages of molecular modeling.[6][7]
Flexibility Allows for ligand flexibility and limited receptor side-chain flexibility.Supports both rigid and flexible receptor docking (Induced Fit Docking).[13]Provides options for both rigid receptor and induced-fit docking to account for protein flexibility.[6][7]
Cost Open-source and freely available for academic and non-commercial use.[15]Commercial software requiring a license.Commercial software with licensing fees.

Rationale for Selection: This guide focuses on AutoDock Vina for its accessibility and widespread use in academia, and on Glide and MOE for their prevalence in the pharmaceutical industry and their advanced features for achieving high-accuracy predictions. The comparison of these three provides a balanced perspective on the trade-offs between computational cost, ease of use, and predictive power.

The Comparative Docking Workflow: A Step-by-Step Guide

This section details a rigorous and reproducible protocol for the comparative docking study. The causality behind each step is explained to provide a deeper understanding of the process.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB_ID 1. Target Selection & PDB ID Acquisition Receptor_Prep 2. Receptor Preparation PDB_ID->Receptor_Prep Protein Structure Docking 4. Molecular Docking Receptor_Prep->Docking Prepared Receptor Ligand_Prep 3. Ligand Preparation Ligand_Prep->Docking Prepared Ligand Analysis 5. Results Analysis & Visualization Docking->Analysis Docked Poses & Scores Validation 6. Validation with Experimental Data Analysis->Validation Predicted Interactions & Affinities G cluster_ligand Ligand Preparation Workflow TwoD_Structure 2D Structure of Ligand ThreeD_Conversion 3D Coordinate Generation TwoD_Structure->ThreeD_Conversion Add_Hydrogens Add Hydrogens (pH 7.4) ThreeD_Conversion->Add_Hydrogens Energy_Minimization Energy Minimization (e.g., MMFF94) Add_Hydrogens->Energy_Minimization Assign_Charges Assign Partial Charges Energy_Minimization->Assign_Charges Define_Rotatable Define Rotatable Bonds Assign_Charges->Define_Rotatable Final_Ligand Prepared Ligand File (e.g., PDBQT) Define_Rotatable->Final_Ligand

Caption: A detailed workflow for ligand preparation.

Part 3: Docking Execution and Result Analysis

3.1. Defining the Binding Site (Grid Generation):

For each kinase, the binding site is defined as a grid box encompassing the active site residues. A common and effective strategy is to define the grid centered on the co-crystallized ligand from the PDB structure. This ensures that the docking search is focused on the relevant region of the protein.

3.2. Running the Docking Simulations:

Execute the docking calculations using AutoDock Vina, Glide, and MOE according to their respective protocols. It is recommended to generate multiple binding poses (e.g., 10-20) for each ligand to explore a range of possible binding modes.

3.3. Analysis and Visualization of Docking Results:

The primary outputs of a docking simulation are the binding poses of the ligand and a corresponding docking score (an estimation of binding affinity).

Key Analysis Steps:

  • Pose Clustering and Selection: The generated poses are clustered based on their root-mean-square deviation (RMSD). The lowest energy pose from the most populated cluster is often considered the most likely binding mode.

  • Interaction Analysis: Visualize the top-ranked poses within the kinase active site to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Tools like PyMOL and Discovery Studio Visualizer are excellent for this purpose. [16][17][18]3. Scoring Function Comparison: Compare the docking scores obtained from AutoDock Vina, Glide, and MOE. It is important to note that these scores are not directly comparable in absolute terms due to the different algorithms and scoring functions used. The comparison should focus on the relative ranking of different ligands or poses within each program.

Results and Comparative Discussion

The following table presents hypothetical, yet representative, docking results for 6-benzyloxyquinoline against the selected kinases. The docking scores are presented in kcal/mol, where a more negative value indicates a stronger predicted binding affinity.

Kinase TargetAutoDock Vina Score (kcal/mol)Glide XP Score (kcal/mol)MOE London dG Score (kcal/mol)Key Interacting Residues (Hypothetical)
c-Met (3A4P) -9.5-10.2-8.9MET1160, TYR1230, ASP1228
VEGFR-2 (2OH4) -8.8-9.5-8.2CYS919, ASP1046, GLU885
EGFR (7U9A) -8.2-9.1-7.8MET793, LEU718, LYS745
Src (2BDJ) -7.9-8.5-7.5THR338, MET341, LYS295

Interpretation of Results:

  • c-Met: As expected, all three programs predict a strong binding affinity for 6-benzyloxyquinoline to its known target, c-Met. The ability to reproduce the binding mode of the co-crystallized ligand (low RMSD, not shown) would be a key validation metric here.

  • VEGFR-2 and EGFR: The docking scores suggest that 6-benzyloxyquinoline may also have inhibitory potential against VEGFR-2 and EGFR, albeit potentially weaker than against c-Met. The predicted interactions would need to be scrutinized to assess the plausibility of these binding modes.

  • Src Kinase: The predicted binding affinity to Src is the lowest among the tested kinases, suggesting lower potential for inhibition.

Scientific Integrity: Validation with Experimental Data

A critical step in any computational study is to ground the predictions in experimental reality. To assess the validity of our docking protocols, we can compare the predicted binding affinities with experimentally determined IC50 values for a set of known inhibitors for each kinase.

KinaseKnown InhibitorExperimental IC50
VEGFR-2 Sorafenib~53.65 nM [19]
Sunitinib18.9 ± 2.7 nM [20]
EGFR Erlotinib7-12 nM (cell-based) [1][21]
Afatinib0.2-0.8 nM (cell-based) [1][21]
Src Dasatinib11 nM [22]

Correlation Analysis: By docking these known inhibitors using the same protocol, a correlation between the docking scores and the experimental IC50 values can be investigated. A strong correlation would increase the confidence in the predictive power of the chosen docking methodology for this class of compounds and targets. It is important to acknowledge that a perfect correlation is rare due to the simplifications inherent in docking calculations and the fact that IC50 values can be influenced by factors beyond pure binding affinity.

Conclusion and Future Directions

This guide has presented a comprehensive and methodologically rigorous framework for the comparative docking of benzyloxy-substituted quinolines in kinase active sites. By comparing AutoDock Vina, Glide, and MOE, we have highlighted the importance of understanding the underlying algorithms and scoring functions of the chosen software.

The detailed, step-by-step protocols for receptor and ligand preparation, docking execution, and results analysis provide a self-validating system for researchers. The emphasis on grounding computational predictions with experimental data underscores the commitment to scientific integrity.

The insights gained from such comparative studies are invaluable for lead optimization in drug discovery. By understanding the predicted binding modes and relative affinities of benzyloxy-substituted quinolines across different kinases, researchers can make more informed decisions in designing next-generation inhibitors with improved potency and selectivity. Future work should involve more advanced computational techniques, such as molecular dynamics simulations, to further refine the understanding of the dynamic nature of these ligand-receptor interactions.

References

  • Chemical Computing Group ULC. (2023). Molecular Operating Environment (MOE). Montreal, Canada. [Link]

  • BioCode. (n.d.). Molecular Docking of Protein Ligand using MOE. Retrieved from [Link]

  • Fairlie, D. P., et al. (2015). Comparing sixteen scoring functions for predicting biological activities of ligands for protein targets. Journal of Molecular Graphics and Modelling, 57, 14-23. [Link]

  • Beyett, T.S., & Eck, M.J. (2022). EGFR in complex with a macrocyclic inhibitor. RCSB Protein Data Bank. [Link]

  • Ivanov, S. M., et al. (2025). Pairwise Performance Comparison of Docking Scoring Functions: Computational Approach Using InterCriteria Analysis. International Journal of Molecular Sciences, 26(13), 6789. [Link]

  • PDB ID: 3VHE. (2011). Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor. RCSB Protein Data Bank. [Link]

  • PDB ID: 3F6X. (2008). c-Src kinase domain in complex with small molecule inhibitor. RCSB Protein Data Bank. [Link]

  • Atanasova, M., et al. (2025). Pairwise Performance Comparison of Docking Scoring Functions: Computational Approach Using InterCriteria Analysis. PubMed. [Link]

  • PDB ID: 4RJ7. (2014). EGFR kinase (T790M/L858R) with inhibitor compound 1. RCSB Protein Data Bank. [Link]

  • Pars Silico. (2025). Optimizing Ligand Structures with Open Babel: A Practical Guide for Bioinformatics Workflows. [Link]

  • PDB ID: 8TJL. (2024). EGFR kinase in complex with pyrazolopyrimidine covalent inhibitor. RCSB Protein Data Bank. [Link]

  • Sargis, S. (2009). Preparing Ligands for Docking. PyRx. [Link]

  • ResearchGate. (n.d.). Chemical structures of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. [Link]

  • Bioinformatics Review. (2019). Vina output analysis using Discovery Studio visualizer. [Link]

  • Perola, E., & Charifson, P. S. (2004). A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance.
  • Wang, R., et al. (2003). Comparative Evaluation of 11 Scoring Functions for Molecular Docking. Journal of Computer-Aided Molecular Design, 17(2-3), 129-144.
  • PDB ID: 3B8R. (2008). Crystal structure of the VEGFR2 kinase domain in complex with a naphthamide inhibitor. RCSB Protein Data Bank. [Link]

  • Roskoski, R. Jr. (2014). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. PMC. [Link]

  • Hirano, T., et al. (2015). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 6(33), 34889-34901. [Link]

  • El-Gamal, M. I., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6645. [Link]

  • PDB ID: 6ATE. (2019). SRC kinase bound to covalent inhibitor. RCSB Protein Data Bank. [Link]

  • PDBj. (n.d.). 3a4p - human c-MET kinase domain complexed with 6-benzyloxyquinoline inhibitor. [Link]

  • Schrödinger, Inc. (2023). Schrödinger Software Suite. New York, NY. [Link]

  • University of Cambridge. (n.d.). Preparing the protein and ligand for docking. [Link]

  • El-Sayed, N. N. E., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Molecules, 27(5), 1693. [Link]

  • Roskoski, R. Jr. (2019). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Pharmacological Research, 139, 68-82.
  • ResearchGate. (n.d.). IC50 values of EGFR inhibitors against non-small cell lung cancer.... [Link]

  • Chopra, E. (2020). Molecular Docking using Chimera. [Link]

  • PDB ID: 3BE2. (2008). Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor. RCSB Protein Data Bank. [Link]

  • Choudhary, S., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-22.
  • Nishii, H., et al. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1405-1409.
  • ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. [Link]

  • Kumar, A., & Singh, J. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Methods in Molecular Biology, 2110, 29-41.
  • El-Damasy, D. A., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6203. [Link]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. [Link]

  • Ali, R. (2019). Drug - Target Docking & Results Analysis Using PyRx - Vina, DS & PyMol | P1. YouTube. [Link]

  • Schrödinger TV. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. [Link]

  • Bioinformatics online. (2022). Energy minimization using openbabel. YouTube. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. [Link]

  • Abdel-Ghani, T. M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis(t[6][7][23]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1146-1157. [Link]

  • ResearchGate. (n.d.). Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex.... [Link]

  • ResearchGate. (n.d.). IC 50 Values for Compounds in the EGFR Enzyme Assays. [Link]

  • Morris, G. M., & Lim-Wilby, M. (2008). Molecular docking using AutoDock. Methods in Molecular Biology, 443, 365-382.
  • The Ligandable Human Proteome. (n.d.). Src Kinase Inhibitors. [Link]

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Comparative

Evaluating the Photostability of Novel Fluorophores: A Comparative Guide for Fluorescence Microscopy, Featuring 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

A Senior Application Scientist's Guide to Rigorous Fluorophore Characterization For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe is a critical decision that underpi...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Rigorous Fluorophore Characterization

For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe is a critical decision that underpins the reliability and reproducibility of imaging data. While brightness (a function of extinction coefficient and quantum yield) is often a primary consideration, the photostability of a fluorophore—its resistance to irreversible photochemical destruction upon exposure to excitation light—is equally crucial, particularly for demanding applications like time-lapse imaging, 3D reconstruction, and single-molecule studies.[1]

This guide provides a comprehensive framework for evaluating the photostability of a novel fluorophore, using the hypothetical compound 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile as our primary example. We will compare its performance against established nuclear stains, DAPI and Hoechst 33342, providing the theoretical basis, experimental protocols, and data interpretation needed to make informed decisions in your own research.

The Inevitable Fade: Understanding Photobleaching

Photobleaching is the permanent loss of fluorescence due to photon-induced chemical damage.[2] When a fluorophore absorbs a photon, it is elevated to an excited singlet state. While it can return to the ground state by emitting a photon (fluorescence), there is a probability it will transition to a longer-lived excited triplet state. In this state, the fluorophore is more susceptible to chemical reactions, particularly with molecular oxygen, leading to irreversible damage and a loss of fluorescence.[2] The rate of photobleaching is a critical parameter that dictates the total number of photons a fluorophore can emit before it is rendered useless. For instance, a typical fluorescein molecule emits 30,000 to 40,000 photons in its lifetime before photobleaching.[2]

Comparative Fluorophores: The Benchmarks

To meaningfully evaluate our novel quinoline derivative, we must compare it to well-characterized and commonly used alternatives. For the purpose of this guide, we will assume our novel compound is a nuclear stain, making DAPI and Hoechst 33342 appropriate comparators.

  • DAPI (4',6-diamidino-2-phenylindole): A widely used nuclear counterstain that binds to the minor groove of DNA.[3][4] It is known for its relatively high photostability but can undergo photoconversion to green- and red-emitting forms upon prolonged UV exposure, which can complicate multi-channel imaging.[3][4][5][6]

  • Hoechst 33342: Another minor groove-binding DNA stain with similar spectral properties to DAPI.[7] It is cell-permeable, making it suitable for live-cell imaging.[7] However, it is generally considered to be less photostable than DAPI.[7]

Experimental Workflow for Photostability Assessment

The following protocol outlines a robust method for quantifying and comparing the photostability of fluorescent probes. This self-validating system ensures that observed differences are due to the intrinsic properties of the fluorophores and not experimental artifacts.

G cluster_prep Sample Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis prep_cells Culture and Seed Cells on Coverslips fix_perm Fix and Permeabilize Cells (e.g., 4% PFA, 0.1% Triton X-100) prep_cells->fix_perm stain Stain with Fluorophores (Novel Quinoline, DAPI, Hoechst) fix_perm->stain mount Mount Coverslips (e.g., ProLong Glass Antifade) stain->mount find_roi Identify Regions of Interest (ROIs) with Comparable Initial Intensity mount->find_roi Transfer to Microscope initial_image Acquire Initial Image (t=0) (Low Excitation Power) find_roi->initial_image bleach Continuous or Time-Lapse Imaging (High, Consistent Excitation Power) initial_image->bleach acquire_series Acquire Image Series at Regular Intervals bleach->acquire_series measure_intensity Measure Mean Fluorescence Intensity of ROIs in Each Frame acquire_series->measure_intensity Image Stack normalize Normalize Intensity Data to Initial Intensity (t=0) measure_intensity->normalize plot Plot Normalized Intensity vs. Time normalize->plot calculate_halflife Calculate Photobleaching Half-Life (t½) plot->calculate_halflife

Caption: Workflow for comparative photostability analysis.

Detailed Protocol:
  • Cell Culture and Staining:

    • Seed a suitable cell line (e.g., HeLa or U2OS) onto glass-bottom dishes or coverslips and culture to 60-80% confluency. The choice of cell line should be consistent across all experiments.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. For intracellular targets, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Stain the cells with each fluorophore at its optimal concentration. For our hypothetical study:

      • 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile: 1 µM

      • DAPI: 300 nM

      • Hoechst 33342: 500 nM

    • Wash the cells three times with PBS to remove unbound dye.

    • Mount the coverslips using an antifade mounting medium (e.g., ProLong Glass) to minimize photobleaching from environmental factors.[2]

  • Microscopy and Image Acquisition:

    • Use a confocal or widefield fluorescence microscope equipped with appropriate filter sets for each dye. It is critical to use the same objective, laser power, and detector settings for all samples being compared.

    • Identify multiple regions of interest (ROIs) for each condition, ensuring that the initial fluorescence intensity is comparable across all ROIs. This is crucial for a fair comparison.

    • Acquire a pre-bleach image (t=0) at low laser power to document the initial state.

    • Subject the ROIs to continuous illumination at a high, constant laser power. Acquire images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decayed to less than 20% of the initial value.

  • Data Analysis:

    • For each time point, measure the mean fluorescence intensity within each ROI.

    • Correct for background fluorescence by subtracting the mean intensity of a cell-free region from each ROI measurement.

    • Normalize the intensity values for each ROI to its initial (t=0) intensity.

    • Plot the normalized intensity as a function of time for each fluorophore.

    • Fit the decay curves to a single exponential decay model to calculate the photobleaching half-life (t½), the time it takes for the fluorescence intensity to decrease by 50%.

Hypothetical Performance Data

The following tables summarize the kind of quantitative data this experimental workflow would generate, allowing for an objective comparison.

Table 1: Photobleaching Half-Life (t½) under Continuous Illumination

FluorophoreExcitation/Emission (nm)Photobleaching Half-Life (t½) in seconds
7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile ~350 / ~450To be determined
DAPI358 / 461[3][4]85 ± 7
Hoechst 33342355 / 460[7]42 ± 5

Table 2: Quantum Yield and Photon Budget

FluorophoreQuantum Yield (Φ)Relative Photon Budget (Normalized to Hoechst 33342)
7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile To be determinedTo be determined
DAPI~0.92 (bound to DNA)2.02
Hoechst 33342~0.42 (bound to DNA)1.00

Note: Quantum yield values are literature-based and can vary with the local environment.[1] The relative photon budget is a simplified metric calculated here as (t½) / (1-Φ) and normalized, providing a practical estimate of the total signal obtainable.

Interpreting the Results and Making an Informed Choice

The data from these experiments would allow for a multi-faceted evaluation of the novel quinoline derivative.

  • Scenario 1: High Photostability (t½ > 100s): If the novel compound demonstrates a significantly longer half-life than DAPI, it would be a superior choice for long-term live-cell imaging (if cell-permeable), super-resolution techniques, and experiments requiring extensive Z-stacking. Its utility would be further enhanced by a high quantum yield, ensuring that the extended imaging time is not compromised by a weak initial signal.

  • Scenario 2: Moderate Photostability (t½ ≈ 60-90s): In this case, the quinoline derivative would be a viable alternative to DAPI, with the choice depending on other factors such as brightness, cost, and potential for photoconversion. Further experiments to assess photoconversion would be warranted.

  • Scenario 3: Low Photostability (t½ < 40s): If the compound is less stable than Hoechst 33342, its use would be limited to applications where only a few images are required, such as routine cell counting or qualitative snapshots. It would be unsuitable for quantitative or time-lapse studies.

Causality and Self-Validation in Experimental Design

The trustworthiness of this evaluation rests on a few key principles embedded in the protocol:

  • Standardized Illumination: Using the exact same laser power, objective, and detector settings for all fluorophores ensures that the rate of photobleaching is not influenced by variations in photon flux.

  • Internal Controls: Comparing the novel compound to well-established standards (DAPI, Hoechst) within the same experiment controls for variations in sample preparation and instrument performance.

  • Antifade Reagents: The use of a commercial antifade mounting medium minimizes the contribution of environmental factors to photobleaching, isolating the intrinsic photostability of the fluorophore as the primary variable.[2]

By adhering to this rigorous, self-validating workflow, researchers can confidently characterize the performance of any new fluorescent probe and select the optimal tool for their specific imaging needs.

References

  • Evident Scientific. (n.d.). Photobleaching. Retrieved from [Link]

  • National Institute of Standards and Technology. (2014). How are you establishing long-term measurement assurance in fluorescence microscopy? Retrieved from [Link]

  • Karg, T. J., & Golic, K. G. (2018). Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation. Chromosoma, 127(3), 355–365. Retrieved from [Link]

  • Eggeling, C., Widengren, J., Rigler, R., & Seidel, C. A. M. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651–2659. Retrieved from [Link]

  • Zhang, X., et al. (2016). Highly photostable, reversibly photoswitchable fluorescent protein with high contrast ratio for live-cell superresolution microscopy. Proceedings of the National Academy of Sciences, 113(37), 10364–10369. Retrieved from [Link]

  • Lakowicz, J. R. (Ed.). (2006). Topics in Fluorescence Spectroscopy: Principles. Springer.
  • Karg, T. J., & Golic, K. G. (2017). Photoconversion of DAPI and Hoechst dyes to green and red-emitting forms after exposure to UV excitation. Chromosoma, 127(3), 355-365. Retrieved from [Link]

  • Li, J., et al. (2017). Super-multiplexed fluorescence microscopy via photostability contrast. Optica, 4(4), 428-435. Retrieved from [Link]

  • Karg, T. J., & Golic, K. (2018). Photoconversion of DAPI and Hoechst dyes to green and red-emitting forms after exposure to UV excitation. Chromosoma, 127(3). Retrieved from [Link]

  • Biology Stack Exchange. (2012). Hoechst or DAPI for nuclear staining? Retrieved from [Link]

  • Griffith, O. H., et al. (1983). Photoelectron microscopy and photoelectron quantum yields of the fluorescent dyes fluorescein and rhodamine. Ultramicroscopy, 12(4), 299-307. Retrieved from [Link]

  • ResearchGate. (2018). Photoconversion of DAPI and Hoechst dyes to green and red-emitting forms after exposure to UV excitation | Request PDF. Retrieved from [Link]

  • ResearchGate. (2017). Super-multiplexed fluorescence microscopy via photostability contrast. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

For laboratory professionals engaged in drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimenta...

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, ensuring the safety of personnel and the protection of our environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be situated in a controlled environment and equipped with the appropriate Personal Protective Equipment (PPE).

Engineering Controls: All handling of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile waste should occur within a certified chemical fume hood to minimize the risk of inhalation.[1] An eyewash station and an emergency safety shower must be readily accessible.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A properly fitted laboratory coat is required to protect against skin contact.

  • Respiratory Protection: If there is any risk of aerosolization outside of a fume hood, a NIOSH-approved respirator should be used.[1]

Hazard Classification and Waste Identification

Based on analogous quinoline structures, 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile waste should be treated as hazardous chemical waste.[1][3] The potential hazards are summarized below.

Hazard ClassificationDescriptionRationale
Acute Toxicity Potentially harmful if swallowed, inhaled, or absorbed through the skin.Based on data for quinoline and its derivatives.[1][2]
Skin/Eye Irritation Likely to cause skin and serious eye irritation upon direct contact.A common characteristic of similar chemical structures.[1][4][5]
Carcinogenicity/Mutagenicity Suspected of causing cancer or genetic defects.Quinoline is classified as a potential carcinogen.[1][2]
Aquatic Toxicity Expected to be toxic to aquatic life with long-lasting effects.A known hazard of quinoline-based compounds.[1][2]

Due to these potential hazards, this chemical waste must never be disposed of down the drain or in regular trash.[1][6]

Step-by-Step Disposal Protocol

The required method for the disposal of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[1][5]

Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[7]

  • Solid Waste: Collect unadulterated 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile powder and any contaminated disposable items (e.g., weighing papers, pipette tips, gloves, bench paper) in a dedicated, leak-proof hazardous waste container.[5]

  • Liquid Waste: Collect solutions containing the compound in a separate, clearly labeled, and sealed liquid hazardous waste container.[5] A glass bottle with a secure screw cap is often recommended.[1]

  • Sharps Waste: Needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[8]

  • Incompatibilities: This waste stream must be kept separate from strong oxidizing agents.[1][9]

Waste Collection and Containerization

Adherence to proper container management is a cornerstone of laboratory safety and regulatory compliance.

  • Container Integrity: Use only containers that are in good condition, chemically compatible with the waste, and have a secure, tight-fitting lid.[7]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile".[1][7] If it is a mixture, list all components and their approximate percentages.[7]

  • Keep Containers Closed: Hazardous waste containers must remain closed at all times, except when adding or removing waste.[6][10]

On-Site Accumulation

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[7]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]

  • Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1] Secondary containment is required to contain any potential leaks or spills.[8]

Final Disposal
  • Scheduling Pickup: Once the waste container is full, or before it has been stored for the maximum allowable time (often up to one year for partially filled containers in an SAA), arrange for disposal.[7]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1][6] Provide them with a complete and accurate description of the waste.

The logical workflow for this process is illustrated in the diagram below.

G cluster_prep Preparation & PPE cluster_collection Waste Collection & Segregation cluster_storage Accumulation & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Ensure Safe Environment Identify Identify Waste Type FumeHood->Identify Solid Solid Waste Container Identify->Solid Dry chemicals, contaminated labware Liquid Liquid Waste Container Identify->Liquid Solutions Sharps Sharps Container Identify->Sharps Contaminated needles, glassware Label Label Container Correctly 'Hazardous Waste' + Full Chemical Name Solid->Label Liquid->Label Sharps->Label Seal Securely Seal Container Label->Seal SAA Store in Designated Satellite Accumulation Area (SAA) Seal->SAA Containment Use Secondary Containment SAA->Containment EHS Contact EHS or Licensed Hazardous Waste Contractor Containment->EHS When full or time limit reached Pickup Schedule Waste Pickup EHS->Pickup Incineration Professional Disposal (e.g., High-Temp Incineration) Pickup->Incineration

Sources

Handling

Personal protective equipment for handling 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

Comprehensive Safety and Handling Guide: 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 7-(Benzylo...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile. As a complex heterocyclic compound, likely utilized in specialized research and drug development, a thorough understanding of its potential hazards and the implementation of rigorous safety measures are paramount to ensure the well-being of laboratory personnel and the integrity of the research environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence.

Hazard Assessment and Core Safety Principles

Based on analogous compounds, 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile should be handled as a substance with the potential for the following hazards:

  • Skin and Eye Irritation: Similar quinoline derivatives are known to cause skin and serious eye irritation.[3][4]

  • Respiratory Tract Irritation: If in powdered form, inhalation of dust may cause respiratory irritation.[3]

  • Toxicity: Some quinoline compounds are toxic if swallowed.[5]

The foundational principle for handling this compound is ALARA (As Low As Reasonably Achievable) exposure. All operations should be conducted in a manner that minimizes the risk of contact or aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The following table outlines the minimum required PPE for handling 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile.

PPE ComponentSpecificationRationale
Hand Protection Nitrile GlovesNitrile gloves offer excellent resistance to a wide range of chemicals, including those commonly found in laboratory and industrial settings.[6] They provide a reliable barrier against potential skin contact with the compound.[7][8]
Eye Protection Safety Goggles with Side Shields or a Face ShieldProtects against splashes, and if handling a powder, airborne particles that could cause serious eye irritation.[9]
Body Protection Laboratory CoatA standard lab coat prevents contamination of personal clothing.
Respiratory Protection NIOSH-approved RespiratorRecommended when handling the compound as a powder or when there is a risk of aerosolization. To be used within a chemical fume hood.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

This section provides a procedural workflow for the safe handling of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, from preparation to the immediate post-handling phase.

Preparation and Engineering Controls
  • Designated Work Area: All handling of this compound must be performed in a designated area within a certified chemical fume hood to ensure adequate ventilation.[5]

  • Emergency Equipment Check: Before commencing work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

  • Gather Materials: Assemble all necessary equipment and reagents before introducing the compound to the work area to minimize movement and potential for spills.

Handling the Compound
  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing: If weighing the solid compound, do so within the chemical fume hood on a tared weigh boat. Handle with care to avoid generating dust.

  • Dissolving: When preparing solutions, add the solid compound to the solvent slowly. If necessary, use a sonicator or a stirrer to aid dissolution, ensuring the vessel is appropriately covered to prevent splashes.

  • Reactions: For chemical reactions, use appropriate glassware and ensure the setup is secure. If heating is required, use a controlled heating mantle and monitor the reaction closely.

Post-Handling and Decontamination
  • Immediate Cleaning: Clean the work area thoroughly with an appropriate solvent to decontaminate surfaces.

  • Waste Segregation: All disposable materials that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips) must be disposed of as hazardous waste.[10]

  • PPE Removal: Remove PPE in the correct order (gloves first, followed by lab coat and then eye protection) to avoid cross-contamination. Wash hands thoroughly with soap and water after removing PPE.[2]

The following diagram illustrates the logical workflow for the safe handling of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling prep1 Verify Fume Hood Certification prep2 Check Safety Shower & Eyewash prep1->prep2 prep3 Assemble All Materials prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 Proceed to Handling handle2 Weigh Compound Carefully handle1->handle2 handle3 Prepare Solution/Reaction handle2->handle3 post1 Decontaminate Work Surface handle3->post1 Work Complete post2 Segregate Hazardous Waste post1->post2 post3 Remove PPE & Wash Hands post2->post3

Caption: Workflow for Safe Handling of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile.

Disposal Plan: Ensuring Environmental and Personnel Safety

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[2][10] Improper disposal can lead to environmental contamination and pose a risk to public health.

Waste Identification and Segregation
  • Solid Waste: Collect all solid waste, including contaminated consumables, in a designated, leak-proof, and chemically compatible container.[10]

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, clearly labeled, and sealed container.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile".[10]

Storage and Final Disposal
  • Temporary Storage: Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][10] These facilities are equipped to handle and neutralize hazardous chemical waste in accordance with regulatory standards.

This diagram outlines the decision-making process for the proper disposal of waste.

Disposal_Workflow start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container is_solid->liquid_waste Liquid store_waste Store in Designated Hazardous Waste Area solid_waste->store_waste liquid_waste->store_waste contact_ehs Contact EHS for Pickup/Disposal store_waste->contact_ehs end_disposal Proper Disposal Complete contact_ehs->end_disposal

Caption: Disposal Decision Workflow for Chemical Waste.

By adhering to these guidelines, researchers can work confidently and safely with 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, ensuring the protection of themselves, their colleagues, and the environment.

References

  • Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals. Benchchem.
  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • What is Nitrile and Why Does It Make a Great PPE Glove. MCR Safety.
  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG.
  • Are Nitrile Gloves Considered PPE? Armbrust American.
  • Nitrile Gloves for Chemical Handling. GlovesnStuff.
  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Premier Protective Services.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safety Data Sheet. AK Scientific, Inc.
  • 6,7-Dimethoxy-4-hydroxyquinoline SDS. Echemi.

Sources

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